JNJ-7777120
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-17-4-6-18(7-5-17)14(19)13-9-10-8-11(15)2-3-12(10)16-13/h2-3,8-9,16H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQJRYMLJBBEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963461 | |
| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459168-41-3 | |
| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459168-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((5-chloro-1H-indol-2-yl)carbonyl)-4-methylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459168413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ7777120 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JNJ-7777120 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H1AU2V37X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JNJ-7777120: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-7777120 is a potent and highly selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the H4R and its effects on downstream signaling pathways. This document summarizes key quantitative data, provides detailed experimental methodologies for seminal studies, and includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this important research compound.
Core Mechanism of Action: Selective Histamine H4 Receptor Antagonism
This compound exerts its effects by acting as a potent and selective competitive antagonist at the histamine H4 receptor.[1][2][3][4] The H4R is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Its activation by histamine is implicated in a variety of inflammatory conditions.
This compound exhibits high affinity for the H4R, with a reported inhibitory constant (Ki) of approximately 4.5 nM.[4] Its selectivity for the H4R is over 1000-fold greater than for the other histamine receptor subtypes (H1R, H2R, and H3R), making it a valuable tool for elucidating the specific roles of the H4R in physiological and pathological processes.[1][2]
A critical and nuanced aspect of this compound's mechanism is its nature as a biased agonist . While it acts as an antagonist at the Gαi/o-protein signaling pathway, it has been shown to be a partial agonist for the recruitment of β-arrestin.[5] This functional selectivity is crucial for a complete understanding of its biological effects.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Species | Value | Reference |
| Ki (H4R) | Human | 4.5 nM | [4] |
| Mouse | ~4 nM | ||
| Rat | ~4 nM | ||
| Selectivity | H4R vs. H1R, H2R, H3R | >1000-fold | [1][2] |
Table 2: Functional Activity of this compound
| Assay | Cell Type | Parameter | Value | Reference |
| Histamine-induced Chemotaxis | Mouse Mast Cells | IC50 | 40 nM | |
| Histamine-induced Calcium Influx | Mouse bone marrow-derived mast cells | Inhibition | Blocks influx | [6] |
| β-arrestin Recruitment | U2OS-H4R cells | Agonist Activity | Partial Agonist | [5] |
| [³⁵S]GTPγS Binding | U2OS-H4R cell membranes | Antagonist Activity | Inhibits histamine-induced binding | [5] |
Signaling Pathways
The histamine H4 receptor primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, the receptor can also signal through β-arrestin recruitment. This compound differentially affects these pathways.
Gαi/o-Mediated Signaling Pathway (Antagonized by this compound)
Histamine binding to the H4R activates the inhibitory G protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, which in turn reduces the production of cAMP. Downstream effectors of cAMP, such as Protein Kinase A (PKA), are consequently less active. This compound competitively blocks histamine from binding to the H4R, thus preventing the initiation of this signaling cascade.
Caption: Gαi/o-mediated signaling pathway of the H4 receptor and its inhibition by this compound.
β-Arrestin Signaling Pathway (Activated by this compound)
Interestingly, this compound has been shown to act as a partial agonist for the recruitment of β-arrestin to the H4 receptor. This interaction is independent of G-protein activation. The recruitment of β-arrestin can lead to receptor internalization and the activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.
Caption: β-arrestin recruitment and downstream signaling initiated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound, based on the foundational studies.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the histamine H4 receptor.
-
Cell and Membrane Preparation:
-
HEK-293 cells stably expressing the human histamine H4 receptor are cultured and harvested.
-
Cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
-
-
Binding Assay Protocol:
-
In a 96-well plate, add cell membranes, [³H]histamine (the radioligand) at a concentration near its Kd, and varying concentrations of this compound or a non-specific ligand (to determine non-specific binding).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Caption: Experimental workflow for the radioligand binding assay.
Mast Cell Chemotaxis Assay
This assay measures the ability of this compound to inhibit histamine-induced migration of mast cells.
-
Cell Preparation:
-
Bone marrow-derived mast cells (BMMCs) are cultured from the bone marrow of mice.
-
Prior to the assay, the cells are washed and resuspended in a serum-free medium.
-
-
Chemotaxis Assay Protocol (using a Boyden chamber):
-
The lower chamber of the Boyden apparatus is filled with medium containing histamine as the chemoattractant.
-
A porous membrane (e.g., 5 µm pore size) separates the upper and lower chambers.
-
BMMCs, pre-incubated with varying concentrations of this compound or vehicle, are placed in the upper chamber.
-
The chamber is incubated for a specific duration (e.g., 3-4 hours) at 37°C in a humidified incubator with 5% CO₂.
-
During incubation, mast cells migrate through the pores towards the histamine gradient.
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed.
-
The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with Diff-Quik).
-
-
Data Analysis:
-
The number of migrated cells is counted in several fields of view under a microscope.
-
The inhibition of chemotaxis by this compound is calculated relative to the vehicle control.
-
An IC50 value is determined from the concentration-response curve.
-
Caption: Experimental workflow for the mast cell chemotaxis assay.
Intracellular Calcium Mobilization Assay
This assay assesses the effect of this compound on histamine-induced increases in intracellular calcium concentration.
-
Cell Preparation and Dye Loading:
-
Cells expressing the H4 receptor (e.g., BMMCs or a recombinant cell line) are harvested and washed.
-
The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, by incubating them with the dye for a specific time (e.g., 30-60 minutes) at 37°C.
-
After loading, the cells are washed to remove extracellular dye.
-
-
Calcium Measurement Protocol:
-
The dye-loaded cells are placed in a fluorometer or a fluorescence plate reader.
-
A baseline fluorescence reading is established.
-
Cells are pre-treated with this compound or vehicle.
-
Histamine is then added to the cells to stimulate the H4 receptor.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
-
Data Analysis:
-
The peak fluorescence response after histamine stimulation is determined.
-
The inhibitory effect of this compound is calculated by comparing the response in the presence and absence of the compound.
-
Caption: Experimental workflow for the intracellular calcium mobilization assay.
Conclusion
This compound is a highly selective and potent antagonist of the histamine H4 receptor, a characteristic that has established it as an invaluable research tool. Its mechanism of action is primarily through the competitive blockade of histamine binding to the H4R, thereby inhibiting Gαi/o-mediated signaling pathways. A key feature of this compound is its biased agonism, where it antagonizes G-protein signaling while promoting the recruitment of β-arrestin. This dual activity underscores the complexity of its pharmacological profile and highlights the importance of considering multiple signaling readouts when characterizing GPCR ligands. The data and experimental protocols summarized in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound and investigating the role of the histamine H4 receptor in health and disease.
References
- 1. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNJ 7777120 | Histamine H4 Receptors | Tocris Bioscience [tocris.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
JNJ-7777120: A Technical Guide to its Histamine H4 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacological activity of JNJ-7777120, a potent and selective antagonist of the histamine H4 receptor (H4R). The document details its binding affinity, functional activity in various cellular assays, and the underlying signaling pathways. Experimental protocols for key assays are provided to facilitate the replication and further investigation of its properties.
Core Quantitative Data
This compound exhibits high affinity for the histamine H4 receptor across multiple species and effectively antagonizes H4R-mediated cellular responses. The following tables summarize the key quantitative data reported for this compound.
Table 1: Binding Affinity (Ki) of this compound for the Histamine H4 Receptor
| Species | Ki (nM) | Notes |
| Human | 4.5[1][2] | Exhibits over 1000-fold selectivity over H1, H2, and H3 receptors.[1] |
| Mouse | ~4[3] | Equipotent to its affinity for the human receptor. |
| Rat | ~4[3] | Equipotent to its affinity for the human receptor. |
Table 2: Functional Antagonist Activity (IC50) of this compound
| Assay | Cell Type | Species | IC50 (nM) | Notes |
| Mast Cell Chemotaxis | Bone marrow-derived mast cells | Mouse | 40[3] | Inhibition of histamine-induced chemotaxis. |
| Eosinophil Shape Change | Eosinophils | Human | 5.3[4] | Calculated Ki of 4-5 nM.[5] |
| Eosinophil Chemotaxis | Eosinophils | Human | ~6 | Calculated Ki of 2 nM.[5] |
Histamine H4 Receptor Signaling Pathways
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is crucial for mediating the pro-inflammatory effects of histamine. Interestingly, this compound has been shown to be a biased ligand. While it acts as a potent antagonist at the G-protein signaling cascade, it has been observed to act as a partial agonist for the β-arrestin pathway.[6][7][8]
Caption: Histamine H4 receptor signaling pathways.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize the antagonist activity of this compound are provided below.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the histamine H4 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H4 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: [3H]-Histamine.
-
Non-specific binding control: High concentration of unlabeled histamine (e.g., 10 µM).
-
This compound stock solution.
-
96-well plates.
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-hH4R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the membrane preparation, and serial dilutions of this compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled histamine.
-
Initiate the binding reaction by adding a fixed concentration of [3H]-Histamine.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mast Cell Chemotaxis Assay
This assay measures the ability of this compound to inhibit histamine-induced migration of mast cells.
Materials:
-
Mouse bone marrow-derived mast cells (BMMCs).
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).
-
Histamine solution.
-
This compound stock solution.
-
Chemotaxis chamber (e.g., Boyden chamber with a porous membrane).
-
Cell staining and counting reagents.
Protocol:
-
Cell Preparation:
-
Culture BMMCs in appropriate media.
-
Prior to the assay, wash and resuspend the cells in chemotaxis medium.
-
-
Assay Setup:
-
Place the chemotaxis chamber in a multi-well plate.
-
In the lower chamber, add chemotaxis medium containing histamine (chemoattractant).
-
In the upper chamber, add the BMMC suspension pre-incubated with various concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period that allows for cell migration (e.g., 3-4 hours).
-
-
Cell Quantification:
-
After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of chemotaxis inhibition for each concentration of this compound compared to the histamine-only control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Caption: Experimental workflow for a mast cell chemotaxis assay.
cAMP Functional Assay
This assay determines the effect of this compound on intracellular cAMP levels following H4 receptor activation.
Materials:
-
SK-N-MC cells or other cells expressing the histamine H4 receptor.
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
Histamine solution.
-
This compound stock solution.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Protocol:
-
Cell Culture:
-
Seed SK-N-MC cells in a multi-well plate and grow to the desired confluency.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for a short period.
-
Stimulate the cells with a fixed concentration of histamine in the presence of forskolin (to amplify the cAMP signal).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., ELISA reader or HTRF plate reader).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the histamine-induced cAMP response for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. JNJ 7777120 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Agonist-Biased Signaling at the Histamine H4 Receptor: JNJ7777120 Recruits β-Arrestin without Activating G Proteins | Semantic Scholar [semanticscholar.org]
- 7. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-7777120: A Technical Guide to a Pioneering H4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-7777120, a potent and selective, non-imidazole antagonist of the histamine H4 receptor (H4R), has been a critical pharmacological tool in elucidating the physiological and pathophysiological roles of this receptor subtype. Predominantly expressed on hematopoietic cells, the H4 receptor is a key mediator in inflammatory and immune responses. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound. It includes a detailed summary of its binding affinity, selectivity, and functional activity, presented in structured tables for clarity. Furthermore, this document outlines the experimental protocols for key in vitro and in vivo assays used to characterize this compound and visualizes the intricate H4 receptor signaling pathway and experimental workflows using Graphviz diagrams.
Introduction: The Advent of a Selective H4R Antagonist
The discovery of the histamine H4 receptor in 2000 opened a new frontier in histamine research, implicating it as a crucial player in immune and inflammatory processes.[1][2] The development of selective ligands was paramount to understanding its function. This compound emerged as the first potent and selective non-imidazole H4 receptor antagonist, providing researchers with a vital tool to probe the receptor's role in various disease models.[3] Its high affinity and over 1000-fold selectivity against other histamine receptor subtypes have made it an invaluable asset in preclinical studies of inflammation, pruritus, asthma, and neurological disorders.[3][4][5] Although its short in vivo half-life and observed toxicity in some animal models precluded its advancement into clinical trials, this compound laid the groundwork for the development of subsequent H4R antagonists with improved pharmacokinetic and safety profiles.[6]
Physicochemical and Pharmacokinetic Properties
| Property | Value | Reference |
| Molecular Formula | C14H16ClN3O | [4] |
| Molecular Weight | 277.75 g/mol | [4] |
| CAS Number | 459168-41-3 | [5] |
| Oral Bioavailability | ~30% (rats), 100% (dogs) | [4][5] |
| Half-life | ~3 hours (rats and dogs) | [4][7] |
In Vitro Characterization: Binding Affinity and Functional Antagonism
This compound exhibits high affinity for the histamine H4 receptor and potent functional antagonism. The following tables summarize its in vitro activity across various assays.
Table 3.1: Receptor Binding Affinity
| Receptor | Species | Ki (nM) | Reference |
| Histamine H4 | Human | 4.5 | [4][5][7][8] |
| Histamine H4 | Rat | 3.1 | [9] |
| Histamine H1 | Human | >1000 | [7][9] |
| Histamine H2 | Human | >1000 | [7][9] |
| Histamine H3 | Human | >1000 | [7][9] |
Table 3.2: Functional Antagonism
| Assay | Cell Line/System | Species | IC50 (nM) | Reference |
| Histamine-induced Chemotaxis | Eosinophils | Human | 300 | [3] |
| Histamine-induced Shape Change | Eosinophils | Human | 5 | [3] |
| Functional Antagonism | SK-N-MC cells | Human/Mouse | 10-1000 (effective range) | [7] |
In Vivo Characterization: Preclinical Efficacy
This compound has demonstrated efficacy in a wide range of animal models, highlighting the therapeutic potential of H4R antagonism.
Table 4.1: Efficacy in Animal Models
| Model | Species | Dose | Route | Key Findings | Reference |
| Zymosan-induced Peritonitis | Mouse | 10 mg/kg | s.c. | Significantly blocked neutrophil infiltration. | [3][7] |
| Histamine-induced Mast Cell Migration | Mouse | 20 mg/kg | s.c. | Blocked migration of tracheal mast cells. | [7] |
| Chronic Allergic Dermatitis (TNCB-induced) | Mouse | 30-100 mg/kg | s.c. | Reduced inflammation, cytokine levels, and immune cell infiltration. | [3] |
| Croton Oil-induced Skin Inflammation | Mouse (CD-1) | 30-100 mg/kg | s.c. | Dose-dependent inhibition of ear inflammation and leukocyte infiltration. | [10] |
| Transient Cerebral Ischemia | Rat | 1 mg/kg | i.p. | Reduced ischemic brain damage and neurological deficit. | [11][12] |
| Chronic Unpredictable Mild Stress | Rat | 20-40 mg/kg | i.p. | Increased locomotor activity and sucrose preference; decreased immobility time. | [13] |
| Rotenone-induced Parkinson's Disease Model | Rat | - | Infusion | Inhibited pro-inflammatory microglia and prevented disease progression. | [14] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the characterization of this compound, based on published literature.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the histamine H4 receptor.
-
Materials:
-
Cell membranes expressing the recombinant human or rat histamine H4 receptor.
-
[3H]-histamine (radioligand).
-
This compound (test compound).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [3H]-histamine and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM this compound).[9]
-
After incubation, separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
Eosinophil Chemotaxis Assay
-
Objective: To assess the functional antagonistic activity of this compound on histamine-induced eosinophil migration.
-
Materials:
-
Isolated human eosinophils.
-
Histamine (chemoattractant).
-
This compound.
-
Chemotaxis chamber (e.g., Boyden chamber).
-
Microscope.
-
-
Procedure:
-
Place a solution of histamine in the lower wells of the chemotaxis chamber.
-
Pre-incubate isolated eosinophils with varying concentrations of this compound or vehicle control.
-
Place the pre-incubated eosinophils in the upper wells of the chamber, separated from the lower wells by a microporous membrane.
-
Incubate the chamber to allow for cell migration.
-
After incubation, fix and stain the membrane.
-
Count the number of migrated cells to the lower side of the membrane using a microscope.
-
Determine the IC50 value for this compound's inhibition of histamine-induced chemotaxis.
-
Zymosan-Induced Peritonitis in Mice
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
-
Materials:
-
Mice (e.g., BALB/c).
-
This compound.
-
Zymosan A.
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Administer this compound or vehicle to the mice via the desired route (e.g., subcutaneous).
-
After a specified pre-treatment time, induce peritonitis by intraperitoneal injection of zymosan A suspension.
-
At a defined time point after zymosan injection, euthanize the mice and perform a peritoneal lavage with PBS.
-
Collect the peritoneal fluid and determine the total number of leukocytes and the differential cell count (specifically neutrophils) using a hemocytometer and cytospin preparations.
-
Compare the number of infiltrating neutrophils in the this compound-treated group to the vehicle-treated group to assess the anti-inflammatory effect.
-
Signaling Pathways and Visualizations
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit.[1][2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[15] The βγ subunit released upon G-protein activation can also activate downstream effectors such as phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[16] Furthermore, H4R activation can modulate the activity of mitogen-activated protein kinase (MAPK) pathways.[16][17] Interestingly, this compound has been shown to act as a partial agonist in β-arrestin2 recruitment, indicating biased signaling at the H4 receptor.[18]
Caption: Histamine H4 Receptor Signaling Pathway.
Caption: General In Vivo Experimental Workflow.
Conclusion
This compound has been instrumental in defining the role of the histamine H4 receptor in health and disease. Its high potency and selectivity have enabled a deeper understanding of H4R-mediated signaling and its contribution to inflammatory and immune responses. While not developed for clinical use, the preclinical data generated with this compound have validated the H4 receptor as a promising therapeutic target and have spurred the development of a new generation of H4R antagonists for a variety of inflammatory and immune-mediated disorders. This guide serves as a comprehensive resource for researchers utilizing this compound in their investigations and for those interested in the broader field of histamine H4 receptor pharmacology.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strain-dependent effects of the histamine H₄ receptor antagonist JNJ7777120 in a murine model of acute skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Histamine-4 receptor antagonist JNJ7777120 inhibits pro-inflammatory microglia and prevents the progression of Parkinson-like pathology and behaviour in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of histamine H4 receptors decreases epithelial-to-mesenchymal transition progress by inhibiting transforming growth factor-β1 signalling pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 17. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-7777120: A Comprehensive Technical Guide to its Selectivity for the Histamine H4 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7777120, also known as 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, was a pioneering compound in the study of the histamine H4 receptor (H4R).[1][2] Developed by Johnson & Johnson Pharmaceutical Research & Development, it emerged as a potent and highly selective antagonist of the H4R, playing a crucial role in elucidating the physiological and pathophysiological functions of this receptor subtype.[1][3] This technical guide provides an in-depth analysis of the selectivity profile of this compound, presenting key binding affinity data, detailed experimental methodologies, and an exploration of its signaling pathways. While the drug's development was halted due to unfavorable pharmacokinetic and toxicity profiles in preclinical studies, its value as a research tool remains undisputed.[2]
Core Selectivity Profile of this compound
This compound exhibits a remarkable selectivity for the human histamine H4 receptor over the other three histamine receptor subtypes (H1R, H2R, and H3R). This high degree of selectivity is fundamental to its utility as a specific pharmacological probe for investigating H4R-mediated processes.
Quantitative Binding Affinity Data
The binding affinity of this compound for the four human histamine receptor subtypes has been determined through radioligand binding assays. The data consistently demonstrates a nanomolar affinity for H4R and significantly lower affinities for H1R, H2R, and H3R, highlighting its exceptional selectivity.
| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) | Selectivity (fold) vs. H4R | Reference |
| Human H4R | [³H]Histamine | This compound | 4.5 | - | [1] |
| Human H1R | [³H]Mepyramine | This compound | >10,000 | >2222 | [1] |
| Human H2R | [³H]Tiotidine | This compound | >10,000 | >2222 | [1] |
| Human H3R | [³H]Nα-methylhistamine | This compound | >10,000 | >2222 | [1] |
Note: The selectivity fold is calculated as Kᵢ (other receptor) / Kᵢ (H4R). A higher value indicates greater selectivity for the H4 receptor.
Experimental Protocols
The determination of the binding affinity and selectivity of this compound relies on robust and well-defined experimental protocols. The following sections detail the methodologies for competitive radioligand binding assays for each histamine receptor subtype.
General Principle of Radioligand Binding Assay
These assays operate on the principle of competition between a radiolabeled ligand (with known affinity for the receptor) and the unlabeled test compound (this compound) for binding to the target receptor. By measuring the concentration-dependent displacement of the radioligand by the test compound, the inhibitory constant (Kᵢ) of the test compound can be determined.
Histamine H4 Receptor Binding Assay
-
Cell Line: Sf9 insect cells infected with a baculovirus construct containing the human histamine H4 receptor cDNA.
-
Membrane Preparation:
-
Harvest Sf9 cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Radioligand: [³H]Histamine (specific activity ~20-30 Ci/mmol).
-
Assay Protocol:
-
In a 96-well plate, add in the following order: assay buffer (50 mM Tris-HCl, pH 7.4), a fixed concentration of [³H]Histamine (typically at or below its Kd value), varying concentrations of this compound, and the cell membrane preparation.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled H4R ligand (e.g., 10 µM histamine).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Histamine H1, H2, and H3 Receptor Binding Assays
Similar competitive binding assay protocols are employed for the H1, H2, and H3 receptors, with the primary differences being the cell lines expressing the specific receptor subtype and the radioligand used.
-
H1 Receptor:
-
Cell Line: HEK293 cells stably expressing the human H1 receptor.
-
Radioligand: [³H]Mepyramine.
-
-
H2 Receptor:
-
Cell Line: CHO-K1 cells stably expressing the human H2 receptor.
-
Radioligand: [³H]Tiotidine.
-
-
H3 Receptor:
-
Cell Line: HEK293 cells stably expressing the human H3 receptor.
-
Radioligand: [³H]Nα-methylhistamine.
-
The incubation times and buffer compositions may be slightly optimized for each receptor subtype to achieve optimal binding conditions.
Signaling Pathways and Functional Selectivity
The histamine H4 receptor, like other histamine receptors, is a G protein-coupled receptor (GPCR). Upon activation by an agonist, it primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism through which the H4R mediates its effects on immune cells.
Canonical H4R Gαi/o Signaling Pathway and Antagonism by this compound.
Interestingly, further research has revealed a more complex signaling profile for this compound. While it acts as an antagonist or inverse agonist at the G protein signaling pathway, it has been shown to act as a partial agonist for β-arrestin recruitment.[4] This phenomenon, known as functional selectivity or biased agonism, suggests that this compound can differentially modulate distinct downstream signaling pathways of the H4R.
Functional Selectivity of this compound at the H4 Receptor.
Experimental Workflow for Determining Receptor Selectivity
The process of determining the selectivity of a compound like this compound involves a systematic workflow, from initial screening to detailed characterization.
Experimental Workflow for Characterizing H4R Antagonist Selectivity.
Conclusion
This compound stands as a landmark molecule in histamine research, primarily due to its high potency and exceptional selectivity for the H4 receptor. The quantitative data from radioligand binding assays unequivocally demonstrate its preference for H4R over other histamine receptor subtypes by a margin of over 1000-fold. The detailed experimental protocols outlined in this guide provide a framework for the robust characterization of such selective ligands. Furthermore, the discovery of its functional selectivity has opened new avenues for understanding the nuanced signaling capabilities of the H4 receptor and has important implications for the design of future biased ligands with potentially improved therapeutic profiles. Despite its discontinuation for clinical development, this compound remains an invaluable tool for the scientific community, continuing to facilitate the exploration of the role of the histamine H4 receptor in health and disease.
References
- 1. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Synthesis of 1,3,5-triazine Derivatives and JNJ7777120 Analogues with Histamine H4 Receptor Affinity and Their Interaction with PTEN Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of JNJ-7777120: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological properties of JNJ-7777120, a potent and selective antagonist of the histamine H4 receptor (H4R). The information presented herein is intended to support research and drug development efforts related to this compound. This compound has been instrumental as a research tool in elucidating the physiological and pathophysiological roles of the H4R. Although its clinical development was halted due to adverse effects observed in preclinical animal studies, its well-characterized in vitro profile remains of significant interest to the scientific community.[1]
Core Pharmacological Data
The following tables summarize the key quantitative data regarding the binding affinity, selectivity, and functional activity of this compound.
Table 1: Histamine Receptor Binding Affinity
| Receptor | Species | Ki (nM) | Reference |
| H4 | Human | 4.5 | [2] |
| H4 | Rat | 3.1 | [3] |
| H1 | Human | >10,000 | [2] |
| H2 | Human | >10,000 | [2] |
| H3 | Human | >10,000 | [2] |
This compound exhibits high affinity for the human and rat histamine H4 receptors, with a Ki value of 4.5 nM for the human receptor.[2] It demonstrates over 1000-fold selectivity for the H4 receptor compared to the H1, H2, and H3 receptor subtypes.[2]
Table 2: Functional Activity Profile
| Assay | Cell Type | Species | Activity | IC50 / pA2 | Reference |
| Histamine-induced Chemotaxis | Mast Cells | Mouse | Antagonist | - | [2] |
| Histamine-induced Calcium Influx | Mast Cells | Mouse | Antagonist | - | [2] |
| Histamine-induced Shape Change | Eosinophils | - | Antagonist | Ki ~5 nM | [4] |
| Histamine-induced Chemotaxis | Eosinophils | - | Antagonist | Ki ~4 nM | [4] |
| Forskolin-stimulated cAMP accumulation | SK-N-MC cells | Human/Mouse | Antagonist | - | [2] |
| Chemokine (TARC/CCL17, MDC/CCL22) Production | BMMC | Mouse | Inhibitor | - | [2] |
| β-arrestin2 Recruitment | U2OS-H4R cells | Human | Partial Agonist | pEC50 = 8.0 | [5][6] |
| [35S]GTPγS Binding | U2OS-H4R cells | Human | No Agonist Activity | - | [7] |
This compound acts as a functional antagonist in a variety of H4R-mediated cellular responses, including mast cell chemotaxis and calcium influx, as well as eosinophil shape change and chemotaxis.[2][4] It also inhibits the production of inflammatory chemokines.[2] Notably, this compound displays biased agonism; while it does not activate G-protein signaling (as measured by [35S]GTPγS binding), it acts as a partial agonist for β-arrestin2 recruitment.[5][7]
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize this compound are provided below.
Radioligand Binding Assay
This protocol is adapted from standard methodologies for GPCR binding assays.
Objective: To determine the binding affinity (Ki) of this compound for the histamine H4 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H4 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]Histamine.
-
Non-specific binding control: High concentration of unlabeled histamine (e.g., 10 µM).
-
Test compound: this compound.
-
GF/C filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-H4R cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
Cell membranes (typically 20-40 µg of protein per well).
-
A fixed concentration of [3H]Histamine.
-
Varying concentrations of this compound or unlabeled histamine for competition curves.
-
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competitor (this compound).
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol outlines a method to assess the functional antagonist activity of this compound.
Objective: To measure the ability of this compound to inhibit histamine-induced intracellular calcium mobilization.
Materials:
-
HEK293 cells stably co-expressing the human histamine H4 receptor and a promiscuous G-protein subunit like Gα16 (e.g., HEK/H4R/Gα16).[8]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Histamine (agonist).
-
This compound (antagonist).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating:
-
Seed the HEK/H4R/Gα16 cells into 96-well black, clear-bottom plates and culture overnight to allow for attachment.[8]
-
-
Dye Loading:
-
Remove the culture medium and add the Fluo-4 AM loading solution (containing probenecid) to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.
-
-
Compound Preparation and Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a fixed concentration of histamine (typically at its EC80).
-
Wash the cells with assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Automatically inject the histamine solution into the wells and continuously record the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is proportional to the change in intracellular calcium concentration.
-
Plot the ΔRFU against the log concentration of this compound.
-
Determine the IC50 value, representing the concentration of this compound that inhibits 50% of the histamine-induced calcium response.
-
β-Arrestin Recruitment Assay
This protocol describes a method to measure the partial agonist activity of this compound in recruiting β-arrestin2, commonly using a technology like the DiscoveRx PathHunter assay.[9]
Objective: To quantify the recruitment of β-arrestin2 to the H4R upon stimulation with this compound.
Materials:
-
U2OS or CHO cells engineered to co-express a ProLink™ (PK)-tagged H4R and an Enzyme Acceptor (EA)-tagged β-arrestin2.
-
Cell plating medium.
-
Test compounds (this compound, full agonist like histamine).
-
PathHunter Detection Reagents.
-
Solid white 96-well or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Plate the engineered cells in the white microplates and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the full agonist in the appropriate assay buffer.
-
Add the compound dilutions to the cells.
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Add the PathHunter Detection Reagents to each well.
-
Incubate at room temperature for 60 minutes to allow the chemiluminescent signal to develop.
-
-
Signal Measurement:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of β-arrestin recruitment.
-
Plot the signal against the log concentration of the compound to generate a dose-response curve.
-
Determine the pEC50 and the maximal effect (Emax) for this compound.
-
Express the Emax of this compound as a percentage of the maximal response to a full agonist to determine its partial agonist activity.
-
Signaling Pathways
This compound exhibits biased agonism, selectively activating the β-arrestin pathway while antagonizing the canonical Gαi-mediated pathway.
Histamine H4 Receptor Gαi Signaling Pathway
The histamine H4 receptor primarily couples to the Gαi/o family of G-proteins.[8] Upon activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi-GTP complex then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.
Caption: Antagonism of the H4R Gαi signaling pathway by this compound.
Histamine H4 Receptor β-Arrestin2 Signaling Pathway
Upon agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin2 is recruited to the H4R. This interaction can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs). This compound has been shown to act as a partial agonist in this pathway, inducing β-arrestin2 recruitment.[7][10]
Caption: Partial agonism of this compound in the H4R β-arrestin2 signaling pathway.
General Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of a compound like this compound.
Caption: A typical in vitro pharmacological characterization workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Table 4, Detailed protocol for the DiscoveRx D3 PathHunter® β-arrestin selectivity assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 4. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Reactome | G alpha (i) signalling events [reactome.org]
- 10. researchgate.net [researchgate.net]
JNJ-7777120: A Comprehensive Technical Guide on its Role in the Inflammatory Response
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-7777120 is a potent and highly selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory processes. This document provides an in-depth technical overview of the role of this compound in modulating the inflammatory response. It details the compound's mechanism of action, its effects on various immune cells, and its impact on key signaling pathways. This guide synthesizes quantitative data from multiple studies, presents detailed experimental protocols for key assays, and provides visual representations of relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound's anti-inflammatory properties.
Core Mechanism of Action: Histamine H4 Receptor Antagonism
This compound exerts its anti-inflammatory effects primarily by acting as a competitive antagonist at the histamine H4 receptor.[1][2][3][4] The H4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, including mast cells, eosinophils, neutrophils, dendritic cells, and T cells.[1][5][6] Upon binding of its endogenous ligand, histamine, the H4 receptor signals through Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream signaling cascades that promote inflammation.[7]
This compound competitively blocks the binding of histamine to the H4 receptor, thereby preventing the initiation of these pro-inflammatory signals.[1][8] Interestingly, some studies have suggested that this compound can exhibit biased agonism, recruiting β-arrestin to the H4 receptor independently of G protein activation.[7][8] This nuanced mechanism may contribute to its complex pharmacological profile.
Quantitative Data: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data regarding the potency and efficacy of this compound from various preclinical studies.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Parameter | Species | Cell/System | Value | Reference |
| Ki | Human | Recombinant H4R | 4.5 nM | [2][3][9] |
| IC50 | Human | H4R-expressing cells | 4.5 nM | [2] |
| Selectivity | - | H1, H2, H3 Receptors | >1000-fold | [2][3] |
| Ki (Eosinophil Shape Change) | Human | Primary Eosinophils | 5 nM | [1] |
| Ki (Eosinophil Chemotaxis) | Human | Primary Eosinophils | 4 nM | [1] |
| IC50 (Eosinophil Chemotaxis) | Human | Primary Eosinophils | 86 nM | [10] |
| IC50 (Eosinophil Shape Change) | Human | Primary Eosinophils | 0.3 µM | [10] |
Table 2: In Vivo Anti-Inflammatory Effects
| Animal Model | Inflammatory Stimulus | This compound Dose | Effect | Reference |
| Mouse Peritonitis | Zymosan | 10 mg/kg, s.c. | Significant blockade of neutrophil infiltration | [3][9] |
| Mouse Peritonitis | Zymosan | 30 mg/kg, s.c. | 72% inhibition of neutrophil influx | [4] |
| Rat Colitis | - | - | Efficacious in reducing inflammation | [1] |
| Mouse Asthma | Allergen Challenge | - | Decreased eosinophils, lymphocytes, IL-4, IL-5, IFNγ, IL-17 | [1] |
| Mouse Dermatitis | FITC | Systemic administration | Reduced inflammation, mast cell, and eosinophil accumulation | [1] |
| Rat Acute Inflammation | Carrageenan | 10 and 30 mg/kg, s.c. | Significant reduction in paw edema and hyperalgesia | [11] |
| Mouse Skin Inflammation | Croton Oil (CD-1 mice) | 30-100 mg/kg, s.c. | Dose-dependent inhibition of ear inflammation and leukocyte infiltration | [12] |
Impact on Key Inflammatory Cells
This compound modulates the function of several key immune cells involved in the inflammatory cascade.
Mast Cells
Mast cells are critical initiators of allergic inflammation. Histamine, released from activated mast cells, can act in an autocrine and paracrine manner on H4 receptors expressed on their surface. This compound has been shown to:
-
Inhibit Chemotaxis: It blocks histamine-induced migration of mast cells.[2][3][9] For instance, it effectively prevents the migration of mouse tracheal mast cells from connective tissue to the epithelium.[9]
-
Reduce Inflammatory Mediator Production: In mouse bone marrow-derived mast cells (BMMCs), this compound dose-dependently inhibits the production of chemokines such as thymus and activation-regulated chemokine (TARC/CCL17) and macrophage-derived chemokine (MDC/CCL22).[9]
Eosinophils
Eosinophils are key effector cells in allergic diseases like asthma and atopic dermatitis. This compound has demonstrated significant effects on eosinophil function:
-
Inhibition of Chemotaxis and Shape Change: It potently inhibits histamine-induced chemotaxis and the associated cell shape changes that precede migration.[1][10]
-
Downregulation of Adhesion Molecules: this compound blocks the histamine-induced upregulation of adhesion molecules such as CD11b/CD18 (Mac-1) and CD54 (ICAM-1) on eosinophils.[10]
-
Inhibition of Calcium Mobilization: It blocks histamine-induced calcium influx in eosinophils.[1]
Neutrophils
Neutrophils are key players in the acute inflammatory response. This compound has been shown to effectively reduce neutrophil infiltration in various in vivo models of inflammation.[1][2][3][9]
Dendritic Cells (DCs)
Dendritic cells are crucial for initiating and shaping adaptive immune responses. The H4 receptor on DCs plays a role in their maturation and cytokine production. This compound has been shown to:
-
Impair DC-mediated T cell Activation: Treatment of human monocyte-derived dendritic cells with this compound reduces the levels of MHC and costimulatory molecules, rendering them unable to induce allergen-specific T cell proliferation.[1]
-
Modulate Cytokine Production: By antagonizing the H4 receptor, this compound can alter the cytokine profile of maturing DCs, potentially skewing the subsequent T cell response.[1][13]
T Cells
T lymphocytes are central to the adaptive immune response and contribute significantly to chronic inflammatory conditions. The H4 receptor is expressed on T cells and its activation can influence their proliferation and cytokine production. This compound has been shown to:
-
Reduce T-cell Proliferation: By impairing dendritic cell function, this compound indirectly inhibits allergen-specific T cell proliferation.[1]
-
Modulate T-cell Differentiation and Cytokine Production: In various disease models, this compound has been shown to decrease the production of pro-inflammatory cytokines from T cells, including IL-4, IL-5, IFN-γ, and IL-17.[1] It can also influence the balance of T helper cell subsets by inhibiting transcription factors like RORγt and T-bet.[14] In some contexts, it has been shown to enhance the activation of regulatory T cells (Tregs).[15]
Signaling Pathways and Visualizations
This compound's antagonism of the H4 receptor interrupts several pro-inflammatory signaling cascades.
Histamine H4 Receptor Signaling Pathway
The canonical signaling pathway initiated by histamine binding to the H4 receptor involves the activation of Gαi/o proteins, leading to downstream effects that promote inflammation. This compound blocks this initial step.
Caption: Canonical H4 Receptor signaling pathway and the inhibitory action of this compound.
Interaction with Toll-Like Receptor (TLR) Signaling
This compound has been shown to modulate Toll-like receptor (TLR) signaling pathways, suggesting a crosstalk between histamine and innate immunity. For instance, it can reduce LPS-induced TNF-α production, an effect mediated through the TLR4 pathway.[16][17]
Caption: this compound's modulation of the TLR4 signaling pathway.
Influence on Nrf2 Signaling
In a model of contact hypersensitivity, this compound was found to enhance the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor involved in the antioxidant response.[17] This suggests an additional mechanism for its anti-inflammatory and protective effects.
Caption: Proposed mechanism of this compound's influence on the Nrf2 antioxidant pathway.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to evaluate the efficacy of this compound.
In Vivo: Mouse Zymosan-Induced Peritonitis Model
This model is used to assess the effect of this compound on acute inflammation and neutrophil infiltration.
-
Animals: Male BALB/c mice.
-
Procedure:
-
Mice are pre-treated with this compound (e.g., 10 mg/kg, subcutaneously) or vehicle control.[9]
-
After a specified time (e.g., 30 minutes), peritonitis is induced by an intraperitoneal (i.p.) injection of zymosan A (e.g., 1 mg in sterile saline).
-
At a predetermined time point post-zymosan injection (e.g., 4 hours), mice are euthanized.
-
The peritoneal cavity is lavaged with a known volume of phosphate-buffered saline (PBS) containing a chelating agent like EDTA.
-
The peritoneal lavage fluid is collected, and the total number of leukocytes is determined using a hemocytometer.
-
Differential cell counts are performed on cytospin preparations stained with a Romanowsky-type stain to specifically quantify neutrophil numbers.
-
-
Primary Endpoint: The number of neutrophils in the peritoneal lavage fluid. A significant reduction in neutrophil count in the this compound-treated group compared to the vehicle group indicates anti-inflammatory activity.[1][9]
In Vitro: Eosinophil Chemotaxis Assay
This assay measures the ability of this compound to inhibit the directed migration of eosinophils towards a chemoattractant.
-
Cell Source: Human eosinophils isolated from the peripheral blood of healthy or allergic donors.
-
Apparatus: A multi-well chemotaxis chamber (e.g., a 48-well Boyden chamber) with a microporous membrane (e.g., 5 µm pore size).
-
Procedure:
-
The lower wells of the chamber are filled with a solution containing the chemoattractant, histamine (e.g., at its EC50 concentration of approximately 83 nM), with or without varying concentrations of this compound.[10] Control wells contain medium alone.
-
A microporous membrane is placed over the lower wells.
-
A suspension of purified eosinophils (e.g., 1 x 106 cells/mL) is added to the upper wells.
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 60-90 minutes).
-
After incubation, the membrane is removed, and non-migrated cells on the upper surface are wiped away.
-
The membrane is fixed and stained (e.g., with Wright-Giemsa stain).
-
The number of eosinophils that have migrated to the lower side of the membrane is quantified by microscopy, typically by counting the number of cells in several high-power fields.
-
-
Data Analysis: The results are expressed as the percentage of inhibition of histamine-induced chemotaxis. The IC50 value for this compound is then calculated.[10]
In Vivo: Murine Model of Contact Hypersensitivity
This model assesses the effect of this compound on allergic skin inflammation.
-
Animals: Mice (e.g., BALB/c).
-
Procedure:
-
Sensitization: A solution of a hapten, such as fluorescein isothiocyanate (FITC), is applied to the shaved abdomen of the mice.
-
Challenge: Several days later (e.g., day 5), a lower concentration of the same hapten is applied to one ear to elicit an inflammatory response. The other ear receives the vehicle as a control.
-
Treatment: this compound or vehicle is administered systemically (e.g., orally or subcutaneously) at specified times relative to the challenge.
-
Measurement of Inflammation: At a peak response time (e.g., 24 hours after challenge), the ear thickness of both ears is measured using a caliper. The difference in thickness between the challenged and unchallenged ear represents the degree of inflammation (edema).
-
Histological and Biochemical Analysis: Ear tissue can be collected for histological examination to assess cellular infiltration (e.g., eosinophils, mast cells).[17] Tissue homogenates can be used to measure the activity of inflammatory enzymes like myeloperoxidase (MPO) and eosinophil peroxidase (EPO), and the levels of cytokines (e.g., IL-4, TNF-α).[17]
-
-
Primary Endpoints: A significant reduction in ear swelling, cellular infiltration, and inflammatory markers in the this compound-treated group compared to the vehicle group indicates efficacy in treating allergic skin inflammation.[17]
Conclusion
This compound is a well-characterized, potent, and selective histamine H4 receptor antagonist with significant anti-inflammatory properties demonstrated across a range of in vitro and in vivo models. Its ability to modulate the activity of key immune cells, including mast cells, eosinophils, and dendritic cells, and to interfere with pro-inflammatory signaling pathways underscores the therapeutic potential of targeting the H4 receptor for the treatment of various inflammatory and allergic disorders. Although its clinical development was halted due to toxicity in preclinical species, this compound remains an invaluable pharmacological tool for elucidating the complex role of the histamine H4 receptor in immunity and inflammation.[18] The detailed data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
References
- 1. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strain-dependent effects of the histamine H₄ receptor antagonist JNJ7777120 in a murine model of acute skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. content-assets.jci.org [content-assets.jci.org]
- 14. The histamine-4 receptor antagonist JNJ7777120 prevents immune abnormalities by inhibiting RORγt/T-bet transcription factor signaling pathways in BTBR T+ Itpr3tf/J mice exposed to gamma rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antagonism of the histamine H4 receptor reduces LPS-induced TNF production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. JNJ7777120 Ameliorates Inflammatory and Oxidative Manifestations in a Murine Model of Contact Hypersensitivity via Modulation of TLR and Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound - Wikipedia [en.wikipedia.org]
JNJ-7777120: A Technical Guide to its Inhibitory Effects on Mast Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-7777120 is a potent and highly selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses. This technical guide provides an in-depth analysis of the mechanism by which this compound inhibits mast cell migration, a critical process in the pathogenesis of allergic and inflammatory diseases. Detailed experimental protocols for assessing mast cell chemotaxis and associated signaling pathways are provided, along with a comprehensive summary of quantitative data. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the compound's function and its evaluation.
Introduction
Mast cells are critical effector cells of the immune system, strategically located at the host-environment interface. Upon activation, they release a plethora of inflammatory mediators, including histamine, which contributes to the clinical manifestations of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. The recruitment of mast cells to sites of inflammation is a crucial step in the amplification and perpetuation of these responses.
Histamine itself can act as a chemoattractant for mast cells, primarily through the histamine H4 receptor (H4R).[1] This receptor is predominantly expressed on cells of hematopoietic origin, including mast cells, and its activation initiates a signaling cascade that leads to chemotaxis.[2] this compound, a non-imidazole compound, was one of the first potent and selective H4R antagonists to be developed.[3] Its high affinity and over 1000-fold selectivity for H4R over other histamine receptor subtypes make it an invaluable tool for elucidating the role of H4R in mast cell biology and a potential therapeutic agent for inflammatory disorders.[3] This guide will delve into the specifics of this compound's action on mast cell migration.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on mast cell migration by competitively blocking the binding of histamine to the H4 receptor. The H4R is a G-protein coupled receptor (GPCR) that, upon agonist binding, couples to Gαi/o proteins.[1] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium (Ca2+).[1] The resulting increase in cytosolic Ca2+ is a critical downstream signal for the cytoskeletal rearrangements and cellular motility required for chemotaxis. By acting as an antagonist, this compound prevents the initiation of this signaling pathway, thereby abrogating histamine-induced mast cell migration.[3]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Species | Value | Reference(s) |
| Ki (H4R) | Human | 4.5 nM | [3] |
| pA2 | Human | 8.1 | [3] |
| IC50 (Histamine-induced mast cell chemotaxis) | Mouse | Not explicitly stated, but effective at blocking chemotaxis | [3] |
| IC50 (Histamine-induced eosinophil shape change) | Human | 300 nM | [4] |
| IC50 (Histamine-induced eosinophil chemotaxis) | Human | 86 nM | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect | Dosage | Reference(s) |
| Mouse Zymosan-Induced Peritonitis | Significantly blocks neutrophil infiltration | - | [3] |
| Mouse Tracheal Mast Cell Migration | Blocks histamine-induced migration from connective tissue to epithelium | - | [3] |
| Mouse Dermatitis Models | Blocks accumulation of mast cells in the skin | - | [2] |
Signaling Pathways and Experimental Workflows
Histamine H4 Receptor Signaling Pathway in Mast Cell Migration
Caption: H4R signaling cascade leading to mast cell migration and its inhibition by this compound.
Experimental Workflow for In Vitro Mast Cell Chemotaxis Assay
Caption: A typical workflow for a Boyden chamber-based mast cell chemotaxis assay.
Experimental Workflow for Zymosan-Induced Peritonitis Model
Caption: Workflow for evaluating the effect of this compound on mast cell infiltration in a mouse model.
Experimental Protocols
In Vitro Mast Cell Chemotaxis Assay (Boyden Chamber)
This protocol is a generalized procedure based on established methods for assessing mast cell migration.[5][6][7]
Materials:
-
Boyden chambers (transwell inserts with 5 µm pore size polycarbonate membranes)
-
24-well tissue culture plates
-
Mouse bone marrow-derived mast cells (BMMCs) or other suitable mast cell line
-
Migration medium (e.g., RPMI-1640 with 0.1% BSA)
-
Histamine (chemoattractant)
-
This compound
-
Fixative solution (e.g., methanol)
-
Staining solution (e.g., Giemsa or crystal violet)
-
Microscope
Procedure:
-
Culture BMMCs in appropriate medium. Prior to the assay, wash and resuspend the cells in migration medium at a concentration of 1 x 10^6 cells/mL.
-
In the lower wells of the 24-well plate, add 600 µL of migration medium containing either histamine at a predetermined optimal concentration (e.g., 1 µM) or histamine plus varying concentrations of this compound. Include a negative control with migration medium alone.
-
Place the Boyden chamber inserts into the wells.
-
Add 100 µL of the mast cell suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 3-4 hours.
-
After incubation, remove the inserts. Carefully wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the membranes by immersing the inserts in methanol for 10 minutes.
-
Stain the migrated cells on the lower surface of the membrane with Giemsa or crystal violet solution for 15-20 minutes.
-
Wash the inserts with distilled water and allow them to air dry.
-
Mount the membranes on a glass slide and count the number of migrated cells in several high-power fields using a light microscope.
-
Calculate the percentage of migration inhibition for the this compound-treated groups compared to the histamine-only control.
Calcium Mobilization Assay
This protocol describes a common method for measuring intracellular calcium flux using a fluorescent indicator.[8][9][10][11]
Materials:
-
Mast cells (e.g., BMMCs or a human mast cell line)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Histamine
-
This compound
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader with excitation/emission filters for Fluo-4 (e.g., 490/525 nm)
Procedure:
-
Seed mast cells into the 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere if necessary.
-
Prepare the Fluo-4 AM loading solution by dissolving it in DMSO and then diluting it in HBSS containing a small amount of Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add HBSS to each well. For antagonist studies, add this compound at the desired concentrations and incubate for a short period (e.g., 10-15 minutes).
-
Place the plate in the fluorescence microplate reader and record a baseline fluorescence reading.
-
Add histamine to the wells to stimulate calcium mobilization and immediately begin recording fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence intensity from baseline. Compare the response in the presence and absence of this compound.
Zymosan-Induced Peritonitis in Mice
This in vivo model is used to assess the anti-inflammatory effects of compounds by measuring the recruitment of inflammatory cells, including mast cells, to the peritoneal cavity.[12][13][14][15]
Materials:
-
Male BALB/c mice (or other suitable strain)
-
This compound
-
Vehicle control (e.g., saline with a small percentage of DMSO)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles
-
Hemocytometer
-
Microscope slides
-
Giemsa stain
Procedure:
-
Acclimatize mice to the laboratory conditions for at least one week.
-
Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at a predetermined time before zymosan challenge (e.g., 30 minutes).
-
Induce peritonitis by injecting a sterile suspension of zymosan A (e.g., 1 mg in 0.5 mL of saline) into the peritoneal cavity of each mouse.
-
At a specific time point after zymosan injection (e.g., 4, 8, or 24 hours), euthanize the mice.
-
Harvest the peritoneal exudate cells by lavaging the peritoneal cavity with a known volume of cold, sterile PBS (e.g., 5 mL).
-
Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer.
-
Prepare cytospin slides of the peritoneal cells.
-
Stain the slides with Giemsa stain to differentiate the cell populations.
-
Perform a differential cell count under a microscope to determine the number of mast cells, neutrophils, and other inflammatory cells.
-
Compare the number of infiltrated mast cells in the this compound-treated group to the vehicle-treated control group.
Conclusion
This compound is a powerful pharmacological tool for investigating the role of the histamine H4 receptor in mast cell biology. Its high potency and selectivity have been instrumental in demonstrating that H4R activation is a key driver of mast cell migration. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to study the effects of this compound and the broader role of the H4R in inflammatory and allergic diseases. Further research utilizing these methodologies will continue to unravel the complexities of mast cell function and may pave the way for the development of novel H4R-targeted therapeutics.
References
- 1. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 7. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.com [abcam.com]
- 12. olac.berkeley.edu [olac.berkeley.edu]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Role of mast cells in zymosan-induced peritoneal inflammation in Balb/c and mast cell-deficient WBB6F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
JNJ-7777120: A Comprehensive Technical Guide for Histamine H4 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7777120 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses.[1][2][3] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathological roles of the H4R. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in H4R research, and a visualization of the signaling pathways it modulates.
Core Compound Profile
This compound, with the chemical name 1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, was one of the first selective non-imidazole H4R antagonists developed.[2] It exhibits high affinity for the human, mouse, and rat H4 receptors, with a Ki value of approximately 4.5 nM.[1][2][3] A key advantage of this compound as a research tool is its greater than 1000-fold selectivity for the H4R over the other histamine receptor subtypes (H1R, H2R, and H3R).[2][4] While primarily characterized as an antagonist of G protein-dependent signaling, this compound has also been shown to act as a partial agonist for β-arrestin2 recruitment, a phenomenon known as biased agonism.[5][6][7]
Data Presentation: Pharmacological Properties of this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity across different assays and species.
Table 1: Binding Affinity and Selectivity
| Parameter | Species | Value | Reference |
| Ki (H4R) | Human | 4.5 nM | [1][2][3] |
| Mouse | ~4 nM | [8] | |
| Rat | ~4 nM | [8] | |
| Selectivity | H4R vs. H1R, H2R, H3R | >1000-fold | [2][4] |
Table 2: In Vitro Functional Activity
| Assay | Cell Type/System | Parameter | Value | Reference |
| Eosinophil Shape Change | Human Eosinophils | IC50 | 0.3 µM | [9][10] |
| Eosinophil Chemotaxis | Human Eosinophils | IC50 | 86 nM | [10] |
| Mast Cell Chemotaxis | Mouse Bone Marrow-Derived Mast Cells | IC50 | 40 nM | [8] |
| Calcium Mobilization | Mouse Bone Marrow-Derived Mast Cells | Inhibition | Blocks histamine-induced influx | [1][4] |
| β-arrestin Recruitment | U2OS-H4R cells | Agonist Activity | Partial Agonist | [5][11] |
Table 3: In Vivo Activity and Pharmacokinetics
| Animal Model | Species | Effect | Dosage | Reference |
| Zymosan-Induced Peritonitis | Mouse | Significantly blocks neutrophil infiltration | 10 mg/kg, s.c. | [1] |
| Mast Cell Migration | Mouse | Blocks histamine-induced migration | 20 mg/kg, s.c. | [1] |
| Pharmacokinetics | ||||
| Oral Bioavailability | Rat | ~30% | [1][2][12] | |
| Dog | 100% | [1][2][12] | ||
| Half-life | Rat & Dog | ~3 hours | [1][2][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study H4R function.
Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the H4R.
-
Materials:
-
Membrane preparations from cells expressing the H4R.
-
[3H]this compound (radioligand).
-
Unlabeled this compound (for competition).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the H4R-expressing cell membranes with various concentrations of unlabeled this compound and a fixed concentration of [3H]this compound in the assay buffer.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Determine the concentration of unlabeled this compound that inhibits 50% of the specific binding of [3H]this compound (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This assay measures the ability of this compound to block histamine-induced intracellular calcium release in H4R-expressing cells.
-
Materials:
-
H4R-expressing cells (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Histamine.
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
-
-
Procedure:
-
Plate the H4R-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Stimulate the cells with a fixed concentration of histamine (typically the EC80 concentration).
-
Measure the change in fluorescence intensity over time using a FLIPR or fluorescence plate reader.
-
Analyze the data to determine the inhibitory effect of this compound on the histamine-induced calcium response and calculate the IC50 value.
-
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This protocol assesses the effect of this compound on mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
-
Materials:
-
Mast cells (e.g., bone marrow-derived mast cells or a mast cell line).
-
Histamine or other secretagogue.
-
This compound.
-
Tyrode's buffer or similar physiological buffer.
-
Substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Stop solution (e.g., glycine-carbonate buffer).
-
Microplate reader.
-
-
Procedure:
-
Wash and resuspend mast cells in buffer.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with histamine or another secretagogue to induce degranulation.
-
Pellet the cells by centrifugation.
-
Transfer the supernatant to a new plate.
-
Add the β-hexosaminidase substrate to the supernatant and incubate to allow for the enzymatic reaction.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release relative to a positive control (total cell lysate).
-
Eosinophil Shape Change Assay
This assay evaluates the ability of this compound to inhibit histamine-induced changes in eosinophil shape, a prerequisite for chemotaxis.
-
Materials:
-
Isolated human or mouse eosinophils.
-
Histamine.
-
This compound.
-
Phosphate-buffered saline (PBS) with calcium and magnesium.
-
Flow cytometer.
-
-
Procedure:
-
Pre-incubate isolated eosinophils with different concentrations of this compound or vehicle.
-
Stimulate the cells with histamine.
-
Fix the cells at various time points (e.g., using paraformaldehyde).
-
Analyze the cells using a flow cytometer, measuring changes in forward scatter (FSC) and side scatter (SSC) properties. An increase in FSC is indicative of cell shape change.
-
Quantify the percentage of cells that have undergone a shape change and determine the inhibitory effect of this compound.
-
In Vivo Zymosan-Induced Peritonitis Model
This animal model assesses the anti-inflammatory effects of this compound in vivo.
-
Materials:
-
Mice (e.g., BALB/c or C57BL/6).
-
Zymosan A.
-
This compound.
-
Sterile saline.
-
Peritoneal lavage buffer (e.g., PBS with EDTA).
-
Cell counting equipment (hemocytometer or automated cell counter).
-
Reagents for differential cell counting (e.g., Wright-Giemsa stain).
-
-
Procedure:
-
Administer this compound (e.g., 10 mg/kg, subcutaneously) or vehicle to the mice.
-
After a set pre-treatment time (e.g., 30-60 minutes), induce peritonitis by intraperitoneal injection of zymosan A (e.g., 1 mg in sterile saline).
-
At a specific time point after zymosan injection (e.g., 4-24 hours), euthanize the mice.
-
Perform a peritoneal lavage by injecting and then withdrawing a known volume of lavage buffer into the peritoneal cavity.
-
Determine the total number of leukocytes in the lavage fluid.
-
Perform a differential cell count to specifically quantify the number of neutrophils and other immune cells.
-
Compare the cell counts between the this compound-treated and vehicle-treated groups to assess the anti-inflammatory effect.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to this compound and H4R research.
Caption: H4R Signaling Pathways and this compound Intervention.
Caption: Workflow for Zymosan-Induced Peritonitis Model.
Caption: Workflow for Mast Cell Degranulation Assay.
Conclusion
This compound remains a cornerstone tool compound for investigating the multifaceted roles of the histamine H4 receptor in health and disease. Its high potency and selectivity, coupled with a well-characterized pharmacological profile, enable researchers to probe H4R function with confidence. The detailed experimental protocols and visual workflows provided in this guide are intended to facilitate the design and execution of robust experiments, ultimately advancing our understanding of H4R biology and its potential as a therapeutic target. However, it is important for researchers to consider its biased agonistic properties at the β-arrestin pathway when interpreting experimental results. Despite its limitations for clinical development, this compound's contribution to basic and preclinical H4R research is undeniable.
References
- 1. inotiv.com [inotiv.com]
- 2. olac.berkeley.edu [olac.berkeley.edu]
- 3. Mast Cell Chemotaxis – Chemoattractants and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Zymosan-induced peritonitis model [bio-protocol.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. Zymosan-Induced Peritonitis Model [bio-protocol.org]
- 10. Detecting degranulation via hexosaminidase assay [protocols.io]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. nottingham.ac.uk [nottingham.ac.uk]
Methodological & Application
JNJ-7777120: Application Notes and Protocols for In Vivo Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7777120 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on hematopoietic cells.[1] Its role in modulating inflammatory and immune responses has made it a valuable tool in preclinical research for a variety of conditions, including allergic inflammation, neuroinflammation, and pain.[2] This document provides detailed application notes and protocols for the in vivo use of this compound, based on published preclinical studies.
Mechanism of Action
This compound acts as a competitive antagonist at the H4 receptor, which is known to signal through two primary pathways: the Gαi protein pathway and the β-arrestin pathway.[1][3] The Gαi pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The β-arrestin pathway is involved in receptor desensitization and internalization, as well as G protein-independent signaling. Interestingly, this compound has been shown to induce β-arrestin recruitment to the H4 receptor, a phenomenon known as biased agonism.[3]
Histamine H4 Receptor Signaling Pathway
Caption: Histamine H4 Receptor Signaling Pathways.
Quantitative Data from In Vivo Studies
The following tables summarize the reported efficacy of this compound in various preclinical animal models.
Table 1: Anti-Inflammatory Effects of this compound in a Rat Model of Transient Cerebral Ischemia
| Parameter | Animal Model | This compound Dose and Regimen | Efficacy | Reference |
| Striatal Infarct Volume | Rat (tMCAo) | 1 mg/kg, i.p., twice daily for 7 days | ↓ 58.4% | [4][5] |
| Cortical Infarct Volume | Rat (tMCAo) | 1 mg/kg, i.p., twice daily for 7 days | ↓ 42.2% | [4][5] |
| Plasma IL-1β | Rat (tMCAo) | 1 mg/kg, i.p., twice daily for 7 days | Significantly Reduced | [6] |
| Plasma TNF-α | Rat (tMCAo) | 1 mg/kg, i.p., twice daily for 7 days | Significantly Reduced | [6] |
| Plasma IL-10 | Rat (tMCAo) | 1 mg/kg, i.p., twice daily for 7 days | Significantly Increased | [6] |
Table 2: Effects of this compound in a Mouse Model of Allergic Asthma
| Parameter | Animal Model | This compound Dose and Regimen | Efficacy | Reference |
| Eosinophils in BAL Fluid | Mouse (Ovalbumin-induced) | Not specified | Reduced | [7] |
| Serum IL-5 | Mouse (Ovalbumin-induced) | Not specified | Reduced (enhanced with mepyramine) | [8][9][10] |
| Serum IL-13 | Mouse (Ovalbumin-induced) | Not specified | Reduced (enhanced with mepyramine) | [8][11][12][13][14] |
Table 3: Effects of this compound in a Mouse Model of Zymosan-Induced Peritonitis
| Parameter | Animal Model | This compound Dose and Regimen | Efficacy | Reference |
| Neutrophil Infiltration | Mouse | Not specified | Significantly Blocked | [2][15] |
Experimental Protocols
General Preparation of this compound for In Vivo Administration
This compound is soluble in DMSO and ethanol and insoluble in water.[16] For in vivo studies, a common vehicle is saline with a small percentage of DMSO or a suspension in a vehicle like 0.5% carboxymethylcellulose.[15]
Example Formulation: To prepare a 1 mg/mL solution, dissolve this compound in a minimal amount of DMSO (e.g., 50 µL for 1 mg of compound). Once dissolved, bring the final volume to 1 mL with sterile saline. It is recommended to prepare fresh solutions for each experiment.
Experimental Workflow for In Vivo Efficacy Studies
Caption: General experimental workflow for in vivo studies.
Detailed Methodologies for Key Experiments
Rat Model of Transient Cerebral Ischemia
Objective: To evaluate the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
This compound
-
Vehicle (e.g., Saline with 1.1% DMSO)
-
Anesthesia (e.g., isoflurane)
-
4-0 nylon monofilament suture with a silicone-coated tip
-
Surgical instruments for vascular surgery
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat with isoflurane. Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Induction of tMCAo: Ligate the ECA. Insert the 4-0 nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA). The occlusion period is typically 60-90 minutes.[17][18][19]
-
Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.
-
This compound Administration: Administer this compound (1 mg/kg, i.p.) or vehicle twice daily for 7 days, starting at a designated time post-reperfusion (e.g., 2 hours).[4][5][6]
-
Endpoint Analysis (Day 7):
-
Neurological Scoring: Assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animals and perfuse the brains. Section the brains and stain with 2% TTC solution. The non-infarcted tissue will stain red, while the infarcted tissue will remain white. Calculate the infarct volume as a percentage of the total brain volume.[4][5]
-
Cytokine Analysis: Collect blood samples for plasma cytokine analysis (IL-1β, TNF-α, IL-10) using ELISA kits.[6]
-
Mouse Model of Ovalbumin (OVA)-Induced Allergic Asthma
Objective: To assess the anti-inflammatory effects of this compound on allergic airway inflammation.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
This compound
-
Vehicle
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Flow cytometer for cell counting
-
ELISA kits for cytokine measurement
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg Alum in 200 µL of PBS on days 0 and 14.[7]
-
Challenge: On days 24, 25, and 26, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes.
-
This compound Administration: Administer this compound or vehicle via a chosen route (e.g., subcutaneous or oral gavage) at a specified time before each OVA challenge.
-
Endpoint Analysis (48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and perform BAL by instilling and retrieving PBS into the lungs.
-
Cell Differential Counts: Centrifuge the BAL fluid, resuspend the cell pellet, and perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) using flow cytometry or cytospin preparations with staining.[7][20]
-
Cytokine Analysis: Measure the levels of IL-5 and IL-13 in the BAL fluid supernatant or serum using ELISA kits.[8][9][10]
-
Mouse Model of Zymosan-Induced Peritonitis
Objective: To evaluate the effect of this compound on neutrophil recruitment in acute inflammation.
Materials:
-
Male Swiss-Webster or C57BL/6 mice (20-25g)
-
This compound
-
Vehicle
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile PBS
-
Peritoneal lavage supplies
-
Hemocytometer or automated cell counter
Procedure:
-
Preparation of Zymosan: Prepare a suspension of zymosan A in sterile PBS (e.g., 1 mg/mL).
-
This compound Administration: Administer this compound or vehicle at a predetermined dose and route (e.g., 10 mg/kg, s.c.) 30-60 minutes before zymosan injection.
-
Induction of Peritonitis: Inject 0.5 mL of the zymosan suspension (0.5 mg) intraperitoneally into each mouse.[21][22][23][24]
-
Endpoint Analysis (4 hours post-zymosan):
-
Peritoneal Lavage: Euthanize the mice and collect peritoneal exudate cells by washing the peritoneal cavity with a known volume of ice-cold PBS (e.g., 5 mL).[21][23]
-
Total and Differential Cell Counts: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Prepare cytospin slides, stain with a differential stain (e.g., Wright-Giemsa), and count the number of neutrophils under a microscope.[25]
-
Conclusion
This compound is a critical research tool for investigating the role of the histamine H4 receptor in a range of physiological and pathological processes. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust in vivo studies to evaluate the therapeutic potential of H4R antagonism. It is important to note that while this compound has demonstrated significant efficacy in preclinical models, its development was halted due to toxicity in rats and dogs.[26] Therefore, it is primarily used as a pharmacological tool for research purposes.
References
- 1. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of a Panel of 48 Cytokines in BAL Fluids Specifically Identifies IL-8 Levels as the Only Cytokine that Distinguishes Controlled Asthma from Uncontrolled Asthma, and Correlates Inversely with FEV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bronchoalveolar lavage cytokine profiles in acute asthma and acute bronchiolitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytokines in bronchoalveolar lavage fluid of patients with nocturnal asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI Insight - A humanized mouse model to study asthmatic airway inflammation via the human IL-33/IL-13 axis [insight.jci.org]
- 12. IL-13 and IL-4, but not IL-5 nor IL-17A, induce hyperresponsiveness in isolated human small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting IL-13 and IL-4 in Asthma: Therapeutic Implications on Airway Remodeling in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Interleukin-13 in Asthma and Other Eosinophilic Disorders [frontiersin.org]
- 15. selleckchem.com [selleckchem.com]
- 16. apexbt.com [apexbt.com]
- 17. Transient middle cerebral artery occlusion with complete reperfusion in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transient middle cerebral artery occlusion with complete reperfusion in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Eosinophil cell count in bronchoalveolar lavage fluid in early childhood wheezing: is it predictive of future asthma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Characterization of Zymosan-Modulated Neutrophils With Neuroregenerative Properties [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for JNJ-7777120 in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JNJ-7777120, a potent and selective histamine H4 receptor (H4R) antagonist, in various mouse models of inflammation. The provided protocols and data are intended to serve as a guide for designing and conducting in vivo studies to evaluate the anti-inflammatory potential of this compound.
Introduction
This compound is a widely used pharmacological tool to investigate the role of the H4 receptor in inflammatory and immune responses.[1] The H4 receptor is primarily expressed on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells, making it a key target for modulating inflammatory pathways.[2] this compound has demonstrated efficacy in various preclinical models of inflammation, such as peritonitis, dermatitis, and allergic rhinitis, by inhibiting the chemotaxis and inflammatory mediator release from immune cells.[1][2][3]
Data Presentation: this compound Dosage in Mouse Inflammation Models
The following table summarizes the effective dosages of this compound used in different mouse models of inflammation. It is important to note that the optimal dose may vary depending on the specific mouse strain, the nature and severity of the inflammatory stimulus, and the experimental endpoint.
| Mouse Model of Inflammation | Mouse Strain | Dosage Range | Administration Route | Key Findings |
| Zymosan-Induced Peritonitis | Swiss albino | 10 mg/kg | Subcutaneous (s.c.) | Significantly blocked neutrophil infiltration.[3] |
| Histamine-Induced Mast Cell Migration | BALB/c | 20 mg/kg | Subcutaneous (s.c.) | Blocked the migration of tracheal mast cells.[3] |
| Croton Oil-Induced Ear Edema | CD-1 | 30-100 mg/kg | Subcutaneous (s.c.) | Dose-dependent inhibition of ear inflammation and leukocyte infiltration.[4][5] |
| NMRI, BALB/c, C57BL/6J | 30-100 mg/kg | Subcutaneous (s.c.) | No significant reduction in ear edema, indicating strain-dependent effects.[4][5] | |
| FITC-Induced Contact Hypersensitivity | Not Specified | Not Specified | Not Specified | Reversed inflammatory and oxidative stress markers.[6] |
| Allergic Rhinitis | Not Specified | Not Specified | Intranasal & Oral | Dose-dependent inhibition of nasal symptoms. Repeated oral administration reduced total IgE.[7] |
| Cadaverine-Induced Itch | C57BL/6 | 1-30 mg/kg | Intraperitoneal (i.p.) | Suppressed scratching response.[8] |
| Ovalbumin-Induced Allergic Asthma | BALB/c | Not Specified | Subcutaneous (s.c.) | Reduced serum IgE, lung inflammation, and bronchoalveolar eosinophilia.[9] |
Experimental Protocols
Zymosan-Induced Peritonitis
This model is used to study acute inflammation and neutrophil recruitment.
Materials:
-
This compound
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Zymosan A from Saccharomyces cerevisiae
-
Phosphate-buffered saline (PBS)
-
Male Swiss albino mice
Procedure:
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, s.c.) or vehicle to the mice.
-
Induction of Peritonitis: 30 minutes after drug administration, inject 1 mg of zymosan dissolved in 0.5 mL of sterile PBS into the peritoneal cavity of each mouse.
-
Assessment of Inflammation: 4 hours after the zymosan injection, euthanize the mice and collect the peritoneal lavage fluid by washing the peritoneal cavity with 3-5 mL of cold PBS.
-
Cell Counting: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Perform a differential cell count on stained cytospin preparations to quantify neutrophil infiltration.
Croton Oil-Induced Ear Edema
This is a model of acute topical inflammation.
Materials:
-
This compound
-
Vehicle
-
Croton oil
-
Acetone (as a solvent for croton oil)
-
Male CD-1 mice
Procedure:
-
Drug Preparation: Prepare the this compound solution in the appropriate vehicle.
-
Drug Administration: Administer this compound (e.g., 30-100 mg/kg, s.c.) or vehicle.
-
Induction of Inflammation: 30 minutes after drug administration, apply a fixed volume (e.g., 20 µL) of croton oil solution (e.g., 5% in acetone) to the inner surface of the right ear of each mouse. The left ear receives the vehicle (acetone) alone and serves as a control.
-
Assessment of Edema: Measure the thickness of both ears using a digital caliper at various time points after croton oil application (e.g., 4, 6, and 24 hours). The difference in thickness between the right and left ears indicates the extent of the edema.
-
Histological Analysis (Optional): At the end of the experiment, ear tissue can be collected for histological examination to assess inflammatory cell infiltration.
Visualizations
Histamine H4 Receptor Signaling Pathway
Caption: Signaling pathway of the histamine H4 receptor and the inhibitory action of this compound.
Experimental Workflow for In Vivo Mouse Inflammation Study
Caption: A typical experimental workflow for evaluating this compound in a mouse model of inflammation.
References
- 1. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strain-dependent effects of the histamine H₄ receptor antagonist JNJ7777120 in a murine model of acute skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JNJ7777120 Ameliorates Inflammatory and Oxidative Manifestations in a Murine Model of Contact Hypersensitivity via Modulation of TLR and Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of histamine H4 receptor antagonist on allergic rhinitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine H4 receptor and TRPV1 mediate itch induced by cadaverine, a metabolite of the microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opposite effects of mepyramine on JNJ 7777120-induced amelioration of experimentally induced asthma in mice in sensitization and provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-7777120 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7777120 is a potent and selective antagonist of the histamine H4 receptor (H4R), with a Ki value of approximately 4.5 nM.[1][2][3] It exhibits over 1,000-fold selectivity for the H4 receptor compared to other histamine receptor subtypes (H1, H2, and H3).[1][2][3] This selectivity makes this compound a valuable tool for investigating the physiological and pathophysiological roles of the H4 receptor in various cellular processes, including inflammation, immune responses, and chemotaxis.[2][4] These application notes provide detailed protocols for the proper dissolution and use of this compound in in vitro cell culture experiments.
Product Information
| Property | Value |
| Molecular Formula | C₁₄H₁₆ClN₃O |
| Molecular Weight | 277.75 g/mol [1] |
| CAS Number | 459168-41-3[1][5] |
| Appearance | Crystalline solid[4][5] |
| Storage | Store at -20°C for long-term stability (at least two years).[1][4] |
Solubility of this compound
This compound is sparingly soluble in aqueous buffers but is soluble in organic solvents.[4][5] It is crucial to select the appropriate solvent to prepare a stock solution that can be further diluted into cell culture media.
| Solvent | Solubility |
| DMSO | ~14 mg/mL to 56 mg/mL[1][4][5][6] |
| Ethanol | ~2 mg/mL to 8 mg/mL[1][4][5] |
| Dimethylformamide (DMF) | ~14 mg/mL to 20 mg/mL[4][5][6] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[4][5][6] |
| 1 eq. HCl | ~27.77 mg/mL[3][7] |
| Water | Insoluble[1] |
Note: The solubility of this compound in DMSO can be affected by moisture. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[1]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.78 mg of this compound (Molecular Weight = 277.75 g/mol ).
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if necessary.[8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1][2] Stock solutions in DMSO are stable for at least one month at -20°C and for up to one year at -80°C.[1]
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Intermediate Dilution (Optional but Recommended): To minimize the final concentration of DMSO in the cell culture, it is advisable to perform an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock solution 1:100 in culture medium to obtain a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture plates to achieve the desired final concentration. For instance, to achieve a final concentration of 1 µM, add 10 µL of the 100 µM intermediate solution to 1 mL of cell culture medium in the well.
-
DMSO Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated wells. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound acts as an antagonist at the histamine H4 receptor, a G protein-coupled receptor (GPCR). The H4 receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of histamine to the H4 receptor, this compound inhibits these downstream signaling events.
Caption: this compound antagonism of the H4 receptor signaling pathway.
General Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for utilizing this compound in a cell-based assay, such as a chemotaxis or cytokine release assay.
Caption: General workflow for cell-based assays using this compound.
Example Applications in Cell Culture
This compound has been utilized in various in vitro studies to investigate the role of the H4 receptor.
-
Chemotaxis Assays: this compound has been shown to inhibit histamine-induced mast cell chemotaxis with an IC50 of 40 nM.[4]
-
Calcium Influx: The compound blocks histamine-induced calcium influx in mouse bone marrow-derived mast cells.[1]
-
Cytokine Production: this compound can inhibit the production of chemokines such as thymus and activation-regulated chemokine (TARC/CCL17) and macrophage-derived chemokine (MDC/CCL22) in antigen-stimulated cells.[2]
-
Receptor Function Studies: It has been used in cell lines expressing human or mouse H4 receptors (e.g., SK-N-MC cells, U2OS-H4R cells) to study receptor antagonism.[2][9]
Recommended Concentration Range: The effective concentration of this compound will vary depending on the cell type and the specific assay. A concentration range of 10 nM to 10 µM is a common starting point for in vitro experiments.[2][9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Safety Precautions
This compound is for research use only and not for human or veterinary use.[5] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.[5] Consult the Safety Data Sheet (SDS) for more detailed information.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JNJ 7777120 (4021) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. targetmol.com [targetmol.com]
- 9. nottingham.ac.uk [nottingham.ac.uk]
Application Notes and Protocols for JNJ-7777120 Administration in Rat Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of the histamine H4 receptor (H4R) antagonist, JNJ-7777120, in rat models of Parkinson's disease (PD). The information compiled is based on preclinical research investigating the neuroprotective and anti-inflammatory effects of this compound.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] Neuroinflammation, mediated by activated microglia, is increasingly recognized as a key contributor to the pathology of PD.[3][4][5][6][7] The histamine H4 receptor, predominantly expressed on immune cells, has emerged as a promising therapeutic target for modulating this inflammatory response.[3][7][8] this compound is a potent and selective H4R antagonist that has demonstrated neuroprotective effects in various preclinical models.[3][4][8][9][10] These protocols outline the use of this compound in the widely utilized rotenone-induced rat model of Parkinson's disease.[3][4][7]
Mechanism of Action
In the context of Parkinson's disease models, this compound is believed to exert its therapeutic effects primarily by inhibiting the pro-inflammatory activation of microglia.[3][7] By blocking the H4 receptor on these immune cells, this compound can suppress the release of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing neuroinflammation and protecting dopaminergic neurons from degeneration.[7][8][10][11] This action helps to preserve striatal dopamine levels and ameliorate motor deficits characteristic of Parkinson's disease.[3][4][5]
Caption: Proposed signaling pathway of this compound in a rat model of Parkinson's disease.
Experimental Protocols
The following protocols are based on methodologies reported in peer-reviewed literature for the use of this compound in a rotenone-induced rat model of Parkinson's disease.
Protocol 1: Rotenone-Induced Parkinson's Disease Rat Model
This protocol describes the induction of Parkinson's-like pathology in rats using rotenone.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)[12]
-
Rotenone (Sigma-Aldrich)
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Stereotactic apparatus[13]
-
Hamilton syringe (10 µL)[13]
-
Anesthesia (e.g., isoflurane)[13]
Procedure:
-
Prepare the rotenone solution by dissolving it in DMSO and then diluting with corn oil to the desired concentration (e.g., 3 mg/kg body weight).[14]
-
Anesthetize the rat using an appropriate anesthetic agent.[13]
-
For systemic administration, administer rotenone via intraperitoneal (i.p.) injection daily for a specified period (e.g., 60 days).[14]
-
For intracerebral administration, secure the anesthetized rat in a stereotactic frame.[13]
-
Perform a midline incision on the scalp to expose the skull.[13]
-
Drill a small hole at the desired coordinates for injection into the substantia nigra or medial forebrain bundle.[13]
-
Slowly infuse rotenone solution using a Hamilton syringe.[13]
-
After infusion, leave the needle in place for a few minutes to prevent backflow, then slowly retract it.[13]
-
Suture the incision and allow the animal to recover.
-
Monitor the animals for the development of motor deficits.
Protocol 2: this compound Administration
This protocol details the preparation and administration of this compound.
Materials:
-
This compound (1-((5-chloro-1H-indol-2-yl)carbonyl)-4-methylpiperazine)[3]
-
Sterile saline
-
Dimethyl sulfoxide (DMSO)[9]
-
Osmotic minipumps (for continuous infusion)
-
Intraperitoneal injection needles
-
Cannula for intracerebroventricular infusion
Procedure for Intracerebroventricular (ICV) Infusion:
-
Dissolve this compound in a vehicle suitable for brain infusion (e.g., sterile saline with a minimal amount of DMSO to aid dissolution).
-
Surgically implant a cannula into the lateral ventricle of the rat brain using a stereotactic apparatus.
-
Connect the cannula to an osmotic minipump filled with the this compound solution for continuous infusion over a period of weeks (e.g., three weeks).[7]
-
The infusion of this compound can be initiated concurrently with or after the induction of the Parkinson's model.
Procedure for Intraperitoneal (i.p.) Injection:
-
Prepare the this compound solution by dissolving it in a vehicle such as saline with 1.1% DMSO.[9]
-
Administer this compound at a dose of 1 mg/kg via i.p. injection.[9]
-
In some experimental paradigms, chronic administration may be required, for example, twice daily for 7 days.[8]
Protocol 3: Behavioral Assessment - Apomorphine-Induced Rotational Behavior
This test is used to assess the extent of unilateral dopamine depletion in the nigrostriatal pathway.[15]
Materials:
-
Apomorphine hydrochloride
-
Sterile saline
-
Rotational behavior monitoring system or a circular arena for observation
Procedure:
-
Administer apomorphine (a dopamine agonist) to the rats at a specified dose (e.g., 0.5 mg/kg, s.c.).
-
Place the rat in the observation arena.
-
Record the number of full 360° turns (rotations) either ipsilateral or contralateral to the lesioned side for a defined period (e.g., 30-60 minutes).
-
A reduction in the number of rotations in the this compound-treated group compared to the vehicle-treated group indicates a therapeutic effect.[3]
Protocol 4: Immunohistochemical Analysis of Dopaminergic Neurons
This protocol is for the histological assessment of dopaminergic neuron survival.
Materials:
-
Rat brain tissue sections (substantia nigra)
-
Primary antibody against Tyrosine Hydroxylase (TH)
-
Appropriate secondary antibody conjugated to a fluorescent marker or an enzyme
-
Microscope for imaging
Procedure:
-
Perfuse the rats and collect the brains.
-
Prepare cryosections or paraffin-embedded sections of the substantia nigra.
-
Perform immunohistochemistry using an anti-TH antibody to label dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra of both hemispheres.
-
An increase in the number of surviving TH-positive neurons in the this compound-treated group indicates neuroprotection.[3]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in rat models of Parkinson's disease.
Table 1: Effects of this compound on Behavioral and Neurochemical Parameters
| Parameter | Model | Treatment Group | Vehicle Control Group | Outcome | Reference |
| Apomorphine-Induced Rotations | Rotenone-induced PD rat model | Reduced rotational behavior | High rotational behavior | This compound ameliorated motor asymmetry. | [3][4] |
| Striatal Dopamine Levels | Rotenone-induced PD rat model | Normalized dopamine levels | Decreased dopamine levels | This compound prevented the decrease in striatal dopamine. | [3][4] |
| Dopaminergic Neuron Count (TH+ cells) | Rotenone-induced PD rat model | Prevention of dopaminergic neuron degeneration | Significant loss of dopaminergic neurons | This compound exhibited neuroprotective effects. | [3] |
| α-Synuclein Inclusions | Rotenone-induced PD rat model | Reduction of α-synuclein-positive inclusions | Presence of α-synuclein-positive inclusions | This compound reduced Lewy body-like neuropathology. | [3][4][5] |
Table 2: Effects of this compound on Neuroinflammatory Markers
| Marker | Model | Treatment Group | Vehicle Control Group | Outcome | Reference |
| Microglial Activation (Iba-1 staining) | Rotenone-induced PD rat model | Blockade of microglial activation | Increased microglial activation | This compound inhibited the pro-inflammatory phenotype of microglia. | [3][4][7] |
| TNF-α Release | Rotenone-induced PD rat model | Lower TNF-α release | Elevated TNF-α release | This compound reduced the production of a key pro-inflammatory cytokine. | [4][6] |
| H4R mRNA Expression | Rotenone-induced PD rat model | Not applicable (treatment target) | Significantly increased in the ventral midbrain | H4R expression is upregulated in the PD model, validating it as a target. | [3] |
Experimental Workflow Visualization
Caption: A typical experimental workflow for evaluating this compound in a rat model of Parkinson's disease.
References
- 1. Experimental Drug Slows Progress of Parkinson's Disease in Rat Model - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 2. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 3. Histamine-4 receptor antagonist JNJ7777120 inhibits pro-inflammatory microglia and prevents the progression of Parkinson-like pathology and behaviour in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.knaw.nl [pure.knaw.nl]
- 5. Histamine-4 receptor antagonist ameliorates Parkinson-like pathology in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine-4 receptor antagonist ameliorates Parkinson-like pathology in the striatum - Netherlands Institute for Neuroscience - Master the Mind [nin.nl]
- 7. researchgate.net [researchgate.net]
- 8. A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia [frontiersin.org]
- 11. Novel therapeutic targets to halt the progression of Parkinson’s disease: an in-depth review on molecular signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Experimental models and behavioural tests used in the study of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: JNJ-7777120 in a Zymosan-Induced Peritonitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan-induced peritonitis is a widely utilized and well-characterized animal model for studying acute inflammation.[1][2] Zymosan, a component derived from the cell wall of Saccharomyces cerevisiae, initiates a robust inflammatory response characterized by the rapid recruitment of leukocytes, particularly neutrophils, into the peritoneal cavity.[3][4][5][6] This model is valuable for the evaluation of novel anti-inflammatory therapeutic agents. JNJ-7777120 is a potent and highly selective antagonist of the histamine H4 receptor, a key player in inflammatory processes.[7][8][9] This document provides detailed application notes and protocols for the use of this compound in a zymosan-induced peritonitis model in mice, based on currently available scientific literature.
Data Presentation
Table 1: Effect of this compound on Leukocyte Infiltration in Peritoneal Lavage Fluid (4 hours post-zymosan)
| Treatment Group | Total Leukocytes (x 10^6 cells/mL) | Neutrophils (x 10^6 cells/mL) | Monocytes/Macrophages (x 10^6 cells/mL) |
| Vehicle Control | < 0.5 | < 0.1 | < 0.4 |
| Zymosan (1 mg/mouse) + Vehicle | 8 - 12 | 6 - 10 | 1 - 2 |
| Zymosan (1 mg/mouse) + this compound (dose-dependent) | Expected significant decrease | Expected significant decrease[7][8] | Expected decrease |
Note: The above values are representative and may vary based on mouse strain, age, and specific experimental conditions. Quantitative data from dose-response studies with this compound in this specific model would be required for precise figures.
Table 2: Expected Effect of this compound on Pro-Inflammatory Cytokine Levels in Peritoneal Lavage Fluid (4 hours post-zymosan)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | MCP-1 (pg/mL) |
| Vehicle Control | < 50 | < 20 | < 100 |
| Zymosan (1 mg/mouse) + Vehicle | 500 - 1500 | 1000 - 3000 | 500 - 2000 |
| Zymosan (1 mg/mouse) + this compound (dose-dependent) | Expected decrease | Expected decrease | Expected decrease |
Note: Zymosan administration leads to a significant increase in pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 in the peritoneal fluid.[6] Based on the anti-inflammatory mechanism of H4 receptor antagonists, a reduction in these cytokines is the anticipated outcome following this compound treatment.
Experimental Protocols
Zymosan-Induced Peritonitis in Mice
This protocol describes the induction of acute peritonitis using zymosan A.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free 0.9% saline
-
Male C57BL/6 or BALB/c mice (6-8 weeks old)
-
Syringes and needles (25-27 gauge)
Procedure:
-
Preparation of Zymosan Suspension:
-
Prepare a suspension of Zymosan A in sterile 0.9% saline at a concentration of 2 mg/mL.
-
Ensure the suspension is homogenous by vortexing vigorously immediately before injection. Zymosan is not soluble and will settle.[7]
-
-
Induction of Peritonitis:
-
Time Course:
Administration of this compound
This compound can be administered prior to the zymosan challenge.
Materials:
-
This compound
-
Vehicle for solubilizing this compound (e.g., DMSO followed by dilution in saline, check solubility data for appropriate vehicle)
Procedure:
-
Preparation of this compound Solution:
-
Prepare the desired concentration of this compound in a suitable vehicle. A range of doses should be tested to determine efficacy.
-
-
Administration:
-
Administer the this compound solution or vehicle control via the desired route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection).
-
Typically, the compound is administered 30-60 minutes prior to the zymosan injection.[10]
-
Assessment of Peritoneal Inflammation
Materials:
-
Phosphate-buffered saline (PBS) containing 2-5 mM EDTA
-
Hemocytometer or automated cell counter
-
Microscope slides and cytocentrifuge
-
Staining reagents (e.g., Wright-Giemsa or Diff-Quik)
-
ELISA kits for murine TNF-α, IL-6, MCP-1, etc.
-
Flow cytometry antibodies (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
Procedure:
-
Peritoneal Lavage:
-
Following euthanasia, expose the peritoneal cavity.
-
Inject 3-5 mL of cold PBS with EDTA into the peritoneal cavity.
-
Gently massage the abdomen to dislodge cells.
-
Aspirate the peritoneal lavage fluid (PLF).
-
-
Cellular Analysis:
-
Determine the total number of leukocytes in the PLF using a hemocytometer.
-
Prepare cytospin slides and stain to perform differential cell counts (neutrophils, macrophages, etc.).
-
Alternatively, use flow cytometry for more detailed immune cell profiling.
-
-
Cytokine Analysis:
-
Centrifuge the PLF to pellet the cells.
-
Collect the supernatant and store at -80°C until analysis.
-
Measure cytokine concentrations in the supernatant using specific ELISA kits according to the manufacturer's instructions.[10]
-
Signaling Pathways and Mechanism of Action
Zymosan-Induced Inflammatory Signaling
Zymosan is recognized by pattern recognition receptors (PRRs) on immune cells, primarily Toll-like receptor 2 (TLR2) and Dectin-1. This recognition triggers downstream signaling cascades, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then induce the expression of pro-inflammatory genes, resulting in the production of cytokines, chemokines, and other inflammatory mediators that drive leukocyte recruitment.
This compound Mechanism of Action
This compound is an antagonist of the histamine H4 receptor, which is primarily expressed on hematopoietic cells, including mast cells, eosinophils, and neutrophils. The H4 receptor is coupled to a Gαi/o protein. Histamine binding to the H4 receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and an increase in intracellular calcium. These signaling events promote chemotaxis and the release of pro-inflammatory mediators. By blocking the H4 receptor, this compound inhibits these downstream effects, thereby reducing the inflammatory response. In the context of zymosan-induced peritonitis, which is mast cell-dependent, this compound likely mitigates inflammation by preventing histamine-mediated mast cell activation and subsequent neutrophil recruitment.[7][8]
References
- 1. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. inotiv.com [inotiv.com]
Application Notes and Protocols: Experimental Design for JNJ-7777120 in Colitis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: JNJ-7777120 is a selective antagonist of the histamine H4 receptor (H4R) and has shown potential as a therapeutic agent in inflammatory conditions, including inflammatory bowel disease (IBD).[1][2][3] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in preclinical models of colitis, specifically the dextran sodium sulfate (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS) induced models.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by blocking the histamine H4 receptor, which is predominantly expressed on hematopoietic cells such as mast cells, eosinophils, basophils, dendritic cells, and T cells.[4][5] Activation of H4R by histamine triggers a pro-inflammatory cascade, leading to the recruitment of immune cells, production of inflammatory cytokines, and exacerbation of intestinal inflammation.[3][6] By antagonizing this receptor, this compound can inhibit histamine-induced chemotaxis of mast cells and eosinophils, reduce the influx of neutrophils, and decrease the levels of pro-inflammatory cytokines like TNF-α, IL-5, IL-6, and IL-17 in the colon.[3][7][8]
Experimental Protocols
Two common and well-validated animal models for inducing colitis are the DSS and TNBS models. The DSS model mimics the clinical and histological features of ulcerative colitis, primarily driven by innate immunity, while the TNBS model is more representative of Crohn's disease, with a dominant T-cell-mediated immune response.[9][10]
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This model involves the oral administration of DSS in the drinking water of mice, which disrupts the colonic epithelial barrier, leading to inflammation.
Materials:
-
8-10 week old C57BL/6 or BALB/c mice
-
Dextran Sodium Sulfate (DSS), MW 36-50 kDa
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Standard laboratory animal diet and water
-
Animal balance
-
Reagents for euthanasia and tissue collection
Experimental Workflow:
Protocol:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Control (no DSS, vehicle treatment)
-
DSS + Vehicle
-
DSS + this compound (e.g., 10 mg/kg)
-
DSS + this compound (e.g., 30 mg/kg)
-
-
Colitis Induction: Induce acute colitis by providing 3-5% (w/v) DSS in the drinking water ad libitum for 5-7 consecutive days.[11][12] The concentration and duration can be adjusted to achieve the desired severity of colitis.[13]
-
This compound Administration: Prepare this compound in a suitable vehicle. Administer this compound or vehicle daily by oral gavage, starting on the same day as DSS administration or as a pre-treatment. A typical dose range is 10-100 mg/kg, administered once or twice daily.[14]
-
Clinical Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Termination and Sample Collection: At the end of the study (e.g., day 7), euthanize the mice. Collect blood samples and harvest the entire colon. Measure the colon length and weight.
-
Endpoint Analysis:
-
Histopathology: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for histological scoring of inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: Homogenize a piece of colonic tissue to measure MPO activity, an indicator of neutrophil infiltration.[15]
-
Cytokine Analysis: Culture a segment of the colon or isolate lamina propria mononuclear cells to measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or multiplex assay.[15]
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
This model involves the intrarectal administration of the haptenating agent TNBS in an ethanol solution, which breaks the mucosal barrier and induces a T-cell mediated inflammatory response.
Materials:
-
8-10 week old BALB/c or SJL/J mice
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)
-
Ethanol
-
This compound
-
Vehicle for this compound
-
Catheter for intrarectal administration
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
Experimental Workflow:
Protocol:
-
Animal Acclimatization and Grouping: Follow the same procedure as for the DSS model.
-
Colitis Induction:
-
Fast mice for 24 hours with free access to water.
-
Anesthetize the mice.
-
Slowly instill 100 µL of TNBS solution (e.g., 2.5 mg TNBS in 50% ethanol) into the colon via a catheter inserted approximately 4 cm from the anus.[16]
-
Keep the mice in a head-down position for a few minutes to ensure proper distribution of the TNBS solution.
-
-
This compound Administration: Administer this compound or vehicle daily, starting before or at the time of TNBS instillation. A dose of 100 mg/kg administered orally twice daily has been shown to be effective in rats.[14]
-
Clinical Monitoring: Monitor the mice daily for weight loss, diarrhea, and general health status.
-
Termination and Sample Collection: Euthanize the mice 3-5 days after TNBS induction. Harvest the colon and assess macroscopic damage (e.g., ulceration, wall thickness).
-
Endpoint Analysis: Perform similar analyses as in the DSS model (histopathology, MPO assay, cytokine analysis). Macroscopic scoring of the colon is a key endpoint in this model.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Clinical and Macroscopic Parameters in DSS-Induced Colitis
| Parameter | Control | DSS + Vehicle | DSS + this compound (10 mg/kg) | DSS + this compound (30 mg/kg) |
| Body Weight Change (%) | ||||
| Disease Activity Index (DAI) | ||||
| Colon Length (cm) | ||||
| Colon Weight/Length Ratio |
Table 2: Effect of this compound on Inflammatory Markers in TNBS-Induced Colitis
| Parameter | Control | TNBS + Vehicle | TNBS + this compound (100 mg/kg) |
| Macroscopic Damage Score | |||
| Histological Score | |||
| MPO Activity (U/g tissue) | |||
| TNF-α Level (pg/mL) | |||
| IL-6 Level (pg/mL) |
Note: The tables above are templates. The actual data will be generated from the experimental outcomes. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.
Conclusion
The protocols outlined in this document provide a framework for the preclinical evaluation of this compound in established rodent models of colitis. The selective antagonism of the histamine H4 receptor by this compound presents a promising therapeutic strategy for IBD.[1] Careful experimental design and comprehensive endpoint analysis are crucial for elucidating the efficacy and mechanism of action of this compound. It is important to note that the effects of this compound can be species-dependent, and findings in rodent models may not always directly translate to human pathophysiology.[3][6]
References
- 1. Proinflammatory role of the histamine H4 receptor in dextrane sodium sulfate-induced acute colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptors in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammatory Bowel Disease: Crosstalk between Histamine, Immunity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histamine Activates Human Eosinophils via H2R and H4R Predominantly in Atopic Dermatitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of mast cells and eosinophils in different stages of trinitrobenzenosulphonic acid-induced rat colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lack of Histamine H4-Receptor Expression Aggravates TNBS-Induced Acute Colitis Symptoms in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Lack of Histamine H4-Receptor Expression Aggravates TNBS-Induced Acute Colitis Symptoms in Mice [frontiersin.org]
- 11. socmucimm.org [socmucimm.org]
- 12. Selection strategy of dextran sulfate sodium-induced acute or chronic colitis mouse models based on gut microbial profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]
- 14. Inhibitory effects of histamine H4 receptor antagonists on experimental colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lack of Histamine H4-Receptor Expression Aggravates TNBS-Induced Acute Colitis Symptoms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-7777120 in Models of Allergic Dermatitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7777120 is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] The H4 receptor is primarily expressed on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells, and plays a crucial role in inflammatory and immune responses.[1][3] In the context of allergic dermatitis, the activation of H4R by histamine is implicated in pruritus (itching), mast cell and eosinophil chemotaxis, and the production of pro-inflammatory cytokines and chemokines.[1][3] Consequently, this compound has been investigated as a therapeutic agent to mitigate the signs and symptoms of allergic dermatitis in various preclinical models. These application notes provide a summary of the key findings and detailed protocols for the use of this compound in widely used mouse models of the disease.
Data Presentation: Efficacy of this compound in Allergic Dermatitis Models
The following tables summarize the quantitative data on the effects of this compound in different mouse models of allergic dermatitis.
Table 1: Effect of this compound on Inflammation and Cellular Infiltration
| Model | Animal Strain | Treatment | Outcome Measure | Result | Reference |
| FITC-Induced Contact Hypersensitivity | BALB/c | This compound (30 mg/kg, s.c.) | Ear Swelling | 28% reduction | (Cowden et al., 2010) |
| Mast Cell Infiltration | Complete block | (Cowden et al., 2010) | |||
| Eosinophil Infiltration | Significant reduction | (Cowden et al., 2010) | |||
| Chronic TNCB-Induced Dermatitis | BALB/c | This compound (10 mg/kg, p.o.) | Clinical Score | Significant reduction | (Seike et al., 2010) |
| Mast Cell Infiltration | Significant reduction | (Seike et al., 2010) | |||
| Eosinophil Infiltration | Significant reduction | (Seike et al., 2010) | |||
| Picryl Chloride-Induced Dermatitis in NC/Nga Mice | NC/Nga | This compound (10 mg/kg, p.o.) | Dermatitis Score | Significant reduction | (Ohsawa & Hirasawa, 2012) |
| Mast Cell Infiltration | Significant reduction | (Ohsawa & Hirasawa, 2012) |
Table 2: Effect of this compound on Cytokine and Chemokine Levels
| Model | Animal Strain | Treatment | Analyte | Result | Reference |
| FITC-Induced Contact Hypersensitivity | BALB/c | This compound (30 mg/kg, s.c.) | IL-4 | Significant reduction | (Cowden et al., 2010) |
| IL-5 | Significant reduction | (Cowden et al., 2010) | |||
| IL-17 | Significant reduction | (Cowden et al., 2010) | |||
| Chronic TNCB-Induced Dermatitis | BALB/c | This compound (10 mg/kg, p.o.) | IL-4 | Significant reduction | (Seike et al., 2010) |
| IL-5 | Significant reduction | (Seike et al., 2010) | |||
| IL-6 | Significant reduction | (Seike et al., 2010) | |||
| Picryl Chloride-Induced Dermatitis in NC/Nga Mice | NC/Nga | This compound (10 mg/kg, p.o.) | IL-4 | Significant reduction | (Ohsawa & Hirasawa, 2012) |
| IL-5 | Significant reduction | (Ohsawa & Hirasawa, 2012) | |||
| TSLP | Significant reduction | (Ohsawa & Hirasawa, 2012) | |||
| TARC/CCL17 | Significant reduction | (Ohsawa & Hirasawa, 2012) |
Table 3: Effect of this compound on Pruritus
| Model | Animal Strain | Treatment | Outcome Measure | Result | Reference |
| FITC-Induced Contact Hypersensitivity | BALB/c | This compound (30 mg/kg, s.c.) | Scratching Bouts | 68% reduction | (Cowden et al., 2010) |
| Picryl Chloride-Induced Dermatitis in NC/Nga Mice | NC/Nga | This compound (10 mg/kg, p.o.) | Scratching Bouts | Significant reduction | (Ohsawa & Hirasawa, 2012) |
Experimental Protocols
FITC-Induced Contact Hypersensitivity Model
This model is characterized by a T-helper type 2 (Th2)-cell-mediated immune response and eosinophilia, mimicking features of atopic dermatitis.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Fluorescein isothiocyanate (FITC)
-
Acetone and dibutyl phthalate (DBP)
-
This compound
-
Vehicle (e.g., saline or appropriate solvent for this compound)
Protocol:
-
Sensitization (Day 0):
-
Prepare a 0.5% (w/v) solution of FITC in a 1:1 mixture of acetone and DBP.
-
Shave the abdomen of the mice.
-
Apply 400 µL of the FITC solution to the shaved abdomen.
-
-
Challenge (Day 6):
-
Prepare a 0.5% (w/v) solution of FITC in a 1:1 mixture of acetone and DBP.
-
Administer this compound (e.g., 30 mg/kg, subcutaneously) or vehicle 1 hour before the challenge.
-
Apply 20 µL of the FITC solution to the dorsal and ventral surfaces of the right ear.
-
-
Evaluation (Day 7):
-
Measure ear thickness of both ears using a digital micrometer. The difference in thickness between the right (challenged) and left (unchallenged) ear represents the degree of ear swelling.
-
Record scratching behavior for a defined period (e.g., 30 minutes) by counting the number of hind-limb scratching bouts directed towards the head and neck.
-
Euthanize the mice and collect ear tissue for histological analysis (H&E staining for inflammation, toluidine blue for mast cells, and specific staining for eosinophils) and cytokine/chemokine analysis (e.g., ELISA, qPCR).
-
Chronic TNCB-Induced Dermatitis Model
This model induces chronic allergic contact dermatitis through repeated application of the hapten 2,4,6-trinitro-1-chlorobenzene (TNCB).
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
2,4,6-trinitro-1-chlorobenzene (TNCB)
-
Acetone and olive oil
-
This compound
-
Vehicle
Protocol:
-
Sensitization (Day -7):
-
Shave the abdomen of the mice.
-
Apply 100 µL of 1% TNCB in acetone to the shaved abdomen.
-
-
Challenge (Starting Day 0):
-
Apply 20 µL of 0.5% TNCB in a 4:1 mixture of acetone and olive oil to the right ear, three times a week for several weeks.
-
-
Treatment:
-
Administer this compound (e.g., 10 mg/kg, orally) or vehicle daily, starting from a specific time point after the initial challenge.
-
-
Evaluation:
-
Monitor the clinical score of the ear lesions based on erythema, edema, excoriation, and scaling.
-
Measure ear thickness regularly.
-
At the end of the experiment, collect ear tissue for histological and biochemical analyses as described in the FITC model.
-
Collect blood for measurement of serum IgE levels.
-
Picryl Chloride-Induced Dermatitis in NC/Nga Mice
NC/Nga mice are a spontaneous model for atopic dermatitis-like lesions, and their condition can be exacerbated by hapten application.
Materials:
-
Male NC/Nga mice (5 weeks old)
-
Picryl chloride (PiCl)
-
Ethanol and olive oil
-
This compound
-
Vehicle
Protocol:
-
Sensitization (Day 0):
-
Apply 100 µL of 5% PiCl in ethanol to the shaved abdomen.
-
-
Challenge (Starting Day 7):
-
Apply 20 µL of 1% PiCl in olive oil to the dorsal and ventral surfaces of both ears, once a week for several weeks.
-
-
Treatment:
-
Administer this compound (e.g., 10 mg/kg, orally) or vehicle every other day, starting after the fifth PiCl challenge.
-
-
Evaluation:
-
Evaluate the dermatitis score of the ears and dorsal skin weekly.
-
Measure scratching behavior for 2 hours after a single administration of this compound.
-
At the end of the study, collect skin tissue for histological analysis and measurement of cytokines, chemokines, and nerve growth factor (NGF).
-
Collect plasma for total IgE measurement.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of H4R in Allergic Dermatitis
Activation of the histamine H4 receptor on immune cells triggers downstream signaling cascades that contribute to the inflammatory and pruritic responses in allergic dermatitis. This compound, as an H4R antagonist, blocks these initial signaling events.
Caption: H4R signaling cascade in immune cells and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound in a Dermatitis Model
The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in a mouse model of allergic dermatitis.
Caption: General experimental workflow for preclinical evaluation of this compound.
Logical Relationship of this compound's Mechanism of Action
This diagram outlines the logical flow from H4R antagonism by this compound to the observed therapeutic effects in allergic dermatitis.
Caption: Mechanism of action of this compound in allergic dermatitis.
Conclusion
This compound demonstrates significant efficacy in various preclinical models of allergic dermatitis by antagonizing the histamine H4 receptor. Its therapeutic effects are mediated through the inhibition of key inflammatory and pruritic pathways. The provided protocols offer a framework for researchers to investigate the potential of H4R antagonists in the context of allergic skin diseases. Further research may explore the long-term efficacy and safety of this compound and its potential in combination therapies.
References
Application Notes and Protocols: JNJ-7777120 Stock Solution Preparation and Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7777120 is a potent and selective antagonist of the histamine H4 receptor, demonstrating high affinity with a Ki value of approximately 4.5 nM for the human, mouse, and rat receptors.[1][2][3] Its selectivity is over 1000-fold greater for the H4 receptor compared to the H1, H2, and H3 receptors.[1] This compound has been instrumental in elucidating the role of the H4 receptor in various physiological and pathological processes, particularly in inflammation and immune responses.[3][4][5][6] this compound has been shown to block histamine-induced mast cell chemotaxis and neutrophil infiltration, highlighting its potential as an anti-inflammatory agent.[3][5][6] These application notes provide a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) and offer guidance for its use in research applications.
Physicochemical Properties and Solubility
Proper handling and storage of this compound are crucial for maintaining its stability and activity. The following table summarizes its key physicochemical properties.
| Property | Value | References |
| Molecular Weight | 277.75 g/mol | [1] |
| Formula | C₁₄H₁₆ClN₃O | |
| CAS Number | 459168-41-3 | [2] |
| Appearance | Crystalline solid | [2][4] |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | 14 mg/mL (~50 mM) to 56 mg/mL (~201.62 mM) | [1][2] |
| Solubility in Ethanol | ~2 mg/mL | [2] |
| Solubility in Water | Insoluble | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in experimental assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered in foil)
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes
Protocol:
-
Equilibrate: Allow the this compound vial to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.78 mg of this compound (Molecular Weight = 277.75 g/mol ).
-
Dissolve: Add the appropriate volume of DMSO to the powder. For 2.78 mg, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.[5]
-
Store: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes and store at -20°C or -80°C.
Note on DMSO: It is critical to use anhydrous or high-purity DMSO as moisture can reduce the solubility of this compound.[1]
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Stability | References |
| Solid Powder | -20°C | At least 2-3 years | [1][2] |
| DMSO Stock Solution | -20°C | Up to 1 month | [1] |
| -80°C | Up to 1 year | [1] |
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, working volumes.[1] Aqueous solutions are not recommended for storage for more than one day.[2]
Signaling Pathway and Experimental Workflow
This compound acts as an antagonist at the histamine H4 receptor, which is a G protein-coupled receptor (GPCR). Its binding prevents the activation of downstream signaling pathways typically initiated by histamine. The H4 receptor is known to couple to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Furthermore, recent studies have shown that the H4 receptor can also signal through β-arrestin2 recruitment.[7][8] this compound has been observed to act as a partial agonist in β-arrestin2 recruitment.[7][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound | CAS:459168-41-3 | Histamine H4 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ-7777120 in Pruritus and Itching Research
Introduction
JNJ-7777120 is a potent and selective, non-imidazole antagonist of the histamine H4 receptor (H4R).[1][2] It has been an invaluable pharmacological tool for investigating the role of the H4 receptor in various physiological and pathological processes, particularly in the context of inflammation and pruritus (itching).[3] Histamine is a well-known mediator of itch, but the limited efficacy of traditional histamine H1 receptor (H1R) antagonists in many chronic pruritic diseases has pointed to the involvement of other histamine receptor subtypes.[4] The discovery and characterization of the H4 receptor, and the development of selective antagonists like this compound, have been vital in demonstrating that the H4 receptor plays a more significant role than the H1 receptor in experimental pruritus.[3][4]
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to study its anti-pruritic effects. While this compound was discontinued for clinical development due to a short half-life and toxicity in animal studies, it remains a critical reference compound for preclinical research.[2][3]
Mechanism of Action
This compound exerts its anti-pruritic effects by competitively blocking the histamine H4 receptor. The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, as well as on sensory neurons.[5][6]
Key actions of H4R in pruritus that are blocked by this compound include:
-
Immune Cell Chemotaxis: Histamine binding to H4R on immune cells induces chemotaxis, leading to their accumulation at sites of inflammation and allergic reactions. This compound inhibits the migration of these cells, such as mast cells and eosinophils, thereby reducing the inflammatory component of pruritus.[1][7]
-
Direct Neuronal Activation: The H4 receptor is expressed on a subset of sensory neurons.[8] Activation of these receptors by histamine can directly trigger the signaling cascade that results in the sensation of itch. This compound can block this direct neuronal stimulation.[4][9]
-
Modulation of Inflammatory Mediators: H4R activation on immune cells can lead to the release of various pro-inflammatory cytokines and chemokines. By antagonizing H4R, this compound can reduce the production of these mediators, further dampening the inflammatory response and associated itch.[6][10]
Data Presentation
Quantitative data for this compound is summarized below, providing key values for its binding affinity, in vitro functional activity, and in vivo efficacy.
Table 1: In Vitro Activity and Selectivity of this compound
| Parameter | Species | Value | Receptor Selectivity | Reference(s) |
|---|---|---|---|---|
| Ki | Human, Mouse, Rat | ~4.5 nM | >1000-fold vs. H1, H2, H3 | [1][7][11] |
| IC50 | Human | 4.5 nM | Potent H4R antagonist | [1] |
| IC50 | Mouse | 40 nM (Mast Cell Chemotaxis) | Blocks histamine-induced chemotaxis |[7] |
Table 2: In Vivo Efficacy of this compound in Murine Pruritus Models
| Pruritus Model | Pruritogen | Animal Strain | Dose & Route | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Acute Itch | Histamine | BALB/c Mice | 100 mg/kg, p.o. | Almost completely attenuated scratching responses. | [4] |
| Acute Itch | Substance P | ICR Mice | Not specified | Significantly reduced scratching; an effect not seen with H1R antagonists. | [12] |
| Allergic Pruritus | H4R Agonist | BALB/c Mice | 100 mg/kg, p.o. | Potently inhibited scratching behavior. | [4] |
| Chronic Dermatitis | TNCB (hapten) | HR-1 Mice | 10 & 30 mg/kg | Dose-dependently reduced scratching and ameliorated skin lesions. | [13] |
| Dermal Inflammation | FITC (hapten) | BALB/c Mice | Not specified | Significantly inhibited pruritus and inflammation. |[10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Histamine-Induced Acute Pruritus Model in Mice
This protocol assesses the ability of this compound to inhibit scratching behavior induced by an intradermal injection of histamine.
Materials:
-
This compound
-
Vehicle (e.g., saline with 1% methylcellulose or as appropriate for solubilizing the compound)
-
Histamine solution (e.g., 300 nmol in 50 µL saline)
-
Male ICR or BALB/c mice (8-12 weeks old)
-
Observation chambers (e.g., clear plexiglass cylinders)
-
Video recording equipment (optional, but recommended)
-
Microsyringes for injection
Procedure:
-
Acclimatization: Place individual mice in the observation chambers for at least 30-60 minutes before the experiment begins to allow them to acclimate to the new environment.
-
Compound Administration: Administer this compound or vehicle to the mice. A typical dose is 30-100 mg/kg administered via oral gavage (p.o.) or subcutaneous injection (s.c.). The pretreatment time should be based on the compound's pharmacokinetics, typically 30-60 minutes before the pruritogen challenge.
-
Pruritogen Injection: Gently restrain the mouse and administer an intradermal (i.d.) injection of the histamine solution into the rostral back (nape of the neck).
-
Observation: Immediately return the mouse to its chamber and record its behavior for a period of 30-60 minutes.
-
Quantification: Count the number of scratching bouts directed toward the injection site. A scratching bout is defined as one or more rapid movements of the hind paw toward the injection site, ending with the paw being returned to the floor or licked. An observer blinded to the treatment groups should perform the quantification.
Protocol 2: Hapten-Induced Chronic Pruritus and Dermatitis Model
This model mimics features of atopic dermatitis and is used to evaluate the efficacy of this compound on chronic itch and skin inflammation.[13]
Materials:
-
This compound
-
Hapten: 2,4,6-trinitrochlorobenzene (TNCB) or Fluorescein isothiocyanate (FITC)
-
Solvents: Acetone and olive oil (for TNCB) or acetone and dibutyl phthalate (for FITC)
-
Male HR-1 (hairless) or BALB/c mice
Procedure:
-
Sensitization (Day 0): Apply a solution of the hapten (e.g., 1% TNCB in acetone) to a shaved area on the abdomen of the mice.
-
Challenge (Starting Day 5-7): Repeatedly apply a lower concentration of the hapten (e.g., 0.5% TNCB in olive oil:acetone) to a different site, typically the back skin or ear, once every 2-3 days for several weeks. This induces a chronic inflammatory and pruritic state.
-
Compound Administration: Begin daily administration of this compound (e.g., 10-30 mg/kg, p.o. or s.c.) or vehicle either prophylactically (starting from sensitization) or therapeutically (after chronic inflammation is established).
-
Behavioral Assessment: At set time points after a challenge, record scratching behavior for 1-2 hours as described in Protocol 1.
-
Dermatitis Scoring: Clinically score the severity of skin lesions (e.g., erythema, edema, excoriation) on a defined scale (e.g., 0-3).
-
Terminal Analysis: At the end of the study, collect skin tissue and lymph nodes for analysis.
-
Histology: Assess inflammatory cell infiltration (e.g., mast cells, eosinophils) via H&E or Toluidine blue staining.
-
Biochemical Analysis: Measure levels of IgE in serum and cytokines (e.g., IL-4, IL-5) in the skin tissue homogenate via ELISA.
-
Protocol 3: In Vitro Mast Cell Chemotaxis Assay
This assay evaluates the direct inhibitory effect of this compound on histamine-induced mast cell migration.
Materials:
-
This compound
-
Histamine
-
Mouse bone marrow-derived mast cells (BMMCs) or a mast cell line (e.g., RBL-2H3)
-
Chemotaxis chambers (e.g., Boyden chambers or Transwell inserts with 5-8 µm pores)
-
Appropriate cell culture medium (e.g., RPMI-1640 with supplements)
-
Cell staining and counting reagents
Procedure:
-
Cell Preparation: Culture and harvest mast cells. Resuspend the cells in serum-free medium.
-
Compound Incubation: Pre-incubate the mast cells with various concentrations of this compound or vehicle for 10-30 minutes at 37°C.
-
Assay Setup:
-
Add medium containing histamine (chemoattractant, e.g., 1-10 µM) to the lower wells of the chemotaxis chamber.
-
Add medium alone (negative control) to other lower wells.
-
Place the porous membrane (Transwell insert) over the wells.
-
Add the pre-incubated mast cells to the upper chamber (the insert).
-
-
Incubation: Incubate the chambers at 37°C in a CO₂ incubator for 2-4 hours to allow cell migration.
-
Quantification:
-
Remove the inserts and wipe off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the histamine-only control. Determine the IC₅₀ value.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Histamine H1, H3 and H4 receptors are involved in pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The histamine H4 receptor mediates inflammation and pruritus in Th2-dependent dermal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Expression of histamine H4 receptor in human epidermal tissues and attenuation of experimental pruritus using H4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histamine H(4) receptor antagonist reduces dermal inflammation and pruritus in a hapten-induced experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JNJ-7777120 short in vivo half-life solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with the potent and selective histamine H4 receptor antagonist, JNJ-7777120. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vivo experiments, with a particular focus on its short half-life.
Troubleshooting Guide: Addressing the Short In Vivo Half-Life of this compound
One of the primary challenges in conducting in vivo studies with this compound is its short biological half-life, which is approximately 3 hours in rats and dogs.[1][2] This rapid clearance can make it difficult to maintain therapeutic concentrations over a desired period, potentially impacting the interpretation of experimental results. This guide offers potential strategies to mitigate this issue.
dot
Caption: Troubleshooting workflow for the short half-life of this compound.
Q1: How can I maintain effective in vivo concentrations of this compound despite its short half-life?
A1: Due to its rapid clearance, maintaining consistent exposure of this compound requires careful consideration of the dosing regimen and formulation. Here are three potential strategies:
1. Frequent Dosing Schedule:
The most direct approach is to administer this compound more frequently. For example, instead of a single daily dose, consider dosing every 3-4 hours to maintain plasma concentrations above the effective threshold. However, this may increase animal stress and experimental complexity.
2. Controlled-Release Formulations:
Encapsulating this compound in a delivery vehicle can provide sustained release and prolong its in vivo activity.[3][4][5]
-
Nanoparticles and Liposomes: These carriers can improve the solubility and circulation time of small molecules.[6][7][8][9][10] By encapsulating this compound, its release can be slowed, effectively extending the dosing interval.
-
Polymeric Matrices: Biodegradable polymers can be formulated to release the drug at a controlled rate as the matrix erodes or through diffusion.[11]
3. Prodrug Approach:
A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[12][13][14][15] Designing a prodrug of this compound could potentially improve its pharmacokinetic profile. This is a more advanced approach requiring medicinal chemistry expertise.
Q2: What is a suitable vehicle for in vivo administration of this compound?
A2: this compound is insoluble in water but soluble in DMSO and ethanol.[2] For in vivo studies, it is crucial to use a vehicle that is well-tolerated by the animals. A common vehicle for oral gavage or injection is a suspension of the compound in a vehicle like 0.5% carboxymethylcellulose (CMC) in saline. Some studies have also used saline with a small percentage of DMSO (e.g., 1.1%).[16]
Table 1: this compound Solubility and Storage
| Property | Value | Reference |
| Solubility | Insoluble in H₂O; ≥94.6 mg/mL in DMSO; ≥15.93 mg/mL in EtOH | [2] |
| Storage | Store powder at -20°C for up to 3 years. | [1] |
| Store solutions in solvent at -80°C for up to 1 year. | [1] |
Frequently Asked Questions (FAQs)
Pharmacology & Mechanism of Action
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and highly selective antagonist of the histamine H4 receptor (H4R).[17] It exhibits over 1000-fold selectivity for the H4R compared to the H1, H2, and H3 receptors.[1] The H4 receptor is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T-cells, and is involved in inflammatory and immune responses.[16] By blocking the H4 receptor, this compound can inhibit downstream signaling pathways associated with inflammation and pruritus.
dot
Caption: Simplified signaling pathway of the Histamine H4 Receptor.
In Vivo Studies
Q4: What are the reported in vivo dosages of this compound in animal models?
A4: The optimal dose of this compound can vary depending on the animal model, strain, and the specific pathological condition being investigated. It is always recommended to perform a dose-response study to determine the most effective dose for your experiment.
Table 2: Reported In Vivo Dosages of this compound
| Animal Model | Species/Strain | Dose Range | Route of Admin. | Key Findings | Reference |
| Allergic Rhinitis | Mice | Not specified | Oral, Intranasal | Inhibition of nasal symptoms | [18] |
| Contact Hypersensitivity | Mice | Not specified | Not specified | Ameliorates inflammation | [19] |
| Experimental Autoimmune Encephalomyelitis | SJL/J Mice | 6 mg/kg/day | Oral | Ameliorates disease progression | [20] |
| Acute Skin Inflammation | CD-1 Mice | 30-100 mg/kg | Subcutaneous (s.c.) | Dose-dependent inhibition of inflammation | [21] |
| Zymosan-induced Peritonitis | Swiss Albino Mice | 10 mg/kg | Subcutaneous (s.c.) | Reduced neutrophil infiltration | [22] |
| Experimental Ulcer Models | Sprague Dawley Rats | 10 mg/kg | Subcutaneous (s.c.) | Gastroprotective effect | [23] |
| Chronic Depression Model | Rats | 20 and 40 mg/kg | Intraperitoneal (i.p.) | Increased locomotor activity | [24] |
Q5: What are the known pharmacokinetic parameters of this compound?
A5: Key pharmacokinetic parameters have been determined in rats and dogs.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Rat | Dog | Reference |
| Oral Bioavailability | ~30% | ~100% | [1][2] |
| In Vivo Half-Life | ~3 hours | ~3 hours | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
This protocol provides a general guideline for preparing this compound for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or deionized water (ddH₂O)
Procedure:
-
Prepare a stock solution: Dissolve this compound in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 30 mg/mL). Ensure the powder is completely dissolved.
-
Prepare the vehicle: In a separate tube, mix PEG300 and Tween 80. A common ratio is 40% PEG300 and 5% Tween 80 in the final volume.
-
Combine and dilute: Add the this compound stock solution to the PEG300/Tween 80 mixture and vortex thoroughly until the solution is clear.
-
Final dilution: Add sterile saline or ddH₂O to reach the final desired concentration and volume. The final concentration of DMSO should ideally be kept low (e.g., <5%) to minimize potential toxicity.
-
Administration: Administer the freshly prepared solution to the animals via oral gavage.
This is a general protocol and may require optimization for your specific experimental needs.
dot
Caption: Workflow for preparing this compound for oral administration.
Protocol 2: Subcutaneous Administration of this compound in a Mouse Model of Inflammation
This protocol is adapted from studies investigating the anti-inflammatory properties of this compound.[16]
Materials:
-
This compound powder
-
Vehicle (e.g., saline with 0.5% carboxymethylcellulose)
-
Inflammatory agent (e.g., zymosan)
-
Sterile syringes and needles
Procedure:
-
Prepare this compound suspension: Suspend the required amount of this compound powder in the vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered as 200 µL). Vortex thoroughly to ensure a uniform suspension.
-
Acclimatize animals: Allow the mice to acclimatize to the experimental room for at least one hour before any procedures.
-
Administer this compound: Administer the this compound suspension via subcutaneous injection at a suitable site (e.g., the scruff of the neck). This is typically done 30-60 minutes before the induction of inflammation.
-
Induce inflammation: Administer the inflammatory agent according to your established model protocol (e.g., intraperitoneal injection of zymosan).
-
Assessment: At predetermined time points after the inflammatory challenge, collect relevant samples (e.g., peritoneal lavage fluid, tissue) to assess the inflammatory response (e.g., neutrophil infiltration).
Always ensure that all procedures are in accordance with your institution's animal care and use guidelines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Oral controlled release formulation: Significance and symbolism [wisdomlib.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Small-molecule delivery by nanoparticles for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles [cd-bioparticles.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Nanoparticles for Therapeutic Cargos — Small Molecule Drugs - CD Bioparticles [cd-bioparticles.net]
- 10. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 14. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. Effect of histamine H4 receptor antagonist on allergic rhinitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. JNJ7777120 Ameliorates Inflammatory and Oxidative Manifestations in a Murine Model of Contact Hypersensitivity via Modulation of TLR and Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Strain-dependent effects of the histamine H₄ receptor antagonist JNJ7777120 in a murine model of acute skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. researchgate.net [researchgate.net]
- 24. A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Role on glutamate Transporter Activity in Chronic Depression | MDPI [mdpi.com]
Navigating JNJ-7777120-Induced Toxicity: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals utilizing the potent and selective histamine H4 receptor antagonist, JNJ-7777120, this technical support center provides essential guidance on identifying, understanding, and potentially mitigating toxicity observed in animal studies. While a valuable tool for investigating the role of the H4 receptor in inflammation and pruritus, this compound was discontinued for clinical development due to observations of hypoadrenocorticism in rats and dogs.[1][2] This guide offers troubleshooting advice and frequently asked questions to navigate this specific challenge in preclinical research.
Troubleshooting Guide: Addressing this compound-Associated Adverse Events
This section provides a structured approach to identifying and addressing potential toxicity during your in vivo experiments with this compound.
Issue 1: Clinical Signs of Adrenal Insufficiency
Symptoms: Animals may present with a range of non-specific clinical signs that can be indicative of hypoadrenocorticism. These signs may wax and wane.[3]
| Observed Sign | Potential Implication with this compound | Recommended Action |
| Lethargy, weakness | Glucocorticoid and/or mineralocorticoid deficiency | Monitor activity levels closely. Proceed to biochemical and hormonal analysis. |
| Anorexia, weight loss | Glucocorticoid deficiency, gastrointestinal effects | Record food intake and body weight daily. Consider dose reduction or temporary cessation. |
| Vomiting, diarrhea | Glucocorticoid and mineralocorticoid deficiency | Provide supportive care. Evaluate electrolyte balance. |
| Shaking, tremors | Electrolyte imbalances (hyponatremia, hyperkalemia) | Immediately assess serum electrolytes. |
| Hypothermia | General metabolic dysfunction | Monitor body temperature regularly. |
| Collapse in response to stress | Acute adrenal crisis (hypovolemic shock) | This is a critical event. Euthanasia and necropsy may be necessary to confirm pathology. |
Issue 2: Abnormal Clinical Pathology Findings
Background: Hypoadrenocorticism is characterized by specific biochemical and electrolyte abnormalities.
| Parameter | Expected Alteration in Hypoadrenocorticism | Recommended Monitoring Frequency |
| Sodium (Na+) | Hyponatremia (low) | Baseline, and then regularly during the study (e.g., weekly). |
| Potassium (K+) | Hyperkalemia (high) | Baseline, and then regularly during the study (e.g., weekly). |
| Na+/K+ Ratio | Decreased (<27:1 is often cited in veterinary medicine) | Calculate with each electrolyte measurement. |
| Glucose | Hypoglycemia (low) | Baseline and at signs of weakness or lethargy. |
| Calcium | Mild to moderate hypercalcemia | Baseline and at the end of the study, or if clinical signs warrant. |
| Blood Urea Nitrogen (BUN) & Creatinine | Azotemia (elevated) | Baseline and at the end of the study. |
Frequently Asked Questions (FAQs)
Q1: What is the primary toxicity associated with this compound in animal studies?
A1: The primary toxicity reported for this compound is hypoadrenocorticism, which is a state of adrenal gland insufficiency leading to deficient production of glucocorticoids and/or mineralocorticoids.[1][2] This has been observed in both rats and dogs and was the reason for the cessation of its clinical development.[1][2]
Q2: What is the proposed mechanism of this compound-induced hypoadrenocorticism?
A2: The exact mechanism has not been fully elucidated in publicly available literature. However, evidence suggests that the histamine H4 receptor plays a role in the regulation of adrenocorticotropic hormone (ACTH) release from the pituitary gland.[4] As this compound is a potent H4 receptor antagonist, it is plausible that it disrupts the normal hypothalamic-pituitary-adrenal (HPA) axis signaling, leading to decreased ACTH and subsequent adrenal atrophy and insufficiency.
Q3: At what dose levels can toxicity be expected?
Q4: How can I monitor for adrenal toxicity in my animal studies?
A4: A multi-faceted approach is recommended:
-
Clinical Monitoring: Daily observation for clinical signs as outlined in the troubleshooting guide.
-
Biochemical Monitoring: Regular monitoring of serum electrolytes (sodium, potassium) and glucose.
-
Hormonal Assays: Measurement of basal corticosterone (or cortisol in relevant species) levels. An ACTH stimulation test is the gold standard for diagnosing hypoadrenocorticism.[3]
-
Histopathology: At the end of the study, or in case of premature euthanasia, the adrenal glands should be carefully examined for any pathological changes, such as cortical atrophy.
Q5: Are there any strategies to mitigate or overcome this compound-induced hypoadrenocorticism in a research setting?
A5: Specific mitigation strategies for this compound are not documented. However, based on the management of clinical hypoadrenocorticism, the following experimental approaches could be considered, though they may interfere with the primary study objectives:
-
Dose Optimization: Use the lowest effective dose of this compound to achieve the desired pharmacological effect while minimizing off-target toxicity.
-
Hormone Replacement: In some experimental contexts, it might be feasible to provide physiological replacement doses of glucocorticoids (e.g., prednisone or prednisolone) and/or mineralocorticoids (e.g., fludrocortisone or desoxycorticosterone pivalate).[5][6][7] However, this will likely confound the interpretation of results, especially in inflammation studies.
-
Stress Reduction: As animals with adrenal insufficiency have a compromised ability to respond to stress, minimizing environmental stressors is crucial.
Q6: What are the pharmacokinetic properties of this compound that I should be aware of?
A6: this compound has a reported oral bioavailability of approximately 30% in rats and 100% in dogs, with a half-life of about 3 hours in both species.[8][9] This relatively short half-life may necessitate more frequent dosing to maintain therapeutic exposure.
Experimental Protocols
Protocol 1: Monitoring Adrenal Function During this compound Administration
Objective: To prospectively monitor for signs of hypoadrenocorticism in animals treated with this compound.
Materials:
-
This compound
-
Vehicle control
-
Blood collection supplies
-
Clinical chemistry and electrolyte analyzer
-
Corticosterone/Cortisol ELISA kit
-
ACTH (cosyntropin)
Procedure:
-
Baseline Measurements: Prior to the first dose, collect blood samples to determine baseline levels of serum electrolytes (Na+, K+), glucose, and basal corticosterone/cortisol.
-
Dosing: Administer this compound or vehicle according to the study protocol.
-
Clinical Observations: Perform and record daily clinical observations, including body weight, food and water intake, and any adverse clinical signs.
-
Weekly Monitoring: Collect blood samples weekly for electrolyte and glucose analysis.
-
Mid-study/End-of-study Hormonal Assessment:
-
Basal Corticosterone/Cortisol: Measure basal hormone levels from blood samples collected at a consistent time of day to account for diurnal variations.
-
ACTH Stimulation Test (optional but recommended):
-
Collect a pre-stimulation blood sample.
-
Administer a standardized dose of ACTH (e.g., 5 µg/kg for dogs).
-
Collect a post-stimulation blood sample at a specified time (e.g., 1 hour post-ACTH).
-
Analyze both pre- and post-stimulation samples for corticosterone/cortisol levels. A blunted or absent response to ACTH is indicative of adrenal insufficiency.[3]
-
-
-
Terminal Procedures: At the end of the study, collect terminal blood samples. During necropsy, carefully dissect and weigh the adrenal glands. Fix the adrenal glands in 10% neutral buffered formalin for subsequent histopathological evaluation.
Visualizations
Caption: Proposed mechanism of this compound-induced hypoadrenocorticism.
Caption: General workflow for monitoring this compound toxicity in animal studies.
Caption: Decision tree for troubleshooting suspected adrenal toxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addison Disease (Hypoadrenocorticism) in Animals - Endocrine System - MSD Veterinary Manual [msdvetmanual.com]
- 4. Histamine H(4) receptors regulate ACTH release in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Management of hypoadrenocorticism (Addison’s disease) in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnosis and Treatment of Hypoadrenocorticism - WSAVA2011 - VIN [vin.com]
- 7. Management of hypoadrenocorticism (Addison's disease) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
JNJ-7777120 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of JNJ-7777120. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should this compound powder be stored?
A1: this compound as a solid powder should be stored under desiccating conditions. For long-term storage, it is recommended to keep it at -20°C for up to 3 years.[1] Some suppliers suggest storage at +4°C is also acceptable.[2][3][4][5][6] A stability of at least 4 years has been reported when stored at -20°C.[7]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is commonly used, with a solubility of up to 50 mM.[1][2][3][4][5][6][8] It is also soluble in 1 equivalent of HCl up to 100 mM, and in ethanol.[1][2][3][4][5][6][8] Solubility has also been reported in dimethylformamide (DMF).[7][8] The compound is sparingly soluble in aqueous buffers.[8]
Q3: How should this compound stock solutions be stored?
A3: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store stock solutions at -80°C for up to 1 year.[1] Storage at -20°C for up to 1 month is also suggested.[1] It is generally not recommended to store aqueous solutions for more than one day.[8]
Q4: Is this compound sensitive to light?
Q5: What is the stability of this compound in aqueous solutions?
A5: this compound is sparingly soluble in aqueous buffers and it is recommended that aqueous solutions are prepared fresh for immediate use.[8] Long-term storage of aqueous solutions is not advised due to the potential for degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound precipitation in cell culture media | The final concentration of the organic solvent (e.g., DMSO) is too high, or the compound's solubility limit in the aqueous media has been exceeded. | Ensure the final concentration of DMSO in the cell culture media is low, typically less than 0.5%, to avoid both cell toxicity and compound precipitation.[9] Prepare intermediate dilutions in an appropriate solvent before adding to the final aqueous solution. |
| Inconsistent experimental results | Degradation of this compound in stock solutions due to improper storage or repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Always use freshly prepared aqueous solutions for experiments. Verify the concentration of your stock solution periodically using a suitable analytical method like HPLC. |
| Difficulty dissolving the compound | The compound may have coated the walls of the vial, or an inappropriate solvent is being used. | Ensure all the powder in the vial comes into contact with the solvent by vortexing or sonicating. Use the recommended solvents such as DMSO or 1 eq. HCl for initial stock solution preparation.[1][2][3][4][5][6][8] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Reference(s) |
| DMSO | 50 mM | [1][2][3][4][5][6][8] |
| 1 eq. HCl | 100 mM | [1][2][3][4][5][6][8] |
| Ethanol | ≥15.93 mg/mL | [10] |
| DMF | 20 mg/mL | [7] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [7][8] |
| Water | Insoluble | [1] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Reference(s) |
| Solid (Powder) | +4°C | Not specified | [2][3][4][5][6] |
| Solid (Powder) | -20°C | Up to 3 years | [1] |
| Solid (Powder) | -20°C | ≥ 4 years | [7] |
| Stock Solution (in solvent) | -20°C | Up to 1 month | [1] |
| Stock Solution (in solvent) | -80°C | Up to 1 year | [1] |
| Aqueous Solution | Room Temperature | Use immediately | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM). d. Vortex or sonicate the solution until the compound is completely dissolved. e. Aliquot the stock solution into single-use, light-resistant, sterile microcentrifuge tubes. f. Store the aliquots at -80°C.
Protocol 2: General Stability Assessment of this compound in Solution using HPLC
This is a general protocol and should be adapted based on available equipment and specific experimental needs.
-
Objective: To determine the stability of this compound in a specific solvent over time at various temperatures.
-
Materials: this compound stock solution, desired solvent for testing, HPLC system with a suitable column (e.g., C18), mobile phase, reference standard of this compound.
-
Procedure: a. Prepare a solution of this compound in the solvent of interest at a known concentration. b. Divide the solution into several aliquots in appropriate vials. c. Store the aliquots under different conditions (e.g., -20°C, 4°C, room temperature, protected from light). d. At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition. e. Analyze the samples by HPLC to determine the concentration of this compound remaining. f. Calculate the percentage of degradation over time for each condition by comparing the peak area of this compound at each time point to the initial time point (T=0).
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Simplified signaling pathway of the H4 receptor and the effect of this compound.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. JNJ 7777120 | Histamine H4 Receptors | Tocris Bioscience [tocris.com]
- 7. captivatebio.com [captivatebio.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
interpreting off-target effects of JNJ-7777120
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using JNJ-7777120. The information is designed to help interpret potential off-target effects and guide experimental design.
Quick Facts: this compound
| Property | Value |
| Primary Target | Histamine H4 Receptor (H4R) |
| Mechanism of Action | Selective Antagonist |
| Key Feature | Exhibits biased agonism (functional selectivity) |
| Molecular Weight | 277.75 g/mol |
| Solubility | Soluble in DMSO (up to 50 mM) and 1 eq. HCl (up to 100 mM)[1][2] |
Selectivity Profile
This compound is a potent antagonist of the histamine H4 receptor, demonstrating high selectivity over other histamine receptor subtypes.[1][2][3][4][5]
| Target | Kᵢ (nM) | Species |
| Histamine H4 Receptor | 4.5 | Human [3][5][6] |
| Histamine H1 Receptor | >1000 | Human |
| Histamine H2 Receptor | >1000 | Human |
| Histamine H3 Receptor | >1000 | Human |
Note: While this compound has been screened against a wider panel of receptors and transporters with little to no affinity reported, comprehensive public data on a full off-target screening panel is limited.[4]
Understanding the Off-Target Effects: Biased Agonism
The most significant off-target consideration for this compound is its biased agonism , also known as functional selectivity.[6][7] While it acts as an antagonist on the canonical Gαi-protein signaling pathway, it functions as a partial agonist for β-arrestin recruitment.[6][7][8][9] This dual activity can lead to unexpected cellular responses.
Signaling Pathways
The histamine H4 receptor, upon activation, can signal through two main pathways:
-
Gαi-Protein Pathway: This is the canonical pathway for H4R. Activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound blocks this pathway.
-
β-Arrestin Pathway: This is a non-canonical, G-protein-independent pathway. Recruitment of β-arrestin to the receptor can initiate distinct downstream signaling cascades, including the activation of MAP kinases like ERK.[10] this compound activates this pathway.[6][7][8][9]
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: I'm observing an unexpected stimulatory effect with this compound in my cells. Isn't it supposed to be an antagonist?
A1: This is a known phenomenon due to the biased agonism of this compound.[6][7] While it antagonizes the Gαi-protein pathway, it can independently activate the β-arrestin pathway, leading to agonist-like effects in certain assays.[6][7][8][9]
Troubleshooting Steps:
-
Identify the signaling pathway being measured: Determine if your assay readout is downstream of Gαi activation (e.g., cAMP levels) or potentially influenced by β-arrestin signaling (e.g., ERK phosphorylation, receptor internalization, or some chemotaxis assays).
-
Use a Gαi inhibitor: Pre-treat your cells with pertussis toxin (PTX). PTX ADP-ribosylates and inactivates Gαi proteins. If the effect of your primary agonist is blocked by PTX but the effect of this compound persists, it suggests the this compound effect is Gαi-independent and likely mediated by β-arrestin.
-
Employ a "neutral" antagonist: Use a different H4R antagonist that does not exhibit biased agonism, such as thioperamide (note: thioperamide is also an H3R antagonist), as a control to see if it can block the effects of both histamine and this compound.[8]
-
Measure β-arrestin recruitment directly: Perform a β-arrestin recruitment assay to confirm that this compound is acting as an agonist for this endpoint in your cell system.
Q2: My experimental results with this compound are inconsistent with published data or with results from H4R knockout models.
A2: Discrepancies can arise from several factors:
-
Cell-type specific signaling: The expression levels of G-proteins and β-arrestin can vary between cell types, leading to different dominant signaling pathways.
-
Species differences: The pharmacological properties of this compound, including its biased agonism, may differ between species orthologs of the H4 receptor.[10]
-
Experimental conditions: Assay-specific parameters such as incubation time and agonist concentration can influence the observed effect.
Troubleshooting Steps:
-
Validate your cell system: Confirm the expression of H4R in your cells.
-
Run parallel controls: When possible, perform experiments in parallel with H4R knockout/knockdown cells or tissues to confirm that the observed effects are indeed H4R-mediated.
-
Use multiple H4R ligands: Compare the effects of this compound with other H4R antagonists from different chemical classes to ensure the observed phenotype is not specific to this compound's unique pharmacology.[11]
Q3: I am having trouble dissolving this compound or my stock solution appears to have precipitated.
A3: this compound has specific solubility characteristics.
Recommendations:
-
Stock Solutions: Prepare stock solutions in DMSO (up to 50 mM) or 1 eq. HCl (up to 100 mM).[1][2] For in vivo use, a common vehicle is saline with a small percentage of DMSO or a suspension in methylcellulose.[12]
-
Storage: Store powder at +4°C. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][13]
-
Precipitation: If precipitation is observed in your media, you may be exceeding the aqueous solubility. Try lowering the final concentration or using a different vehicle if appropriate for your experiment. The use of fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[5]
Experimental Protocols
General Experimental Workflow
Key Experimental Methodologies
1. β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay directly measures the recruitment of β-arrestin to the H4 receptor and is crucial for confirming the agonist effect of this compound on this pathway.
Methodology:
-
Cell Plating: Seed cells expressing a β-galactosidase-tagged H4 receptor and a β-arrestin-enzyme fragment fusion protein in a 384-well plate and incubate overnight.[14]
-
Compound Addition: Add this compound at various concentrations to the cell plate. Include a known H4R agonist as a positive control and a vehicle as a negative control.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.[14]
-
Detection: Add the detection reagent containing the chemiluminescent substrate.
-
Readout: Measure luminescence on a plate reader. An increase in signal indicates β-arrestin recruitment.
2. Calcium Mobilization Assay
This assay is typically used to measure Gq-coupled receptor activity, but the Gβγ subunits released from Gαi activation can also activate phospholipase C (PLC), leading to calcium release.
Methodology:
-
Cell Plating: Plate H4R-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer, often containing probenecid to prevent dye extrusion.
-
Compound Pre-incubation: Add this compound or vehicle control and incubate for a short period (e.g., 10-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument. Add an H4R agonist (e.g., histamine) and immediately measure the change in fluorescence over time. This compound should block the agonist-induced calcium flux.
3. Chemotaxis Assay (e.g., Boyden Chamber Assay)
This assay measures the migration of cells towards a chemoattractant.
Methodology:
-
Cell Preparation: Resuspend H4R-expressing cells (e.g., mast cells, eosinophils) in assay medium.
-
Assay Setup: Place a chemoattractant (e.g., histamine) in the lower wells of a Boyden chamber. Add the cell suspension to the upper chamber, which is separated by a porous membrane.
-
Treatment: this compound can be added to the upper chamber with the cells to assess its antagonist activity.
-
Incubation: Incubate the chamber for a sufficient time to allow for cell migration (e.g., 1-3 hours).
-
Quantification: Count the number of cells that have migrated to the lower side of the membrane using a microscope. This compound is expected to inhibit histamine-induced chemotaxis.[1][11][13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Agonist-Biased Signaling at the Histamine H4 Receptor: JNJ7777120 Recruits β-Arrestin without Activating G Proteins | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. cosmobio.co.jp [cosmobio.co.jp]
Technical Support Center: Optimizing JNJ-7777120 Concentration for H4 Receptor Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JNJ-7777120 for histamine H4 receptor (H4R) inhibition studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the histamine H4 receptor.[1][2][3][4][5] It is a non-imidazole compound that binds with high affinity to the H4 receptor, exhibiting over 1000-fold selectivity against other histamine receptor subtypes (H1, H2, and H3).[2][3][4][5] Its primary mechanism is to block the binding of histamine to the H4 receptor, thereby inhibiting its downstream signaling pathways.
Q2: What is the reported binding affinity (Ki) and potency (IC50) of this compound?
A2: this compound consistently demonstrates a high binding affinity for the H4 receptor across different species. The reported Ki value is approximately 4.5 nM for the human, mouse, and rat H4 receptors.[1][4][6] The IC50 values vary depending on the functional assay. For instance, in histamine-induced mast cell chemotaxis assays, the IC50 is reported to be around 40 nM.[7]
Q3: I'm observing unexpected agonist-like effects with this compound in my experiments. Is this normal?
A3: This is a critical observation and is attributed to the phenomenon of "functional selectivity" or "biased agonism". While this compound acts as an antagonist or inverse agonist at the Gαi protein signaling pathway, it has been shown to act as a partial agonist for β-arrestin2 recruitment at the human H4 receptor.[8][9][10][11] This dual activity is crucial to consider when interpreting your data, as the observed effect will depend on the specific signaling pathway being measured in your assay.
Q4: What is the recommended starting concentration range for in vitro experiments?
A4: For in vitro assays, a common starting concentration range for this compound is between 10 nM and 1000 nM.[1] However, the optimal concentration will depend on the specific assay, cell type, and the expression level of the H4 receptor. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q5: What are the appropriate negative and positive controls to use in my experiments?
A5: For negative controls, a vehicle control (the solvent used to dissolve this compound, typically DMSO) is essential. It is also good practice to include a non-treated group of cells. For positive controls in antagonist studies, you should include a known H4 receptor agonist, such as histamine or 4-methylhistamine, to stimulate the receptor. In agonist studies (to observe the biased agonism of this compound), a known full agonist should be used for comparison.
Quantitative Data Summary
The following tables summarize the binding affinities and potencies of this compound for the H4 receptor from various studies.
Table 1: Binding Affinity (Ki) of this compound for H4 Receptors
| Species | Ki (nM) | Reference |
| Human | 4.5 | [1][4] |
| Mouse | ~4 | [7] |
| Rat | ~4 | [7] |
Table 2: Potency (IC50) of this compound in Functional Assays
| Assay | Cell Type | Species | IC50 (nM) | Reference |
| Mast Cell Chemotaxis | Mouse Bone Marrow-Derived Mast Cells | Mouse | 40 | [7] |
| Eosinophil Shape Change | Human Eosinophils | Human | 300 | |
| Eosinophil Chemotaxis | Human Eosinophils | Human | 86 | |
| [³⁵S]GTPγS Binding (inhibition of clobenpropit-induced binding) | U2OS-H4 cells | Human | - | [10] |
Signaling Pathways and Experimental Workflows
H4 Receptor Signaling Pathway
The histamine H4 receptor primarily couples to the Gαi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. However, this compound can induce biased signaling, leading to the recruitment of β-arrestin2 independent of G-protein activation.
Caption: H4 Receptor signaling pathways, including G-protein and β-arrestin pathways.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on H4 receptor activity.
References
- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. revvity.com [revvity.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. apexbt.com [apexbt.com]
- 6. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. yeasenbio.com [yeasenbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Agonist-Biased Signaling at the Histamine H4 Receptor: JNJ7777120 Recruits β-Arrestin without Activating G Proteins | Semantic Scholar [semanticscholar.org]
troubleshooting JNJ-7777120 variability in experimental results
Welcome to the technical support center for JNJ-7777120. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental variability and to offer standardized protocols for the use of this potent and selective histamine H4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the histamine H4 receptor (H4R), with a Ki value of approximately 4.5 nM.[1] It exhibits over 1000-fold selectivity for the H4R compared to other histamine receptors (H1R, H2R, and H3R).[2] Its primary mechanism of action is to block the binding of histamine to the H4R, thereby inhibiting downstream signaling pathways associated with this receptor. The H4R is a G protein-coupled receptor (GPCR) primarily coupled to Gαi/o proteins.[3][4]
Q2: I am observing significant variability in my experimental results with this compound. What are the common causes?
Variability in experimental outcomes with this compound can stem from several factors:
-
Compound Solubility and Stability: this compound has limited aqueous solubility.[2] Improper dissolution or precipitation during the experiment can lead to inconsistent effective concentrations. The compound's stability in solution can also be a factor, especially with repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures.[1][5]
-
Biased Agonism: this compound has been reported to act as a biased agonist. While it antagonizes G protein-dependent signaling, it can independently recruit β-arrestin.[3][6][7][8] This means that the observed effect of this compound can vary depending on the specific downstream signaling pathway being measured in your assay.
-
Cell Line and Animal Model Differences: The expression levels of the H4 receptor and the downstream signaling components can vary significantly between different cell lines and animal models, leading to different responses to this compound.[9]
-
Experimental Protocol Variations: Minor differences in experimental protocols, such as incubation times, reagent concentrations, and vehicle used, can contribute to result variability.
Q3: What is the recommended procedure for preparing and storing this compound stock solutions?
For optimal results and to minimize variability, adhere to the following storage and handling best practices:
-
Storage of Solid Compound: Store the solid form of this compound at -20°C under desiccating conditions.[10] It can be stored for up to 12 months under these conditions.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent, with a solubility of up to 50 mM.
-
Storage of Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or -20°C for up to 1 year.[1]
-
Working Solution Preparation: When preparing working solutions, thaw the stock solution at room temperature and vortex gently to ensure it is fully dissolved. Dilute the stock solution into your aqueous assay buffer immediately before use. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to prevent solvent-induced artifacts.[11]
Troubleshooting Guides
In Vitro Experiment Variability
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values between experiments. | Compound Precipitation: this compound may be precipitating out of the aqueous assay buffer. | 1. Visually inspect solutions for any cloudiness or precipitate. 2. Reduce the final concentration of this compound in the assay. 3. Increase the final DMSO concentration slightly (while staying below toxic levels for your cells). 4. Consider using a different buffer system or adding a non-ionic detergent like 0.01% Triton X-100 to your assay buffer.[11] |
| Cell Passage Number/Health: Cell characteristics can change with increasing passage number, affecting receptor expression and signaling. | 1. Use cells within a defined low passage number range for all experiments. 2. Regularly monitor cell health and morphology. | |
| Unexpected agonist-like effects observed. | Biased Agonism: Your assay may be detecting β-arrestin recruitment or other G protein-independent signaling pathways.[6] | 1. Use an assay that specifically measures Gαi/o activation, such as a cAMP assay, to confirm antagonism. 2. If possible, use a β-arrestin recruitment assay to characterize the biased agonistic activity of this compound in your system. |
| Low potency compared to published data. | High ATP Concentration (for kinase assays, not directly applicable but a good general point): For ATP-competitive inhibitors, high intracellular ATP can outcompete the inhibitor. While this compound is not a kinase inhibitor, this illustrates the importance of considering the cellular environment. | 1. For cell-based assays, be aware that the intracellular environment can influence compound potency compared to biochemical assays.[11] |
| Compound Degradation: The compound may have degraded due to improper storage or handling. | 1. Prepare fresh stock solutions from solid compound. 2. Avoid repeated freeze-thaw cycles of stock solutions. |
In Vivo Experiment Variability
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent efficacy between studies. | Differences in Animal Strain, Age, or Sex: These factors can influence drug metabolism and response. | 1. Standardize the animal model specifics across all experiments. |
| Vehicle Formulation and Administration: The vehicle used to dissolve this compound and the route of administration can affect its bioavailability. | 1. Use a consistent and well-described vehicle formulation. For in vivo studies, a common formulation involves dissolving this compound in saline with 1.1% DMSO.[12] 2. Ensure consistent administration technique (e.g., intraperitoneal, subcutaneous). | |
| Lack of expected anti-inflammatory effect. | Timing of Drug Administration: The timing of this compound administration relative to the inflammatory challenge is critical. | 1. Optimize the dosing schedule. For example, in a rat model of carrageenan-induced paw edema, this compound is often administered 30 minutes prior to the carrageenan injection.[13] |
| Dose Selection: The dose may be insufficient to achieve the necessary therapeutic concentration at the target site. | 1. Perform a dose-response study to determine the optimal effective dose for your specific model. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| Radioligand Binding | Human H4R | Ki | 4.5 nM | [1] |
| β-arrestin Recruitment | U2OS-H4R | Intrinsic Activity | 62 ± 4% of histamine response | [3] |
| Gαi Signaling (cAMP) | hH4R-expressing cells | Intrinsic Activity | -83 ± 6% (inverse agonist) | [3] |
Table 2: Reported In Vivo Dosages of this compound
| Animal Model | Condition | Dose Range | Route of Administration | Key Finding | Reference |
| Rat (Wistar) | Carrageenan-Induced Paw Edema | 10 or 30 mg/kg | Subcutaneous (s.c.) | Reduction in paw edema | [13] |
| Rat (Sprague Dawley) | Chronic Unpredictable Mild Stress | 20 and 40 mg/kg | Intraperitoneal (i.p.) | Increased locomotor activity and GSH levels | [14] |
| Rat | Transient Cerebral Ischemia | 1 mg/kg (twice daily) | Intraperitoneal (i.p.) | Reduced neurological deficit | [12] |
| Mouse | Rotenone-induced Parkinson's Disease | Infusion | Intracerebroventricular | Blockade of microglial activation | [15] |
| Mouse | Allergic Contact Dermatitis | Not specified | Not specified | Ameliorated dermatitis | [16] |
Experimental Protocols
Standard In Vitro cAMP Assay for H4R Antagonism
-
Cell Culture: Culture HEK293 cells stably expressing the human H4 receptor in appropriate media.
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of a known H4R agonist (e.g., histamine) at a concentration that elicits a submaximal response (e.g., EC80).
-
Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Compound Treatment: Add the diluted this compound or vehicle to the appropriate wells and incubate for a predetermined time (e.g., 30 minutes).
-
Agonist Challenge: Add the H4R agonist to the appropriate wells and incubate for a specified period.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.
Standard In Vivo Mouse Model of Zymosan-Induced Peritonitis
-
Animals: Use male BALB/c mice (or other appropriate strain).
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection) at a predetermined time before the zymosan challenge.
-
Induction of Peritonitis: Inject zymosan A (e.g., 1 mg in sterile saline) intraperitoneally into each mouse.
-
Peritoneal Lavage: At a specified time point after zymosan injection (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage with cold PBS.
-
Cell Counting: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.
-
Differential Cell Count: Prepare cytospin slides of the lavage fluid and perform a differential cell count (e.g., neutrophils, macrophages) after staining with a suitable stain (e.g., Wright-Giemsa).
-
Data Analysis: Compare the number of infiltrating immune cells between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: Histamine H4 Receptor Signaling Pathways.
Caption: Troubleshooting Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detailed analysis of biased histamine H₄ receptor signalling by JNJ 7777120 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Agonist-Biased Signaling at the Histamine H4 Receptor: JNJ7777120 Recruits β-Arrestin without Activating G Proteins | Semantic Scholar [semanticscholar.org]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Histamine-4 receptor antagonist JNJ7777120 inhibits pro-inflammatory microglia and prevents the progression of Parkinson-like pathology and behaviour in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
impact of JNJ-7777120 oral bioavailability on study design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the histamine H4 receptor antagonist, JNJ-7777120. The content focuses on the impact of its oral bioavailability on experimental study design.
Frequently Asked Questions (FAQs)
Q1: What is the oral bioavailability of this compound and how does it differ between species?
A1: The oral bioavailability of this compound shows significant variability between species. In rats, the oral bioavailability is approximately 30%, while in dogs, it is around 100%.[1][2][3][4] This difference is a critical factor to consider when designing preclinical studies in these animal models.
Q2: How should the known oral bioavailability of this compound in rats (~30%) influence my study design?
A2: When administering this compound orally to rats, you must account for its partial bioavailability to achieve the desired systemic exposure. This generally requires administering a higher dose compared to intravenous (IV) or intraperitoneal (IP) injections. While published studies often do not explicitly detail their dose adjustments, a common practice is to increase the oral dose to compensate for the lower absorption. For example, to achieve a systemic exposure equivalent to a 10 mg/kg IP dose, a starting point for an oral dose in rats would be approximately 33.3 mg/kg. However, dose-response studies are always recommended to determine the optimal oral dose for your specific experimental model.
Q3: What administration routes other than oral have been used for this compound in preclinical studies?
A3: Due to its moderate oral bioavailability in rodents and its short half-life, this compound has frequently been administered via other routes in preclinical studies to ensure more consistent systemic exposure. These routes include intraperitoneal (i.p.) and subcutaneous (s.c.) injections.[2][5] The choice of administration route should be guided by the specific aims of your study.
Q4: What is the half-life of this compound and what are the implications for study design?
A4: The half-life of this compound is approximately 3 hours in both rats and dogs.[1][2][3][4] This relatively short half-life means that for studies requiring sustained target engagement, frequent dosing (e.g., twice daily) may be necessary, regardless of the administration route. This was a contributing factor to the discontinuation of its clinical development.[6][7]
Q5: Why was this compound not advanced into clinical trials?
A5: Development of this compound was halted before it reached clinical trials due to two main reasons: its short in vivo half-life and observed hypoadrenocorticism toxicity in rats and dogs during preclinical studies.[6][7]
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected efficacy in an oral dosing study in rats.
-
Possible Cause 1: Insufficient dose to compensate for bioavailability.
-
Solution: Review your dosing calculations. Ensure that you have accounted for the ~30% oral bioavailability in rats. If you are trying to match exposure from a parenteral dose, you may need to increase your oral dose by a factor of approximately 3.3. It is highly recommended to perform a pilot dose-escalation study to establish the effective oral dose in your model.
-
-
Possible Cause 2: Formulation issues affecting dissolution and absorption.
-
Solution: this compound is poorly soluble in water. Ensure you are using an appropriate vehicle for oral administration. Common formulations involve dissolving the compound in a small amount of an organic solvent like DMSO and then diluting it with a vehicle suitable for gavage, such as saline, corn oil, or a solution containing PEG300 and Tween80.[1][5] The final formulation should be a homogenous suspension or solution.
-
-
Possible Cause 3: Short half-life leading to insufficient target coverage.
-
Solution: Consider the timing of your endpoint measurements relative to the dosing schedule. Given the ~3-hour half-life, the drug's concentration will decrease significantly within a few hours. For chronic studies, a twice-daily dosing regimen might be necessary to maintain adequate plasma concentrations.
-
Problem: Unexpected variability in results between animals in an oral study.
-
Possible Cause 1: Inconsistent gavage technique.
-
Solution: Ensure that all personnel performing oral gavage are properly trained and consistent in their technique to minimize stress and ensure accurate delivery of the full dose to the stomach.
-
-
Possible Cause 2: Food effects on absorption.
-
Solution: The presence of food in the stomach can alter the absorption of orally administered compounds. To reduce variability, standardize the fasting and feeding schedule of the animals before and after dosing.
-
Data Presentation
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Rat | Dog | Reference |
| Oral Bioavailability | ~30% | ~100% | [1][2][4] |
| Half-life (t½) | ~3 hours | ~3 hours | [1][2][4] |
| Primary Reason for Discontinuation | \multicolumn{2}{c | }{Short half-life and hypoadrenocorticism toxicity} &[6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rodents
This protocol is a general guideline based on common practices for compounds with similar solubility profiles.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile water or saline
-
-
Procedure for a 10% DMSO, 40% PEG300, 5% Tween80, 45% Water/Saline Formulation: a. Weigh the required amount of this compound. b. Dissolve the this compound powder in DMSO to create a stock solution (e.g., 30 mg/mL). Ensure it is fully dissolved. c. In a separate sterile tube, add the required volume of PEG300. d. To the PEG300, add the this compound/DMSO stock solution and mix thoroughly until the solution is clear. e. Add the required volume of Tween 80 to the mixture and mix until clear. f. Finally, add the sterile water or saline to reach the final desired volume and concentration. Mix thoroughly. g. This mixed solution should be used immediately for optimal results.[1]
Protocol 2: In Vivo Efficacy Study - Oral vs. Intraperitoneal Administration
This protocol outlines a study design to compare the efficacy of this compound administered orally versus intraperitoneally in a mouse model of zymosan-induced peritonitis.
-
Animal Model: Female BALB/c mice.
-
Groups (n=8-10 per group):
-
Vehicle control (oral)
-
Vehicle control (i.p.)
-
This compound (e.g., 10 mg/kg, i.p.)
-
This compound (e.g., 30 mg/kg, oral) - Dose adjusted for estimated bioavailability.
-
-
Procedure: a. Prepare this compound for both oral and i.p. administration at the desired concentrations. A common vehicle for i.p. administration is saline with a small percentage of DMSO.[5] b. Administer the respective treatments to the mice. c. After a set pre-treatment time (e.g., 1 hour), induce peritonitis by injecting zymosan (e.g., 1 mg) into the peritoneal cavity. d. At a predetermined time point after zymosan injection (e.g., 4 hours), euthanize the mice and collect peritoneal lavage fluid. e. Analyze the lavage fluid for inflammatory markers, such as neutrophil infiltration, by cell counting and flow cytometry.
-
Endpoint Analysis: Compare the reduction in neutrophil infiltration between the orally and intraperitoneally treated groups to assess the relative efficacy of the two routes of administration.
Mandatory Visualization
Caption: Workflow for this compound study design considering its pharmacokinetics.
Caption: Antagonistic action of this compound on the Histamine H4 receptor pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
addressing JNJ-7777120-induced hypoadrenocorticism in rats and dogs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing hypoadrenocorticism observed in rats and dogs during preclinical studies with JNJ-7777120, a potent and selective histamine H4 receptor (H4R) antagonist. The development of this compound was discontinued due to this adverse effect, making it a critical consideration for researchers utilizing this compound as a pharmacological tool.[1][2][3]
Troubleshooting Guide
This guide addresses potential issues encountered during in vivo studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Lethargy, weakness, anorexia, weight loss in treated animals. | Onset of hypoadrenocorticism. | 1. Immediately perform a clinical assessment of the animal. 2. Collect blood for baseline cortisol and electrolyte measurement. 3. Consider performing an ACTH stimulation test to confirm adrenal insufficiency. 4. Temporarily suspend dosing until the animal is stable. 5. Consult with a veterinarian for supportive care. |
| Unexpected mortality in high-dose groups. | Acute adrenal crisis (Addisonian crisis). | 1. Perform a necropsy with a focus on the adrenal glands. 2. Review dosing protocols and consider dose reduction in future cohorts. 3. Ensure adequate hydration and electrolyte balance in all dosed animals. |
| Inconsistent or milder than expected anti-inflammatory effects. | While this compound is a potent H4R antagonist, its short in vivo half-life (~3 hours in rats and dogs) may lead to suboptimal exposure.[4] | 1. Verify the dosing regimen and vehicle preparation. 2. Consider more frequent dosing or a different route of administration to maintain adequate plasma concentrations. 3. Analyze plasma samples to confirm drug exposure levels. |
| Variable responses to this compound between individual animals. | Individual differences in metabolism or sensitivity to adrenal toxicity. | 1. Increase the number of animals per group to improve statistical power. 2. Monitor individual animal health closely and exclude any with pre-existing conditions that may affect adrenal function. 3. Consider using both male and female animals to assess for sex-specific differences. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective antagonist of the histamine H4 receptor.[1][4][5] It exhibits over 1,000-fold selectivity for the H4 receptor compared to H1, H2, and H3 receptors.[4] The H4 receptor is primarily expressed on hematopoietic cells and is involved in inflammatory and immune responses.[6]
Q2: What is the evidence linking this compound to hypoadrenocorticism?
A2: Multiple sources state that the clinical development of this compound was halted due to findings of hypoadrenocorticism toxicity in both rats and dogs during preclinical safety studies.[1][2][3]
Q3: Is there specific dose-response data available for this compound-induced hypoadrenocorticism?
A3: Specific quantitative data from the original preclinical toxicology studies conducted by Johnson & Johnson are not publicly available. Therefore, a precise dose-response curve for the induction of hypoadrenocorticism cannot be provided. Researchers should be aware of this toxicity and implement careful monitoring protocols, especially at higher doses and with chronic administration.
Q4: What are the clinical signs of hypoadrenocorticism to monitor for in rats and dogs?
A4: Common clinical signs of hypoadrenocorticism (Addison's disease) in dogs include lethargy, weakness, anorexia, vomiting, diarrhea, weight loss, and dehydration. In severe cases, animals may present in a state of collapse, known as an Addisonian crisis. While clinical signs in rats may be less specific, they can include decreased activity, weight loss, and ruffled fur.
Q5: What biochemical markers are indicative of hypoadrenocorticism?
A5: The classic biochemical signs of hypoadrenocorticism are hyponatremia (low sodium) and hyperkalemia (high potassium). Other potential findings include azotemia (increased BUN and creatinine), hypoglycemia (low blood glucose), and hypercalcemia (high calcium).
Q6: How can this compound-induced hypoadrenocorticism be definitively diagnosed in a research setting?
A6: The gold standard for diagnosing hypoadrenocorticism is the ACTH stimulation test. This test measures the adrenal glands' ability to produce cortisol in response to stimulation with synthetic ACTH. In an animal with hypoadrenocorticism, the cortisol levels will be low both at baseline and after ACTH stimulation.
Experimental Protocols
Protocol 1: Monitoring for Adrenal Toxicity During this compound Administration
Objective: To proactively monitor for signs of hypoadrenocorticism in rats or dogs treated with this compound.
Methodology:
-
Baseline Data Collection: Prior to the first dose of this compound, collect baseline data for each animal, including:
-
Body weight
-
Complete blood count (CBC)
-
Serum biochemistry panel (including electrolytes, glucose, BUN, creatinine, and calcium)
-
Baseline serum cortisol concentration
-
-
Regular Monitoring:
-
Record body weight and clinical observations daily.
-
Collect blood for serum biochemistry analysis at regular intervals (e.g., weekly for chronic studies).
-
If any clinical signs of hypoadrenocorticism are observed, immediately collect blood for electrolyte and cortisol measurement.
-
-
ACTH Stimulation Test: If baseline cortisol is low or clinical signs are present, perform an ACTH stimulation test:
-
Collect a baseline blood sample for cortisol measurement.
-
Administer synthetic ACTH (cosyntropin) intravenously or intramuscularly at a dose appropriate for the species.
-
Collect a second blood sample at a specified time post-ACTH administration (typically 1 hour for dogs) for cortisol measurement.
-
Protocol 2: Management of Suspected this compound-Induced Hypoadrenocorticism
Objective: To stabilize an animal exhibiting clinical or biochemical signs of hypoadrenocorticism.
Methodology:
-
Immediate Cessation of Dosing: Discontinue administration of this compound.
-
Fluid Therapy: If the animal is dehydrated or hypotensive, initiate intravenous fluid therapy with 0.9% sodium chloride to correct fluid and electrolyte imbalances.
-
Glucocorticoid Replacement: Administer a short-acting glucocorticoid, such as dexamethasone or prednisolone, at a dose recommended by a veterinarian.
-
Mineralocorticoid Replacement: If hyponatremia and hyperkalemia are severe, mineralocorticoid replacement therapy may be necessary. This should be done under the guidance of a veterinarian.
-
Supportive Care: Provide supportive care as needed, including nutritional support and monitoring of vital signs.
-
Re-evaluation: Once the animal is stable, a gradual and cautious re-introduction of this compound at a lower dose could be considered if scientifically justified, with intensified monitoring.
Data Presentation
Due to the lack of publicly available quantitative data from the original toxicology studies of this compound, a specific data table on dose-dependent adrenal toxicity cannot be provided. Researchers generating their own data should consider structuring it as follows:
Table 1: Example Template for Summarizing Adrenal Safety Data for this compound
| Dose Group (mg/kg) | Species/Strain | Duration of Dosing | Key Clinical Observations | Mean Change in Body Weight (%) | Serum Sodium (mmol/L) (Mean ± SD) | Serum Potassium (mmol/L) (Mean ± SD) | Post-ACTH Cortisol (nmol/L) (Mean ± SD) | Adrenal Gland Histopathology Findings |
| Vehicle Control | ||||||||
| Low Dose | ||||||||
| Mid Dose | ||||||||
| High Dose |
Visualizations
Signaling Pathway
Caption: Mechanism of this compound as a histamine H4 receptor antagonist.
Experimental Workflow
Caption: Workflow for monitoring adrenal toxicity in preclinical studies.
References
Technical Support Center: JNJ-7777120 In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the alternative in vivo delivery methods for the selective histamine H4 receptor antagonist, JNJ-7777120. This resource includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful experimental design and execution.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues and questions that may arise during the in vivo administration of this compound.
Q1: My this compound is not dissolving properly. What should I do?
A1: this compound is sparingly soluble in aqueous solutions. For injectable formulations, it is recommended to first create a stock solution in an organic solvent like DMSO. Subsequently, co-solvents such as PEG300 and Tween 80 can be added, followed by the aqueous vehicle (e.g., saline or ddH2O), to create a clear solution. For oral administration, this compound can be prepared as a suspension in vehicles like carboxymethylcellulose (CMC-Na). If precipitation occurs during preparation, gentle warming and/or sonication can aid dissolution. Always ensure the final solution is clear before administration, especially for injectable routes.
Q2: I am observing adverse effects in my animals after administration. What could be the cause?
A2: Adverse effects can stem from several factors. High concentrations of DMSO in the final formulation can cause local irritation or toxicity. It is advisable to keep the final DMSO concentration as low as possible, ideally below 5%. The administration volume should also be appropriate for the size of the animal to avoid discomfort or physiological stress. Additionally, the specific animal strain might exhibit different sensitivities to the compound or the vehicle. It is recommended to perform a small pilot study to determine the optimal dose and vehicle combination for your specific animal model.
Q3: Which route of administration is best for my study?
A3: The choice of administration route depends on the specific objectives of your experiment.
-
Oral (P.O.): Suitable for studies mimicking clinical administration in humans and for longer-term dosing regimens. However, be aware of the potential for first-pass metabolism, which may affect bioavailability.
-
Subcutaneous (S.C.): This route provides a slower and more sustained release of the compound compared to intravenous or intraperitoneal injections, leading to a longer duration of action. It is often used in models of chronic inflammation.
-
Intraperitoneal (I.P.): Allows for rapid absorption and systemic distribution of the compound, bypassing the gastrointestinal tract and first-pass metabolism. This route is commonly used in acute inflammatory models.
-
Intravenous (I.V.): Provides immediate and 100% bioavailability, making it ideal for pharmacokinetic studies and for experiments requiring rapid and precise control over plasma concentrations.
Q4: What is the recommended dose of this compound for in vivo studies?
A4: The optimal dose of this compound can vary significantly depending on the animal model, the route of administration, and the specific disease being studied. Doses reported in the literature range from 1 mg/kg to 100 mg/kg. It is crucial to perform a dose-response study to determine the most effective dose for your experimental setup.
Q5: How should I prepare this compound for administration?
A5: Detailed protocols for preparing this compound for different administration routes are provided in the "Experimental Protocols" section below. It is important to follow these protocols carefully to ensure the compound is properly dissolved or suspended and to minimize the risk of precipitation or animal discomfort.
Data Presentation
The following tables summarize the available quantitative data for this compound to facilitate comparison between different administration routes. Note: A direct comparison of pharmacokinetic parameters across all routes from a single study is not available in the public literature. The data presented is compiled from various sources.
Table 1: In Vivo Administration of this compound in Rodent Models
| Animal Model | Administration Route | Dosage Range | Vehicle | Observed Effects |
| Mouse | Oral (P.O.) | 200 mg/kg | Not specified | Blockade of histamine-induced mast cell migration.[1] |
| Mouse | Subcutaneous (S.C.) | 10 - 100 mg/kg | Saline | Dose-dependent inhibition of zymosan-induced neutrophil infiltration and croton oil-induced ear inflammation. |
| Rat | Intraperitoneal (I.P.) | 1 mg/kg | Saline with 1.1% DMSO | Neuroprotective effects in a model of transient cerebral ischemia. |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Oral (P.O.) | Subcutaneous (S.C.) | Intraperitoneal (I.P.) | Intravenous (I.V.) |
| Bioavailability | ~30% (in rats)[1][2] | Data not available | Data not available | 100% (by definition) |
| Half-life (t1/2) | ~3 hours (in rats and dogs)[1][2] | Data not available | Data not available | Data not available |
| Cmax | Data not available | Data not available | Data not available | Data not available |
| Tmax | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound for various in vivo administration routes.
Protocol 1: Preparation of this compound for Injectable Administration (Subcutaneous or Intraperitoneal)
This protocol is suitable for preparing a clear solution of this compound for subcutaneous or intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or sterile ddH2O
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the powder is completely dissolved.
-
Add co-solvents: In a new sterile tube, add the required volume of the this compound stock solution.
-
Sequentially add the following solvents, ensuring the solution is clear after each addition:
-
40% (v/v) PEG300
-
5% (v/v) Tween 80
-
-
Add aqueous vehicle: Bring the solution to the final desired volume with sterile saline or ddH2O. The final concentration of DMSO should be kept as low as possible (e.g., 5-10%).
-
Final formulation example (for a 1 mg/mL solution):
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% Sterile Saline
-
-
Administration: Administer the freshly prepared solution to the animals via subcutaneous or intraperitoneal injection at the desired dosage.
Protocol 2: Preparation of this compound for Oral Administration (Suspension)
This protocol describes the preparation of a homogenous suspension of this compound for oral gavage.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)
-
Sterile tubes
-
Homogenizer or vortex mixer
Procedure:
-
Weigh the compound: Weigh the required amount of this compound powder.
-
Prepare the suspension: Add the this compound powder to the appropriate volume of the CMC-Na solution to achieve the desired final concentration.
-
Homogenize: Vigorously vortex or use a homogenizer to ensure a uniform and stable suspension.
-
Administration: Administer the freshly prepared suspension to the animals via oral gavage at the desired dosage.
Mandatory Visualization
Histamine H4 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by the histamine H4 receptor (H4R) and the antagonistic action of this compound. H4R is a Gαi-protein coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This can further modulate downstream signaling cascades, including the MAPK and NF-κB pathways, which are involved in inflammatory responses. This compound, as a selective antagonist, blocks the binding of histamine to the H4R, thereby inhibiting these downstream effects.
Caption: Signaling pathway of the Histamine H4 Receptor and antagonism by this compound.
Experimental Workflow for this compound Formulation
This diagram outlines the general workflow for preparing this compound for in vivo administration.
Caption: General workflow for the preparation of this compound formulations.
References
managing potential side effects of JNJ-7777120 in long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential side effects of JNJ-7777120 in long-term studies.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experiments with this compound, with a focus on the primary reported toxicity.
Primary Area of Concern: Hypoadrenocorticism (Adrenal Insufficiency)
This compound was discontinued from clinical development due to observations of hypoadrenocorticism-like toxicity in long-term studies in rats and dogs.[1][2] This condition is characterized by insufficient production of hormones from the adrenal cortex. Researchers using this compound in long-term animal models should be vigilant for signs of this potential side effect.
FAQs
Q1: What is hypoadrenocorticism and why is it a concern with this compound?
A1: Hypoadrenocorticism, also known as Addison's disease, is a condition resulting from the deficient production of glucocorticoids (like cortisol) and/or mineralocorticoids (like aldosterone) by the adrenal glands. In preclinical studies, this compound was found to cause adrenal toxicity in rats and dogs, which is a significant safety concern that led to the cessation of its clinical development.[1][2]
Q2: What are the clinical signs of hypoadrenocorticism to watch for in my animal models?
A2: Clinical signs can be vague and non-specific, especially in the early stages. Researchers should monitor for:
-
Lethargy and weakness
-
Anorexia and weight loss
-
Vomiting and diarrhea
-
Dehydration
-
Hypotension (low blood pressure)
-
Bradycardia (slow heart rate) in severe cases
Q3: How can I proactively monitor for this compound-induced hypoadrenocorticism?
A3: Regular monitoring is crucial for early detection. This should include:
-
Weekly body weight and food/water intake measurements: A consistent decrease can be an early indicator.
-
Regular veterinary health checks: To assess for the clinical signs listed above.
-
Periodic blood work: To check for electrolyte imbalances (hyponatremia and hyperkalemia) and hypoglycemia.
-
ACTH stimulation test: This is the gold-standard for diagnosing hypoadrenocorticism. It should be considered as a baseline measurement before starting long-term studies and at regular intervals during the study, especially if any clinical signs appear.
Q4: What should I do if I suspect an animal is developing hypoadrenocorticism?
A4: If you suspect an animal is showing signs of hypoadrenocorticism:
-
Consult with the veterinary staff immediately.
-
Consider pausing or reducing the dose of this compound.
-
Perform an ACTH stimulation test to confirm the diagnosis.
-
Provide supportive care as recommended by the veterinarian, which may include fluid therapy and corticosteroid replacement.
Q5: Is there a risk of other side effects with this compound?
A5: While hypoadrenocorticism is the primary reported toxicity for this compound, a successor H4 receptor antagonist, JNJ 39758979, was associated with drug-induced agranulocytosis (a severe drop in white blood cells).[2] Although not directly reported for this compound, it is a potential class effect to be aware of in long-term studies. Monitoring complete blood counts (CBCs) periodically is a prudent measure.
Data Presentation
Due to the proprietary nature of preclinical toxicology data, detailed quantitative information on the incidence and dose-response of this compound-induced hypoadrenocorticism is not publicly available. The following table summarizes the known qualitative information.
| Side Effect | Species Observed | Key Features | Recommended Monitoring |
| Hypoadrenocorticism | Rats, Dogs | Adrenal gland toxicity leading to hormonal insufficiency. | Regular clinical observation, body weight monitoring, serum electrolytes, and ACTH stimulation test. |
| Agranulocytosis | Not directly reported for this compound, but for a successor compound. | A potential for this class of compounds. | Periodic complete blood counts (CBC) with differential. |
Experimental Protocols
Protocol 1: ACTH Stimulation Test for Monitoring Adrenal Function
Objective: To assess the functional capacity of the adrenal cortex to produce cortisol in response to adrenocorticotropic hormone (ACTH) stimulation.
Materials:
-
Cosyntropin (synthetic ACTH)
-
Baseline blood collection tubes (e.g., serum separator tubes)
-
Post-stimulation blood collection tubes
-
Centrifuge
-
Assay for cortisol measurement (e.g., ELISA, RIA)
Procedure:
-
Baseline Sample: Collect a baseline blood sample from the animal.
-
ACTH Administration: Administer a standardized dose of cosyntropin. The exact dose and route (intravenous or intramuscular) may vary depending on the species and institutional guidelines.
-
Post-Stimulation Sample: Collect a second blood sample at a specified time point after ACTH administration (typically 1-2 hours).
-
Sample Processing: Allow blood to clot, then centrifuge to separate the serum.
-
Cortisol Analysis: Measure the cortisol concentration in both the baseline and post-stimulation serum samples.
-
Interpretation: A normal response is a significant increase in cortisol levels post-stimulation. A blunted or absent response is indicative of hypoadrenocorticism.
Protocol 2: Monitoring for Agranulocytosis
Objective: To monitor for a potential decrease in neutrophil counts.
Materials:
-
Anticoagulant blood collection tubes (e.g., EDTA tubes)
-
Automated hematology analyzer or manual methods for cell counting
Procedure:
-
Blood Collection: Collect a blood sample from a suitable site (e.g., tail vein, saphenous vein).
-
Complete Blood Count (CBC): Perform a CBC with a differential to determine the absolute neutrophil count.
-
Frequency: Conduct baseline measurements before initiating the study and then at regular intervals (e.g., monthly) or if the animal shows signs of infection (fever, lethargy).
-
Interpretation: A significant decrease in the absolute neutrophil count below the normal reference range for the species should be investigated further.
Mandatory Visualization
Caption: Simplified signaling pathway of the Histamine H4 Receptor and the antagonistic action of this compound.
Caption: Troubleshooting workflow for monitoring potential side effects of this compound in long-term studies.
References
Validation & Comparative
JNJ-7777120 in the Landscape of H4 Receptor Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histamine H4 receptor (H4R) antagonist JNJ-7777120 with other key alternatives. The information is supported by experimental data to aid in the selection of appropriate pharmacological tools for in vitro and in vivo studies.
The histamine H4 receptor, the fourth member of the histamine receptor family, is a G protein-coupled receptor primarily expressed on cells of hematopoietic origin. Its role in modulating immune responses has made it an attractive target for the development of therapeutics for inflammatory and allergic conditions. This compound was one of the first potent and selective non-imidazole H4R antagonists to be developed and has been instrumental in elucidating the physiological functions of this receptor.[1][2][3] However, several other H4R antagonists with distinct pharmacological profiles have since emerged. This guide compares this compound with other notable H4R antagonists, including JNJ-39758979, toreforant, and VUF6002.
Comparative Analysis of H4 Receptor Antagonists
The following tables summarize the key pharmacological parameters of this compound and its comparators, providing a quantitative basis for their differentiation.
Table 1: In Vitro Pharmacology of H4 Receptor Antagonists
| Compound | Human H4R Kᵢ (nM) | Selectivity over H1R, H2R, H3R | Functional Activity |
| This compound | 4.5[4][5] | >1000-fold[4][5] | Antagonist/Inverse Agonist[6] |
| JNJ-39758979 | 12.5[6][7] | >80-fold[6][7] | Antagonist[3] |
| Toreforant | 8.4[8][9] | High[8][9] | Antagonist[8][9] |
| VUF6002 | 26[10] | High vs H1R/H2R, some H3R affinity[11] | Antagonist[7][12] |
Table 2: In Vivo Efficacy of H4 Receptor Antagonists
| Compound | Animal Model | Key Findings | Reference |
| This compound | Mouse Zymosan-induced Peritonitis | Significantly blocks neutrophil infiltration.[5][13] | [5][13] |
| Mouse Model of Asthma | Reduces eosinophilia and improves lung function.[1][2] | [1][2] | |
| Mouse Model of Pruritus | Attenuates scratching behavior.[14][15][16] | [14][15][16] | |
| JNJ-39758979 | Mouse Model of Asthma | Dose-dependent activity.[6][7] | [6][7] |
| Mouse Model of Dermatitis | Dose-dependent activity.[6][7] | [6][7] | |
| Human Histamine-induced Pruritus | Effective in reducing itch.[17][18] | [17][18] | |
| Toreforant | Mouse Model of Asthma | Anti-inflammatory effects.[8][9] | [8][9] |
| Mouse Model of Arthritis | Anti-inflammatory effects.[8][9] | [8][9] | |
| Human Psoriasis | Modest efficacy observed.[19] | [19] | |
| VUF6002 | Rat Carrageenan-induced Paw Edema | Reduced paw edema and hyperalgesia.[7][12] | [7][12] |
Table 3: Pharmacokinetic Properties of H4 Receptor Antagonists
| Compound | Species | Oral Bioavailability | Half-life (t½) | Reference |
| This compound | Rat | ~30% | ~3 hours | [4][5] |
| Dog | 100% | ~3 hours | [4][5] | |
| JNJ-39758979 | Human | Good | 124-157 hours | [6][7] |
| Toreforant | Human | Good | Consistent with once-a-day dosing | [8][9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is crucial to visualize the H4 receptor signaling cascade and the experimental workflows used to characterize these compounds.
Caption: Simplified signaling pathway of the histamine H4 receptor.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiinflammatory and antinociceptive effects of the selective histamine H4-receptor antagonists JNJ7777120 and VUF6002 in a rat model of carrageenan-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Histamine H4 receptor antagonism diminishes existing airway inflammation and dysfunction via modulation of Th2 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Histamine H4 receptor mediates chemotaxis of human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of JNJ-7777120 and JNJ-39758979 in Preclinical and Clinical Pruritus Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent histamine H4 receptor (H4R) antagonists, JNJ-7777120 and JNJ-39758979, in the context of pruritus (itch) models. While both compounds have demonstrated anti-pruritic effects, they exhibit key differences in their development stages, potency, and available data from various experimental settings. This document summarizes their performance, presents supporting experimental data in a structured format, and details the methodologies of key experiments to aid in the evaluation and future development of anti-pruritic therapies.
Compound Overview
This compound is a potent and selective H4R antagonist that has been instrumental as a research tool in elucidating the role of the H4 receptor in inflammation and pruritus.[1] Despite its effectiveness in preclinical models, its development was discontinued due to a short in-vivo half-life and observed toxicity in animal studies, which prevented its progression to clinical trials.[1]
JNJ-39758979 is a subsequent, potent, and selective H4R antagonist developed with an improved preclinical safety profile and a longer half-life in humans.[2][3] This compound advanced to clinical trials and demonstrated efficacy in reducing histamine-induced itch in healthy volunteers and pruritus in patients with atopic dermatitis.[4][5] However, its development was also terminated due to instances of drug-induced agranulocytosis.[1]
Performance Data in Pruritus Models
The following tables summarize the quantitative data on the binding affinity and efficacy of this compound and JNJ-39758979 in various pruritus models.
Table 1: In Vitro Binding Affinity
| Compound | Receptor | Species | Kᵢ (nM) | Selectivity over H1R, H2R, H3R |
| This compound | Histamine H4 | Human | 4.5 | >1000-fold |
| JNJ-39758979 | Histamine H4 | Human | 12.5 ± 2.6 | >80-fold |
Table 2: Efficacy in Histamine-Induced Pruritus
| Compound | Model | Administration | Dose | Outcome Measure | Result |
| This compound | Mouse | Intraperitoneal (i.p.) | 15 mg/kg | Scratching Bouts | Significant reduction |
| JNJ-39758979 | Human (Healthy Volunteers) | Oral | 600 mg | Reduction in AUC of Pruritus Score (0-10 min) | Significant reduction vs. placebo at 2h (p=0.0248) and 6h (p=0.0060)[4][5] |
Table 3: Efficacy in Dermatitis-Associated Pruritus
| Compound | Model | Administration | Dose | Outcome Measure | Result |
| This compound | Mouse (FITC-induced dermatitis) | Not specified | Not specified | Pruritus | Significantly inhibited[6] |
| This compound | Mouse (TNCB-induced dermatitis) | Not specified | 15 mg/kg | Scratching Behavior | Significantly reduced[7] |
| JNJ-39758979 | Human (Atopic Dermatitis) | Oral | 100 mg & 300 mg | Patient-Reported Pruritus Scores | Nominally significant improvements[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Histamine-Induced Scratching in Mice
This model is a standard for evaluating acute pruritus.
Protocol:
-
Animals: Male C57BL/6 mice are typically used.
-
Acclimation: Mice are acclimated to the experimental environment for at least 15 minutes before the procedure.[8]
-
Hair Removal: The day before the experiment, the nape of the neck is shaved to expose a consistent area for injection.[8]
-
Drug Administration: this compound or vehicle is administered intraperitoneally at the desired dose (e.g., 15 mg/kg).
-
Pruritogen Injection: After a set pretreatment time (e.g., 30 minutes), histamine (e.g., 100 μg in 50 μL saline) is injected intradermally into the shaved area on the neck.[8]
-
Behavioral Recording: Immediately after histamine injection, the mice are placed in an observation chamber and video-recorded for a specified period (e.g., 30 minutes).[8]
-
Data Analysis: The number of scratching bouts directed at the injection site is counted by a blinded observer. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.[9]
Experimental Workflow for Histamine-Induced Pruritus in Mice
Workflow for the histamine-induced pruritus model in mice.
FITC-Induced Atopic Dermatitis-Like Pruritus in Mice
This model mimics features of atopic dermatitis, including pruritus.
Protocol:
-
Animals: BALB/c mice are commonly used.
-
Sensitization: On day 0, mice are sensitized by applying a solution of fluorescein isothiocyanate (FITC) (e.g., 1.4% in a 1:1 mixture of acetone and dibutyl phthalate) to the shaved abdomen and footpads.[10]
-
Challenge: Once a week for several weeks (e.g., 8 weeks), a lower concentration of FITC (e.g., 0.5%) is applied to the shaved back skin to elicit an inflammatory and pruritic response.[10]
-
Drug Administration: this compound or vehicle is administered prior to the final challenge.
-
Pruritus Assessment: Scratching behavior is recorded and quantified as described in the histamine-induced model.
TNCB-Induced Chronic Dermatitis and Pruritus in Mice
This model induces a long-term inflammatory skin condition with associated itching.
Protocol:
-
Animals: NC/Nga or BALB/c mice are often used.
-
Sensitization: On day -7, mice are sensitized by applying 2,4,6-trinitrochlorobenzene (TNCB) to the ear.[10]
-
Challenge: TNCB is repeatedly applied to the same ear (e.g., three times a week) for several weeks (e.g., through day 21) to induce chronic dermatitis.[10]
-
Drug Administration: this compound or vehicle is administered before a challenge session.
-
Pruritus Assessment: Scratching behavior is monitored and quantified. In chronic models, automated systems for long-term monitoring can be employed.[11]
Signaling Pathway of H4R-Mediated Pruritus
The anti-pruritic effects of this compound and JNJ-39758979 are mediated through the blockade of the histamine H4 receptor, which is expressed on sensory neurons. The activation of H4R by histamine is believed to initiate a signaling cascade that leads to the sensation of itch.
Histamine H4 Receptor Signaling Pathway in Sensory Neurons
Simplified signaling cascade of H4R-mediated pruritus in sensory neurons.
Activation of the H4 receptor by histamine on sensory neurons leads to the activation of Gαi/o proteins.[3][12] This, in turn, stimulates Phospholipase C (PLC), which is involved in the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[12][13] The opening of the TRPV1 channel allows for an influx of calcium ions, leading to neuronal depolarization and the generation of an action potential that is transmitted to the central nervous system, resulting in the sensation of itch.[12][13] this compound and JNJ-39758979 act by blocking the initial step of this cascade at the H4 receptor.
Conclusion
Both this compound and JNJ-39758979 have proven to be valuable molecules in understanding the role of the histamine H4 receptor in pruritus. This compound, as a preclinical tool, has robustly demonstrated the anti-pruritic potential of H4R antagonism in various animal models. JNJ-39758979 further validated this concept in human clinical trials, showing a significant reduction in histamine-induced itch.
Despite the discontinuation of both compounds for clinical development due to safety concerns, the collective data strongly supports the H4 receptor as a promising target for novel anti-pruritic therapies. The experimental models and protocols detailed in this guide provide a framework for the continued investigation and development of next-generation H4R antagonists with improved safety profiles for the treatment of pruritic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine H1, H3 and H4 receptors are involved in pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pruritus: A Sensory Symptom Generated in Cutaneous Immuno-Neuronal Crosstalk [frontiersin.org]
- 4. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effect of fexofenadine on pruritus in a mouse model (HR-ADf) of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. 2.3. Evaluation of Scratching Behavior [bio-protocol.org]
- 10. Analyses of a mouse model of the dermatitis caused by 2,4,6-trinitro-1-chlorobenzene (TNCB)-repeated application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 48 Circadian Regulation of Scratching Behavior in NC/TND Mice, a Mouse Model for Human Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pruritus: Progress toward Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRPV1 and PLC Participate in Histamine H4 Receptor-Induced Itch - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: JNJ-7777120 vs. Traditional Antihistamines in Psoriasis and Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the novel histamine H4 receptor (H4R) antagonist, JNJ-7777120, against traditional histamine H1 receptor (H1R) antagonists. The content is based on available preclinical and clinical data, with a focus on pruritus and inflammatory skin conditions.
Executive Summary
This compound, a potent and selective H4R antagonist, demonstrates significant promise in preclinical models of pruritus and allergic dermatitis, often exhibiting superior efficacy compared to traditional H1 antihistamines. While direct clinical data for this compound is limited, studies on similar H4R antagonists suggest a potential therapeutic advantage, particularly in pruritus, by targeting a distinct histamine-mediated pathway. Traditional antihistamines, primarily acting on the H1R, are established treatments for allergic conditions, though their efficacy in chronic pruritic diseases like atopic dermatitis can be limited.
Mechanism of Action: A Tale of Two Receptors
Traditional antihistamines, such as loratadine, cetirizine, and diphenhydramine, exert their effects by blocking the action of histamine at the H1 receptor. This action helps to mitigate the classic symptoms of allergy, including vasodilation and sensory nerve stimulation, which contribute to itching and inflammation.
In contrast, this compound targets the more recently discovered H4 receptor, which is predominantly expressed on hematopoietic cells, including mast cells, eosinophils, and T-cells. The activation of H4R is implicated in the chemotaxis of these inflammatory cells and the modulation of cytokine release, suggesting a more immunomodulatory role compared to the direct symptomatic relief provided by H1R antagonists.
Preclinical Efficacy: Head-to-Head in Animal Models
Numerous preclinical studies have evaluated the efficacy of this compound in murine models of pruritus and atopic dermatitis, often with direct comparisons to traditional antihistamines.
Table 1: Preclinical Efficacy of this compound vs. Traditional Antihistamines in Murine Models
| Model | Compound | Dose | Effect | Reference |
| Histamine-induced Scratching | This compound | 10, 30 mg/kg | Dose-dependent reduction in scratching behavior. | [1] |
| Fexofenadine | 10, 30 mg/kg | No significant effect on scratching. | [1] | |
| Antigen-induced Scratching | Loratadine | 5, 10 mg/kg | Significant inhibition of dorsal scratching. More potent than fexofenadine and chlorpheniramine. | [2] |
| TNCB-induced Allergic Dermatitis | This compound | 10, 30 mg/kg | Dose-dependent reduction in scratching and skin lesions. Reduced mast cell number. | [1] |
| Fexofenadine | 10, 30 mg/kg | No effect on scratching or inflammation score. | [1] | |
| FITC-induced Th2-dependent Dermal Inflammation | This compound | 15 mg/kg | Significant reduction in ear edema, inflammation, mast cell and eosinophil infiltration. Reduced pruritus. | [3] |
| Low Magnesium Diet-induced Scratching | Loratadine | 10 mg/kg | Significant inhibition of facial scratching behavior. | [2] |
These preclinical findings consistently suggest that H4R antagonism with this compound offers a more profound anti-inflammatory and anti-pruritic effect in these models compared to H1R blockade alone.
Clinical Efficacy: Insights from Human Trials
Table 2: Clinical Efficacy of JNJ-39758979 vs. Cetirizine in Histamine-Induced Pruritus in Healthy Subjects
| Treatment | Dose | Primary Endpoint (AUC of Pruritus Score) | Secondary Endpoint (Wheal and Flare Reduction) | Reference |
| JNJ-39758979 | 600 mg | Significant reduction at 2 and 6 hours post-dose compared to placebo. | No significant reduction. | [4] |
| Cetirizine | 10 mg | Significant reduction at 6 hours post-dose compared to placebo. | Significant reduction at 2 and 6 hours post-dose. | [4] |
| Placebo | - | - | - | [4] |
This study suggests that H4R antagonism can effectively reduce histamine-induced pruritus, with a potentially different mechanism of action than H1R antagonists, as evidenced by the lack of effect on wheal and flare reactions.[4]
A separate phase 2a study of JNJ-39758979 in patients with moderate atopic dermatitis showed nominally significant improvements in patient-reported pruritus outcomes, further supporting the role of H4R in itch.[5] However, the development of JNJ-39758979 was terminated due to safety concerns (agranulocytosis), which were likely off-target effects.[5][6]
Clinical trials on traditional antihistamines in atopic dermatitis have yielded mixed results. A study on loratadine showed a significant effect on pruritus compared to placebo.[7] However, a broader review of antihistamines for atopic dermatitis concluded that there is a lack of high-level evidence to support their efficacy for pruritus in this condition.[8] For urticaria, both first and second-generation antihistamines have demonstrated efficacy superior to placebo.[8]
Experimental Protocols
Histamine-Induced Scratching in Mice
Objective: To evaluate the anti-pruritic effect of a test compound against histamine-induced scratching behavior.
Animals: Male ICR mice.
Procedure:
-
Acclimatize mice to individual observation cages for at least 30 minutes.
-
Administer the test compound (e.g., this compound, loratadine) or vehicle orally at the desired dose.
-
After a predetermined pretreatment time (e.g., 60 minutes), inject histamine hydrochloride (e.g., 100 µ g/site ) intradermally into the rostral back of the mice.
-
Immediately after histamine injection, record the number of scratching bouts directed towards the injection site for a period of 30-60 minutes. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw returning to the floor or being licked.
-
Compare the number of scratches in the compound-treated groups to the vehicle-treated group.
Hapten-Induced Atopic Dermatitis Model in Mice
Objective: To induce a chronic inflammatory skin condition resembling atopic dermatitis and to evaluate the therapeutic efficacy of test compounds.
Animals: Male NC/Nga mice.
Procedure:
-
Sensitization: Apply a 5% solution of a hapten, such as 2,4,6-trinitrochlorobenzene (TNCB), to the shaved abdomen of the mice.
-
Challenge: One week after sensitization, repeatedly apply a lower concentration (e.g., 1%) of the same hapten to the dorsal skin and ears of the mice, typically 2-3 times per week for several weeks.
-
Treatment: Administer the test compound (e.g., this compound, traditional antihistamine) or vehicle daily, starting from a specific time point during the challenge phase.
-
Assessment:
-
Clinical Score: Evaluate the severity of skin lesions (erythema, edema, excoriation, dryness) using a standardized scoring system.
-
Scratching Behavior: Videotape the mice for a defined period and count the number of scratching bouts.
-
Histology: At the end of the study, collect skin samples for histological analysis to assess epidermal thickness and inflammatory cell infiltration (e.g., mast cells, eosinophils).
-
Biomarkers: Measure serum IgE levels and cytokine levels (e.g., IL-4, IL-5) in skin tissue or lymph nodes.
-
-
Compare the assessed parameters in the compound-treated groups to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
Histamine Receptor Signaling Pathways
Caption: Simplified signaling pathways of Histamine H1 and H4 receptors.
Experimental Workflow for Preclinical Efficacy Testing
Caption: General workflow for preclinical evaluation of anti-pruritic drugs.
Conclusion
The available evidence strongly suggests that this compound, by targeting the histamine H4 receptor, offers a distinct and potentially more effective approach for the treatment of pruritus and inflammatory skin conditions compared to traditional H1 antihistamines. Preclinical data consistently demonstrate its superiority in relevant animal models. While direct comparative clinical data for this compound is needed, findings from a similar H4R antagonist in human trials are encouraging, particularly for the alleviation of pruritus. The differential effects on pruritus versus wheal and flare reactions highlight the unique mechanism of H4R antagonism. Future clinical development of safe and effective H4R antagonists could provide a valuable new therapeutic option for patients with chronic pruritic and inflammatory diseases that are often refractory to conventional antihistamine therapy.
References
- 1. Histamine H(4) receptor antagonist reduces dermal inflammation and pruritus in a hapten-induced experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of loratadine on mouse models of atopic dermatitis associated pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histamine H4 receptor mediates inflammation and pruritus in Th2-dependent dermal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (JNJ-39758979) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic effect of loratadine on pruritus in patients with atopic dermatitis. A multi-crossover-designed study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First- or second-generation antihistamines: which are more effective at controlling pruritus? | MDedge [mdedge.com]
A Comparative Guide to the Validation of JNJ-7777120 as a Selective H4 Receptor Antagonist
Introduction: The histamine H4 receptor (H4R), the fourth identified member of the histamine receptor family, is a G-protein coupled receptor predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells.[1][2] This expression profile has implicated the H4R as a key player in immunomodulatory and inflammatory processes, making it a promising therapeutic target for a range of disorders such as atopic dermatitis, pruritus, asthma, and allergic rhinitis.[3][4][5]
JNJ-7777120 emerged as the first potent and selective, non-imidazole H4R antagonist, serving as a critical pharmacological tool to elucidate the receptor's physiological and pathological roles.[3][6] This guide provides an objective comparison of this compound with other H4R antagonists and alternative histamine receptor ligands, supported by experimental data and detailed methodologies to validate its profile as a selective H4R antagonist.
Comparative Analysis of H4R Antagonists
This compound is distinguished by its high affinity for the H4 receptor and exceptional selectivity against other histamine receptor subtypes.[6][7][8] While it has proven invaluable for preclinical research, its development for clinical use was halted due to a short in vivo half-life and observed toxicity in animal studies.[4][9] This has paved the way for the development of other antagonists like Toreforant and A-943931. In contrast, Pitolisant, an H3R antagonist, serves as a useful benchmark to highlight the distinct pharmacology of H4R-targeted compounds.[10]
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound and its alternatives.
Table 1: Comparative In Vitro Receptor Binding Affinity and Functional Activity
| Compound | H4R Ki (nM) | H1R Ki (nM) | H2R Ki (nM) | H3R Ki (nM) | H4R Functional Assay (IC50/pA2) | Selectivity (H4R vs other HRs) |
| This compound | 4.5[6][7][11][12] | >1,000[13] | >1,000[13] | >1,000[13] | pA2 = 8.1[14] / IC50 = 40 nM¹[13] | >1000-fold[6][7][8][14] |
| Toreforant | 8.4[15][16][17] | >10,000[16] | >10,000 | Weak affinity (3993 nM, mouse)[16] | Inhibits eosinophil shape change[15] | High[15][16] |
| A-943931 | 4.6 - 5.0[18][19][20] | - | - | - | - | Potent and Selective[18] |
| Pitolisant | >10,000[10] | >10,000[10] | >10,000[10] | 1.0[10] | H3R Inverse Agonist[21] | H3R Selective[10][22] |
¹Inhibition of histamine-induced mast cell chemotaxis.
Table 2: Summary of Preclinical In Vivo Efficacy
| Compound | Zymosan-Induced Peritonitis | Allergic Asthma Model | Pruritus (Itching) Model | Pain / Neuropathy Model |
| This compound | Reduces neutrophil infiltration[3][6][11] | Reduces airway inflammation[13] | Superior to H1 antihistamines[9] | - |
| Toreforant | Anti-inflammatory[15][16] | Anti-inflammatory[15][16] | Not effective[15][16] | Not effective[15][16] |
| A-943931 | Anti-inflammatory (ED50 = 33-34 µmol/kg)[18] | - | Anti-pruritic activity[18] | Antinociceptive efficacy[18][23] |
| Pitolisant | - | - | - | - |
Mandatory Visualizations
The following diagrams illustrate key biological and experimental frameworks relevant to the validation of this compound.
Caption: H4 Receptor signaling cascade initiated by histamine and blocked by this compound.
Caption: Tiered experimental workflow for validating selective H4R antagonists.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for H4R Affinity (Ki Determination)
This protocol is designed to determine the binding affinity of a test compound (e.g., this compound) for the histamine H4 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human H4 receptor.
-
Radioligand: [³H]-Histamine or [³H]-JNJ-7777120.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound (this compound) and competitors.
-
Non-specific binding control: High concentration of unlabeled histamine (e.g., 10 µM).
-
96-well filter plates (GF/C filters).
-
Scintillation cocktail and microplate scintillation counter.
Methodology:
-
Preparation: Serially dilute the test compound in assay buffer to create a range of concentrations.
-
Incubation: In a 96-well plate, combine 50 µL of cell membranes, 25 µL of [³H]-Histamine (at a final concentration near its Kd), and 25 µL of either assay buffer (total binding), non-specific control (non-specific binding), or test compound.
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Mast Cell Chemotaxis Assay
This functional assay assesses the ability of this compound to antagonize histamine-induced migration of mast cells, a key H4R-mediated function.
Materials:
-
Mast cell line (e.g., mouse bone marrow-derived mast cells, BMMCs) or human mast cells (HMC-1).
-
Chemotaxis chambers (e.g., Boyden chambers or 96-well Transwell plates with 5 µm pore size).
-
Chemoattractant: Histamine.
-
Test Compound: this compound.
-
Assay Medium: RPMI-1640 with 0.5% BSA.
-
Cell viability/counting reagent (e.g., Calcein-AM or CyQuant).
Methodology:
-
Cell Preparation: Culture and harvest mast cells. Resuspend the cells in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Antagonist Pre-treatment: Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Chamber Setup: Add assay medium containing histamine (e.g., 10 µM) to the lower wells of the chemotaxis chamber. Place the porous membrane insert over the wells.
-
Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow cell migration.
-
Quantification: Remove non-migrated cells from the top of the membrane. Quantify the migrated cells in the lower chamber by lysing the cells and measuring fluorescence with a plate reader (if using a fluorescent dye) or by direct cell counting.
-
Data Analysis: Plot the number of migrated cells against the log concentration of this compound. Determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the histamine-induced cell migration.
Protocol 3: Zymosan-Induced Peritonitis in Mice
This in vivo model evaluates the anti-inflammatory properties of this compound by measuring its effect on neutrophil infiltration into the peritoneal cavity.
Materials:
-
Mice (e.g., male Swiss albino or BALB/c).
-
Zymosan A from Saccharomyces cerevisiae.
-
Test Compound: this compound formulated for subcutaneous (s.c.) or oral (p.o.) administration.
-
Vehicle control.
-
Phosphate-Buffered Saline (PBS).
-
Peritoneal lavage buffer (e.g., PBS with 2 mM EDTA).
-
FACS buffer and antibodies for leukocyte staining (e.g., anti-Ly6G for neutrophils) or hematology analyzer.
Methodology:
-
Compound Administration: Administer this compound (e.g., 10 mg/kg, s.c.) or vehicle to the mice.[11]
-
Induction of Peritonitis: After 30-60 minutes, induce peritonitis by intraperitoneal (i.p.) injection of zymosan (e.g., 1 mg/mouse) suspended in PBS.
-
Incubation Period: House the animals for 4-6 hours to allow for inflammatory cell recruitment.
-
Peritoneal Lavage: Euthanize the mice and collect the peritoneal exudate cells by washing the peritoneal cavity with 3-5 mL of ice-cold lavage buffer.
-
Cell Quantification: Determine the total number of cells in the lavage fluid using a hemocytometer or an automated cell counter.
-
Differential Cell Count: Identify and quantify the neutrophil population using flow cytometry (based on specific cell surface markers like Ly6G) or by preparing a cytospin slide followed by Wright-Giemsa staining.
-
Data Analysis: Compare the number of neutrophils in the peritoneal lavage of this compound-treated mice with the vehicle-treated group. Use statistical analysis (e.g., Student's t-test or ANOVA) to determine if the reduction in neutrophil infiltration is statistically significant.[6][11]
Conclusion
The collective evidence from binding, functional, and in vivo assays robustly validates this compound as a potent and highly selective H4 receptor antagonist. Its greater than 1000-fold selectivity over other histamine receptor subtypes confirms its specificity.[6] Functional assays demonstrate its ability to effectively block H4R-mediated cellular responses like mast cell chemotaxis, a key process in allergic inflammation.[11][13] Furthermore, its efficacy in preclinical models of inflammation, such as zymosan-induced peritonitis, underscores the anti-inflammatory potential of H4R antagonism.[3]
Despite its utility as a benchmark research tool that was vital for demonstrating the role of H4R in inflammation and pruritus, the clinical development of this compound was ultimately prevented by unfavorable pharmacokinetic and toxicity profiles.[4] Nevertheless, the validation of this compound has been instrumental in paving the way for second-generation H4R antagonists and solidifying the H4 receptor as a legitimate therapeutic target for immune-mediated diseases.
References
- 1. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction [frontiersin.org]
- 3. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. JNJ 7777120 | Histamine H4 Receptors | Tocris Bioscience [tocris.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | H4R antagonist | Probechem Biochemicals [probechem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. research.vu.nl [research.vu.nl]
- 15. remedypublications.com [remedypublications.com]
- 16. remedypublications.com [remedypublications.com]
- 17. Toreforant | CAS#:952494-46-1 | Chemsrc [chemsrc.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. apexbt.com [apexbt.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
A Comparative Guide to H4 Receptor Antagonists: JNJ-7777120 vs. Toreforant in Inflammatory Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two notable histamine H4 receptor (H4R) antagonists, JNJ-7777120 and toreforant (JNJ-38518168), in the context of their application for inflammatory disorders. We present a synthesis of their pharmacological profiles, preclinical efficacy, and clinical development status, supported by available experimental data.
Introduction: Targeting the Histamine H4 Receptor in Inflammation
The histamine H4 receptor is the most recently identified histamine receptor and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells.[1][2] Its activation by histamine mediates a range of pro-inflammatory responses, such as the chemotaxis of mast cells and eosinophils, upregulation of adhesion molecules, and modulation of cytokine production.[1][3] This central role in immune cell trafficking and activation has made the H4R an attractive therapeutic target for a variety of inflammatory and autoimmune diseases, including asthma, allergic dermatitis, and rheumatoid arthritis.[4]
This compound was a pioneering, potent, and selective H4R antagonist that served as an essential research tool to validate the H4R as a drug target in numerous preclinical inflammation models.[5][6] However, its development was halted due to toxicity and a short in vivo half-life, which prevented its progression into human clinical trials.[5][7] Subsequently, toreforant was developed as a structurally distinct H4R antagonist with an improved safety profile, and it has been evaluated in several Phase 2 clinical studies.[5][7] This guide compares these two compounds to provide a comprehensive overview for researchers in the field.
Mechanism of Action: Blocking Pro-Inflammatory Signaling
Both this compound and toreforant function as competitive antagonists at the H4 receptor. The H4R is coupled to Gi/o proteins. Upon histamine binding, this pathway is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent mobilization of intracellular calcium (Ca2+).[2] These signaling events are crucial for initiating cellular responses like chemotaxis and cytokine release. By blocking the binding of histamine, both this compound and toreforant inhibit these downstream signaling cascades, thereby preventing the pro-inflammatory actions mediated by the H4R.
Pharmacological Profile: A Quantitative Comparison
A key differentiator between drug candidates is their potency and selectivity. This compound demonstrates high affinity for the H4R across multiple species and exhibits excellent selectivity (>1000-fold) over other histamine receptor subtypes.[8][9] Toreforant is also a potent and selective H4R antagonist, with a Ki of 8.4 nM for the human receptor, though it shows some weak affinity for the H3 receptor.[1][5][10]
| Parameter | This compound | Toreforant |
| Binding Affinity (Ki, nM) | ||
| Human H4R | ~4.5[3][9] | 8.4 ± 2.2[1][5] |
| Mouse H4R | ~4[9] | 100[1] |
| Rat H4R | ~4[9] | 11[1] |
| Selectivity | >1000-fold vs H1, H2, H3[8] | High, but weak affinity for H3R (Ki ~1-3 µM)[1] |
| Functional Activity | Antagonist/Inverse Agonist[4] | Antagonist[1][5] |
| Clinical Development | Halted (Preclinical toxicity)[5][7] | Phase 2 completed (Lack of efficacy)[2][4][11] |
Preclinical Efficacy in Inflammatory Models
Both compounds have been extensively profiled in various animal models of inflammation, where they have demonstrated the potential of H4R antagonism.
Zymosan-Induced Peritonitis
This model assesses the acute inflammatory response by measuring leukocyte infiltration into the peritoneal cavity. This compound has been shown to significantly block neutrophil infiltration in this model, providing early evidence of its anti-inflammatory properties.[3][6]
Experimental Protocol: Zymosan-Induced Peritonitis
-
Animals: Male BALB/c mice are typically used.
-
Treatment: Animals are pre-treated with the test compound (e.g., this compound at 10 mg/kg, subcutaneously) or vehicle control, typically 30-60 minutes prior to induction.[12][13]
-
Induction: Peritonitis is induced by a single intraperitoneal (i.p.) injection of Zymosan A (e.g., 0.25-1 mg per mouse) suspended in sterile saline.[12][13]
-
Sample Collection: After a set time period (commonly 4 hours), mice are euthanized. The peritoneal cavity is lavaged with a fixed volume of sterile phosphate-buffered saline (PBS) to collect the inflammatory exudate.[12][13]
-
Analysis: The collected lavage fluid is centrifuged to pellet the cells. Total leukocyte counts are performed using a hemocytometer. Differential cell counts (neutrophils, macrophages, etc.) are determined from stained cytospin preparations.[12] The supernatant can be used to measure levels of inflammatory mediators like cytokines and chemokines via ELISA.[13]
Ovalbumin-Induced Allergic Asthma
In mouse models of allergic asthma, H4R antagonists have been shown to reduce key features of the disease. This compound treatment reduced eosinophil and lymphocyte influx into the airways and decreased inflammatory cytokine levels.[9][14] Toreforant also demonstrated anti-inflammatory effects in this model.[1][5]
Experimental Protocol: Ovalbumin (OVA)-Induced Asthma
-
Animals: BALB/c mice are commonly used for this Th2-dominant model.
-
Sensitization: Mice are sensitized via i.p. injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide (alum) on specific days (e.g., Day 0 and Day 14).[1][15]
-
Challenge: Following sensitization, mice are challenged by inhaling aerosolized OVA for a set duration over several consecutive days (e.g., Days 21-24).[1]
-
Treatment: Test compounds (e.g., toreforant orally at 2-100 mg/kg) or vehicle are administered typically 30-60 minutes prior to each OVA challenge.[1]
-
Analysis: 24-48 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltrate (especially eosinophils). Lung tissue may be processed for histology to assess inflammation and mucus production, and BALF supernatant or lung homogenates can be analyzed for cytokines (e.g., IL-4, IL-5, IL-13).[16]
Collagen-Induced Arthritis (CIA)
The CIA model in mice shares pathological features with human rheumatoid arthritis. Toreforant was shown to be effective in the mouse CIA model, reducing disease severity scores and joint inflammation.[1] This effect was linked to the modulation of IL-17 responses, a key cytokine in this model.[1]
Experimental Protocol: Collagen-Induced Arthritis (CIA)
-
Animals: DBA/1 mice are a susceptible strain for this model.
-
Immunization: Arthritis is induced by an initial intradermal injection at the base of the tail with an emulsion of Type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA) on Day 0.[17][18]
-
Booster: A booster injection, typically of Type II collagen in Incomplete Freund's Adjuvant (IFA), is given on Day 21.[18]
-
Treatment: Prophylactic or therapeutic dosing can be performed. For therapeutic treatment, toreforant (e.g., 100 mg/kg, orally, twice daily) was administered starting at the first signs of disease onset and continued for a set period (e.g., 14 days).[1]
-
Assessment: Mice are regularly scored for clinical signs of arthritis (paw swelling, erythema, and joint rigidity). At the end of the study, joints can be collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone resorption.[1][17]
| Preclinical Model | This compound Outcome | Toreforant Outcome |
| Zymosan Peritonitis | Reduced neutrophil influx[3][6] | Data not as widely published, but expected to be active |
| OVA-Induced Asthma | Reduced airway eosinophilia & inflammatory cytokines[14] | Reduced airway inflammation[1][5] |
| Collagen-Induced Arthritis | Effective in reducing disease severity[1] | Reduced disease severity scores and joint inflammation[1] |
| Histamine-Induced Pruritus | Effective in reducing scratching behavior[7] | Not efficacious in mouse models[1][5] |
Clinical Development and Outcomes
The ultimate test of a drug candidate is its performance in human clinical trials. Here, the paths of this compound and toreforant diverge completely.
This compound was never advanced into human clinical studies due to an unfavorable preclinical safety profile, including hypoadrenocorticism toxicity in rats and dogs, and a short half-life.[5][7]
Toreforant , with its improved safety profile, progressed into multiple Phase 2 clinical trials for various inflammatory conditions. However, the results have been largely disappointing.
-
Rheumatoid Arthritis: In a Phase 2a study, post-hoc analysis suggested a potential benefit of toreforant (100 mg/day). However, a subsequent, larger Phase 2b dose-ranging study failed to show any significant improvement in disease activity scores compared to placebo at doses of 3, 10, and 30 mg/day.[4][19]
-
Asthma: A Phase 2a study in patients with uncontrolled, eosinophilic asthma found no significant difference between toreforant (30 mg/day) and placebo for the primary endpoint of pre-bronchodilator forced expiratory volume in 1 second (FEV1).[2]
-
Psoriasis: In a Phase 2 trial for moderate-to-severe plaque psoriasis, toreforant at 30 mg and 60 mg showed a greater response rate than placebo, but the results did not meet the predefined criteria for success.[11][20]
Summary and Conclusion
This compound and toreforant are both potent and selective H4R antagonists that demonstrate clear anti-inflammatory effects in a range of preclinical models, validating the H4 receptor as a rational target for inflammatory diseases.
-
This compound remains a critical chemical probe for basic research, having provided much of the foundational in vivo evidence for the role of the H4R in inflammation. Its journey, however, was cut short by preclinical toxicity, highlighting the challenges in translating potent pharmacology into a safe therapeutic.
-
Toreforant represents a next-generation effort to target the H4R with a viable clinical candidate. While it successfully overcame the safety liabilities of earlier compounds, its clinical trial results in rheumatoid arthritis, asthma, and psoriasis have failed to demonstrate convincing efficacy.[2][4][11] This disconnect between robust preclinical data and lackluster clinical outcomes suggests that the role of the H4R in these complex human diseases may be more nuanced than animal models suggest, or that higher levels of target engagement may be required.
For researchers, this comparison underscores the value of H4R antagonism as a mechanistic approach to modulating immune responses. However, the clinical story of toreforant serves as a cautionary tale in drug development, emphasizing the critical need to bridge the translational gap between preclinical models and human disease pathology. Future efforts in this space may require the development of antagonists with different pharmacological properties, a focus on more specific patient populations, or targeting different inflammatory indications where the H4R pathway is a more dominant driver of disease.
References
- 1. remedypublications.com [remedypublications.com]
- 2. A phase 2a study of toreforant, a histamine H4 receptor antagonist, in eosinophilic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Toreforant, A Histamine H4 Receptor Antagonist, in Patients with Active Rheumatoid Arthritis Despite Methotrexate Therapy: Results of 2 Phase II Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. remedypublications.com [remedypublications.com]
- 6. Toreforant, an orally active histamine H4-receptor antagonist, in patients with active rheumatoid arthritis despite methotrexate: mechanism of action results from a phase 2, multicenter, randomized, double-blind, placebo-controlled synovial biopsy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 12. inotiv.com [inotiv.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chondrex.com [chondrex.com]
- 18. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-7777120: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding profile of JNJ-7777120, a potent and selective histamine H4 receptor antagonist. The following sections detail its cross-reactivity with other histamine receptor subtypes and a broader panel of receptors, supported by quantitative data, experimental methodologies, and visual diagrams of relevant pathways and workflows.
Quantitative Comparison of Binding Affinities
This compound exhibits a high affinity and remarkable selectivity for the human histamine H4 receptor. Its binding affinity for other histamine receptor subtypes (H1, H2, and H3) is significantly lower, demonstrating a selectivity of over 1000-fold.[1][2][3][4][5][6] The compound has also been profiled against a wide array of other G-protein coupled receptors, ion channels, and transporters, showing negligible interaction.[3][7]
The binding affinities (Ki) of this compound for various receptors are summarized in the table below. Lower Ki values indicate stronger binding affinity.
| Receptor Subtype | Species | Binding Affinity (Ki) | Selectivity vs. H4 | Reference |
| Histamine H4 | Human | 4.5 nM | - | [1][2][4][5][6] |
| Mouse | ~4 nM | - | [7] | |
| Rat | ~4 nM | - | [7] | |
| Histamine H1 | Human | >1000 nM | >222-fold | [7] |
| Histamine H2 | Human | >1000 nM | >222-fold | [7] |
| Histamine H3 | Human | >1000 nM | >222-fold | [7] |
Experimental Protocols
The binding affinity of this compound is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
Radioligand Binding Assay for Histamine Receptors
Objective: To determine the binding affinity (Ki) of this compound for histamine H1, H2, H3, and H4 receptors.
Materials:
-
Cell membranes prepared from cell lines expressing the specific human histamine receptor subtype (e.g., HEK293 or CHO cells).
-
Radioligands:
-
H1 Receptor: [³H]-Pyrilamine (Mepyramine)
-
H2 Receptor: [³H]-Tiotidine
-
H3 Receptor: [³H]-Nα-methylhistamine
-
H4 Receptor: [³H]-Histamine or [³H]-JNJ-7777120
-
-
This compound (unlabeled)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Binding buffer
-
A fixed concentration of the appropriate radioligand (typically at or below its Kd value).
-
Increasing concentrations of unlabeled this compound (competitor).
-
Membrane homogenate.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known saturating ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: Histamine H4 Receptor Signaling Pathway. This diagram illustrates the Gi/o-coupled signaling cascade initiated by histamine binding to the H4 receptor and the inhibitory action of the antagonist this compound.
Caption: Radioligand Binding Assay Workflow. This flowchart outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a homogeneous binding assay for histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNJ 7777120 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. revvity.com [revvity.com]
- 7. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of JNJ-7777120 Analogues in Histamine H4 Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
The histamine H4 receptor (H4R), a G protein-coupled receptor predominantly expressed in hematopoietic cells, has emerged as a significant target for therapeutic intervention in inflammatory and immune disorders. JNJ-7777120, a potent and selective H4R antagonist, has been a critical tool in elucidating the receptor's physiological roles.[1] However, recent studies have revealed a more complex signaling profile for this compound and its analogues, demonstrating functional selectivity or "biased agonism." This guide provides a comparative analysis of this compound analogues, focusing on their differential effects on H4R-mediated Gαi and β-arrestin2 signaling pathways, supported by experimental data.
Biased Agonism at the Histamine H4 Receptor
The classical understanding of H4R signaling involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2] However, it is now evident that H4R can also signal through β-arrestin2 recruitment, a pathway that can be independent of G protein activation.[3][4][5]
This compound exemplifies this complexity. While it acts as an antagonist or inverse agonist at the Gαi pathway, it paradoxically functions as a partial agonist for β-arrestin2 recruitment.[3][5] This biased signaling profile, where a ligand differentially modulates distinct downstream pathways of the same receptor, has significant implications for drug design, offering the potential to develop pathway-specific modulators with improved therapeutic efficacy and reduced side effects.
Comparative Analysis of this compound Analogues
A detailed study by Nijmeijer et al. (2013) evaluated a series of 48 indolecarboxamide analogues of this compound for their ability to modulate Gαi and β-arrestin2 signaling pathways at the human H4R.[3] The findings highlight how subtle structural modifications can dramatically alter the signaling bias of these compounds.
Gαi Protein Signaling (cAMP Pathway)
In a cyclic AMP (cAMP) reporter gene assay, the majority of the this compound analogues, including this compound itself, behaved as inverse agonists, suppressing basal Gαi signaling.[3] Surprisingly, one analogue, compound 75 , which features a nitro substituent on the R7 position of the aromatic ring, displayed significant agonistic activity in the Gαi pathway.[3][6]
β-Arrestin2 Recruitment
In contrast to their effects on the Gαi pathway, most of the tested indolecarboxamides, including this compound, exhibited partial agonism in a β-arrestin2 recruitment assay.[3] This indicates that these compounds are capable of inducing the interaction of β-arrestin2 with the H4R. The study identified that substitutions at various positions on the indole ring and modifications to the piperazine side chain significantly influenced the efficacy and potency of β-arrestin2 recruitment.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for a selection of this compound analogues from the study by Nijmeijer et al. (2013), showcasing their potency (pEC50) and efficacy (Emax, relative to histamine) in both Gαi-mediated cAMP signaling and β-arrestin2 recruitment assays.[3]
Table 1: Gαi Protein Signaling (cAMP Reporter Gene Assay)
| Compound | Structure/Modification | pEC50 | Emax (% Histamine) | Activity |
| Histamine | Endogenous Agonist | 8.1 ± 0.1 | 100 | Full Agonist |
| This compound (1) | 5-Chloroindole | - | -83 ± 6 | Inverse Agonist |
| Compound 10 | Unsubstituted Indole | - | - | Weak Inverse Agonist |
| Compound 18 | 4-Chloroindole | - | - | Inverse Agonist |
| Compound 31 | 6-Chloroindole | - | - | Inverse Agonist |
| Compound 48 | 4,5-Dichloroindole | - | - | Inverse Agonist |
| Compound 75 | 7-Nitroindole | 6.4 ± 0.1 | 105 ± 5 | Full Agonist |
Table 2: β-Arrestin2 Recruitment Assay
| Compound | Structure/Modification | pEC50 | Emax (% Histamine) | Activity |
| Histamine | Endogenous Agonist | - | 100 | Full Agonist |
| This compound (1) | 5-Chloroindole | 8.0 ± 0.1 | 62 ± 4 | Partial Agonist |
| Compound 10 | Unsubstituted Indole | - | 47 ± 4 | Partial Agonist |
| Compound 18 | 4-Chloroindole | - | 53 ± 1 | Partial Agonist |
| Compound 31 | 6-Chloroindole | 6.8 ± 0.1 | 30 ± 1 | Partial Agonist |
| Compound 48 | 4,5-Dichloroindole | - | 63 ± 4.5 | Partial Agonist |
| Compound 75 | 7-Nitroindole | 6.0 ± 0.1 | 95 ± 4 | Partial Agonist |
Data presented as mean ± SEM from at least three independent experiments performed in duplicate.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of the H4 receptor and a general workflow for assessing ligand-induced signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detailed analysis of biased histamine H₄ receptor signalling by JNJ 7777120 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-7777120: A Comparative Analysis of Efficacy in H4R-Deficient Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of JNJ-7777120, a potent and selective histamine H4 receptor (H4R) antagonist, in wild-type versus H4R-deficient mouse models. The data presented herein, compiled from multiple preclinical studies, demonstrates the critical role of the H4 receptor in mediating the anti-inflammatory and immunomodulatory effects of this compound.
Executive Summary
This compound is a selective H4R antagonist with a high affinity for the receptor (Ki of 4.5 nM) and over 1000-fold selectivity against other histamine receptors.[1] Its efficacy has been evaluated in various murine models of inflammation and allergy. Studies utilizing H4R-deficient (H4R-/-) mice have been instrumental in confirming that the pharmacological effects of this compound are primarily mediated through the H4 receptor. In numerous models, the phenotype of this compound-treated wild-type mice closely mirrors that of H4R-deficient mice, indicating that the compound's mechanism of action is the blockade of H4R signaling.[2]
Data Presentation: this compound Efficacy in Preclinical Models
The following tables summarize the key findings from studies investigating the effects of this compound in various disease models, comparing its performance in wild-type mice to observations in H4R-deficient mice.
Table 1: Allergic Asthma Models
| Parameter | Effect of this compound in Wild-Type Mice | Phenotype in H4R-Deficient Mice | Alternative H4R Antagonists' Efficacy |
| Eosinophil Infiltration in BALF | Reduced | Reduced | JNJ 10191584 and JNJ 39758979 also reduced eosinophilia.[2][3] |
| Airway Hyperresponsiveness | Attenuated[4] | Improvement in lung function observed.[2] | Toreforant showed clinical efficacy in a phase 2a study.[4] |
| Inflammatory Cytokines | Reduced | Reduced | Not specified |
| Antigen-Specific IgE | Reduced | Reduced | Thioperamide did not affect IgE levels.[5] |
| Goblet Cell Hyperplasia | Ameliorated[4] | Not specified | Not specified |
Table 2: Dermatitis and Pruritus Models
| Parameter | Effect of this compound in Wild-Type Mice | Phenotype in H4R-Deficient Mice | Alternative H4R Antagonists' Efficacy |
| Histamine-Induced Scratching | Blocked | Absent | Other structurally distinct H4R antagonists also block this response.[2] |
| Inflammatory Cell Influx (Skin) | Reduced (especially mast cells)[2] | Amelioration of skin lesions with diminished inflammatory cell influx.[6] | JNJ 28307474 partially mimicked the anti-inflammatory effect.[6] |
| Ear Edema (Croton Oil-Induced) | Dose-dependent inhibition (in CD-1 mice)[7][8] | Not specified | Not specified |
Table 3: Peritonitis and Other Inflammatory Models
| Parameter | Effect of this compound in Wild-Type Mice | Phenotype in H4R-Deficient Mice | Alternative H4R Antagonists' Efficacy |
| Neutrophil Infiltration (Zymosan-induced peritonitis) | Significantly blocked[1][9] | Reduced inflammation.[2] | Not specified |
| LPS-Induced TNF-α Production | Inhibited | Reduced | JNJ 28307474 also inhibited TNF-α production.[10] |
Experimental Protocols
Generation of H4R-Deficient (H4R-/-) Mouse Models
The generation of H4R knockout mice has been a critical tool in validating the specificity of H4R antagonists.[11] While specific details can vary between generating institutions, a common methodology involves:
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Hrh4 gene with a selection cassette (e.g., a neomycin resistance gene). This disruption leads to a non-functional H4 receptor protein.
-
Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells. Through homologous recombination, the vector replaces the endogenous Hrh4 gene segment.
-
Selection and Screening of Targeted ES Cells: ES cells that have successfully incorporated the targeting vector are selected for using the resistance marker. Correctly targeted clones are identified via PCR and Southern blot analysis.
-
Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting offspring (chimeras) are a mix of cells from the host blastocyst and the genetically modified ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that inherit the modified gene from the ES cells are identified by genotyping.
-
Establishment of a Homozygous Knockout Line: Heterozygous (H4R+/-) mice are interbred to produce homozygous (H4R-/-) knockout mice, which are then used for experimental studies.
In Vivo Efficacy Studies: General Protocol
A representative experimental workflow for evaluating the in vivo efficacy of this compound is as follows:
-
Animal Model Selection: Wild-type and H4R-deficient mice of a specific strain (e.g., BALB/c, C57BL/6J) are used. Note that the pharmacological activity of this compound can be strain-dependent.[7][8]
-
Induction of Disease Model: The specific inflammatory or allergic condition is induced (e.g., ovalbumin sensitization and challenge for asthma, zymosan injection for peritonitis).
-
Drug Administration: this compound is administered to wild-type mice, typically via subcutaneous or oral routes, at varying doses (e.g., 10-100 mg/kg).[7][8][9] A vehicle control group is also included. H4R-deficient mice may receive the vehicle.
-
Endpoint Analysis: At a predetermined time point after challenge, various parameters are assessed. These can include:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Cell counts (eosinophils, neutrophils) and cytokine levels.
-
Histological Analysis: Examination of tissue sections for inflammatory cell infiltration and morphological changes.
-
Behavioral Analysis: Measurement of scratching behavior in pruritus models.
-
Serological Analysis: Measurement of serum IgE levels.
-
Gene Expression Analysis: Quantification of relevant mRNA levels in tissues.
-
Mandatory Visualizations
Histamine H4 Receptor Signaling Pathway
Caption: H4 Receptor signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Efficacy Testing
Caption: A generalized workflow for comparing this compound efficacy in WT and H4R-/- mice.
Conclusion
The consistent observation that H4R-deficient mice exhibit a phenotype similar to that of this compound-treated wild-type mice across a range of inflammatory and allergic models provides strong evidence for the on-target activity of this compound. These findings validate the H4 receptor as a key mediator of histamine-driven inflammation and underscore the therapeutic potential of selective H4R antagonists. This comparative guide serves as a valuable resource for researchers in the fields of immunology, pharmacology, and drug development, providing a clear rationale for the continued investigation of H4R-targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The dual H3/4R antagonist thioperamide does not fully mimic the effects of the 'standard' H4R antagonist JNJ 7777120 in experimental murine asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine H4 receptor knockout mice display reduced inflammation in a chronic model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strain-dependent effects of the histamine H₄ receptor antagonist JNJ7777120 in a murine model of acute skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antagonism of the histamine H4 receptor reduces LPS-induced TNF production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Interplay between Histamine H4 Receptor and the Kidney Function: The Lesson from H4 Receptor Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-7777120: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers on the potent and selective histamine H4 receptor antagonist, JNJ-7777120, detailing its effects both in laboratory assays and within living organisms. This guide provides an objective comparison of its performance, supported by experimental data, detailed protocols, and pathway visualizations.
This compound is a first-generation, potent, and selective non-imidazole antagonist of the histamine H4 receptor (H4R).[1][2] It has been extensively utilized as a research tool to elucidate the physiological and pathophysiological roles of the H4 receptor, particularly in inflammatory and immune responses.[3] While its development for clinical use was halted due to unfavorable pharmacokinetics and toxicity in animal studies, this compound remains a valuable compound for preclinical research.[2][4] This guide provides a detailed comparison of its in vitro and in vivo effects to aid researchers in its application.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activities of this compound.
In Vitro Activity of this compound
| Parameter | Species | Value | Assay System | Reference |
| K_i_ | Human | 4.5 nM | Radioligand binding | [1][5][6] |
| Mouse | 4.0 nM | Radioligand binding | [5] | |
| Rat | 4.0 nM | Radioligand binding | [5] | |
| Dog | 79 nM | Radioligand binding | [5] | |
| IC_50_ | Human | 4.5 nM | Histamine-induced responses | [5] |
| Mouse | 40 nM | Mast cell chemotaxis | [7] | |
| Selectivity | H4 vs. H1, H2, H3 | >1000-fold | Radioligand binding | [1][5][6] |
| β-arrestin Recruitment (EC_50_) | Human | 12.5 nM | U2OS-H4 cells | [5] |
In Vivo Activity of this compound
| Animal Model | Species | Dose | Route | Effect | Reference |
| Zymosan-Induced Peritonitis | Mouse (BALB/c) | 30 mg/kg | s.c. | 72% inhibition of neutrophil influx | [8] |
| Transient Cerebral Ischemia | Rat | 1 mg/kg (twice daily for 7 days) | i.p. | 58.4% reduction in striatal infarct volume, 42.2% reduction in cortical infarct volume | [9] |
| Contact Hypersensitivity (FITC) | Mouse | Not specified | Not specified | Reversal of increases in IgE, IL-4, TNF-α, and inflammatory cell infiltration | [10] |
| Croton Oil-Induced Ear Edema | Mouse (CD-1) | 30-100 mg/kg | s.c. | Dose-dependent inhibition of ear inflammation and leukocyte infiltration | [11] |
| Chronic Mild Stress | Rat | Not specified | Not specified | Increased locomotor activity, decreased anxiety-like behavior, increased sucrose preference | [12] |
| Ethanol/Indomethacin-Induced Gastric Ulcer | Rat | 10 mg/kg | s.c. | Significant reduction in ulcer formation | [13] |
Signaling Pathways of this compound
This compound acts as an antagonist at the histamine H4 receptor, a G protein-coupled receptor (GPCR). The H4 receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is crucial in mediating the chemotaxis of various immune cells, including mast cells, eosinophils, and neutrophils.
Interestingly, this compound exhibits functional selectivity, also known as biased agonism.[14][15] While it antagonizes G protein-mediated signaling, it has been shown to act as a partial agonist for the recruitment of β-arrestin.[1][5][6][12] This differential effect on downstream signaling pathways adds a layer of complexity to its pharmacological profile and may contribute to its diverse biological activities.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro: Mast Cell Chemotaxis Assay
This assay evaluates the ability of this compound to inhibit the migration of mast cells towards a chemoattractant, such as histamine.
Methodology:
-
Cell Culture: Mouse bone marrow-derived mast cells (BMMCs) are cultured in appropriate media supplemented with cytokines like IL-3 and SCF to promote differentiation.
-
Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 8 µm pores) separating the upper and lower wells is used.
-
Chemoattractant and Inhibitor Addition: The lower wells are filled with media containing histamine as the chemoattractant. The upper wells contain BMMCs that have been pre-incubated with varying concentrations of this compound or a vehicle control.
-
Incubation: The chamber is incubated for several hours (e.g., 3-4 hours) at 37°C in a humidified incubator to allow for cell migration.
-
Cell Staining and Quantification: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained (e.g., with Giemsa or DAPI).
-
Data Analysis: The number of migrated cells per high-power field is counted using a microscope. The inhibitory effect of this compound is calculated by comparing the number of migrated cells in the treated groups to the vehicle control. The IC50 value is determined from the dose-response curve.
In Vivo: Zymosan-Induced Peritonitis
This model is used to assess the anti-inflammatory properties of this compound by measuring its effect on leukocyte infiltration into the peritoneal cavity following an inflammatory stimulus.
Methodology:
-
Animal Model: BALB/c mice are commonly used for this model.
-
Drug Administration: Mice are pre-treated with this compound (e.g., 30 mg/kg, subcutaneously) or a vehicle control, typically 30-60 minutes before the inflammatory challenge.
-
Induction of Peritonitis: Peritonitis is induced by an intraperitoneal (i.p.) injection of zymosan A (a yeast cell wall component) suspended in sterile saline.
-
Peritoneal Lavage: At a specified time point after zymosan injection (e.g., 4 hours), the mice are euthanized. The peritoneal cavity is washed with a known volume of sterile saline or PBS containing EDTA to collect the infiltrating leukocytes.
-
Cell Counting and Differentiation: The total number of cells in the peritoneal lavage fluid is determined using a hemocytometer or an automated cell counter. Differential cell counts (neutrophils, macrophages, etc.) are performed on cytospin preparations stained with a Romanowsky-type stain (e.g., Wright-Giemsa).
-
Data Analysis: The number of each leukocyte subtype is calculated. The percentage of inhibition of leukocyte infiltration in the this compound-treated group is determined by comparing it to the vehicle-treated group.
In Vivo: Transient Middle Cerebral Artery Occlusion (tMCAO)
This model of focal cerebral ischemia is used to evaluate the neuroprotective effects of this compound.
Methodology:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Surgical Procedure: Anesthesia is induced and maintained. The middle cerebral artery (MCA) is occluded by inserting a filament into the internal carotid artery. After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion.
-
Drug Administration: this compound (e.g., 1 mg/kg, i.p.) or vehicle is administered, often starting shortly after reperfusion and continued for a set duration (e.g., twice daily for 7 days).[9]
-
Neurological Assessment: Neurological deficits are assessed at various time points using a standardized scoring system (e.g., Bederson score).
-
Infarct Volume Measurement: At the end of the experiment, the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.
-
Immunohistochemistry and Molecular Analysis: Brain sections can be further analyzed for markers of inflammation (e.g., microglia and astrocyte activation) and apoptosis. Levels of inflammatory cytokines can be measured in the brain tissue or plasma.
-
Data Analysis: Neurological scores and infarct volumes are compared between the this compound-treated and vehicle-treated groups to determine the neuroprotective efficacy.
Conclusion
This compound is a well-characterized and selective antagonist of the histamine H4 receptor with potent in vitro and diverse in vivo effects. Its anti-inflammatory, anti-pruritic, and neuroprotective properties have been demonstrated in a variety of preclinical models. The compound's unique biased agonism at the H4 receptor adds an interesting dimension to its pharmacology. While not pursued for clinical development, this compound continues to be an indispensable tool for researchers investigating the role of the histamine H4 receptor in health and disease. This guide provides a foundational understanding of its comparative effects and the experimental approaches to study them, facilitating its effective use in a research setting.
References
- 1. [PDF] Agonist-Biased Signaling at the Histamine H4 Receptor: JNJ7777120 Recruits β-Arrestin without Activating G Proteins | Semantic Scholar [semanticscholar.org]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNJ 7777120 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strain-dependent effects of the histamine H₄ receptor antagonist JNJ7777120 in a murine model of acute skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-7777120 and the Quest for a Clinically Viable H4 Receptor Antagonist: A Comparative Review of Preclinical and Clinical Limitations
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical histamine H4 receptor (H4R) antagonist JNJ-7777120 with its successors that entered clinical trials, JNJ-39758979 and toreforant. The development of all three compounds was ultimately halted due to significant limitations, offering valuable insights into the challenges of targeting the H4 receptor.
This compound, a first-generation H4R antagonist, showed early promise in preclinical models of inflammation and pruritus. However, its progression to clinical trials was prevented by significant preclinical safety and pharmacokinetic issues. Subsequent drug development efforts led to JNJ-39758979 and toreforant, both of which entered clinical evaluation before their development was also terminated. This guide will objectively compare these compounds, focusing on the experimental data that defined their limitations.
Comparative Analysis of Preclinical and Clinical Limitations
The journey of these H4R antagonists is best understood through a direct comparison of their key properties and the limitations that emerged during their development.
| Parameter | This compound | JNJ-39758979 | Toreforant |
| Development Stage Reached | Preclinical | Phase 2 | Phase 2 |
| Primary Limitation(s) | - Short in vivo half-life- Hypoadrenocorticism in rats and dogs | Drug-induced agranulocytosis | Lack of clinical efficacy |
| Potency (Ki at human H4R) | 4.5 nM[1][2] | 12.5 ± 2.6 nM[3] | 8.4 ± 2.2 nM |
| Selectivity | >1000-fold over H1, H2, H3 receptors[1][2] | >80-fold over other histamine receptors[3] | Highly selective over other histamine receptors |
| Key Preclinical Findings | Anti-inflammatory and anti-pruritic effects in animal models | Dose-dependent activity in models of asthma and dermatitis[3] | Anti-inflammatory in mouse models of asthma and arthritis |
| Key Clinical Trial Outcome | Not tested in humans | Terminated due to 2 cases of neutropenia at 300 mg in a Phase 2a atopic dermatitis trial[4] | Did not meet primary efficacy endpoints in Phase 2 trials for rheumatoid arthritis and psoriasis[5][6][7] |
Detailed Experimental Protocols and Methodologies
A closer examination of the experimental designs reveals the basis for the critical decisions made during the development of these compounds.
This compound: Preclinical Toxicology
While detailed public reports of the specific toxicology studies for this compound are limited, the consistent citation of hypoadrenocorticism in rats and dogs as the primary reason for halting its development points to significant findings in repeat-dose toxicity studies. These studies would have involved the administration of this compound to animals for an extended period to assess long-term safety. The observation of hypoadrenocorticism, a condition where the adrenal glands do not produce sufficient steroid hormones, is a serious adverse finding that would preclude human testing.
JNJ-39758979: Phase 2a Atopic Dermatitis Trial (NCT01497119)
-
Objective: To evaluate the efficacy and safety of JNJ-39758979 in adult Japanese patients with moderate atopic dermatitis.[4]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[4]
-
Patient Population: Adult Japanese patients with moderate atopic dermatitis.[4]
-
Dosing Regimen: Patients were randomized to receive JNJ-39758979 100 mg, 300 mg, or placebo once daily for 6 weeks.[4]
-
Primary Efficacy Endpoint: Change from baseline in the Eczema Area and Severity Index (EASI) score at week 6.[4]
-
Secondary Efficacy Endpoints: Included Investigator's Global Assessment (IGA) and various patient-reported pruritus scales.[4]
-
Reason for Termination: The study was prematurely stopped for safety reasons after two patients in the 300 mg group developed neutropenia, a serious adverse event.[4]
Toreforant: Phase 2 Psoriasis Trial
-
Objective: To evaluate the efficacy and safety of toreforant in patients with moderate-to-severe plaque psoriasis.[5][7]
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, adaptive-design study.[5][7]
-
Patient Population: Biologic-naïve patients with moderate-to-severe psoriasis.[5][7]
-
Dosing Regimen: Patients were randomized to receive toreforant 3 mg, 30 mg, or 60 mg, or placebo for 12 weeks.[5][7]
-
Primary Efficacy Endpoint: Proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) from baseline at week 12.[5][7]
-
Outcome: The study did not meet its primary endpoint. The estimated mean difference in PASI 75 response rate compared to placebo was 14.1% for the 30 mg dose and 8.9% for the 60 mg dose, neither of which met the predefined success criterion.[5][7]
Toreforant: Phase 2 Rheumatoid Arthritis Trials
-
Objective: To assess the efficacy and safety of toreforant in patients with active rheumatoid arthritis despite methotrexate therapy.[6]
-
Study Design: Two Phase 2, double-blind, placebo-controlled studies were conducted.
-
Primary Efficacy Endpoint: Change from baseline in the 28-joint Disease Activity Score-C-reactive protein (DAS28-CRP) at week 12.[6]
-
Outcome: The Phase 2a study was terminated prematurely. While a post-hoc analysis suggested a reduction in RA signs and symptoms with 100 mg toreforant, the larger Phase 2b study showed no significant improvement in DAS28-CRP at week 12 compared to placebo.[6]
Signaling Pathways and Experimental Workflows
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the H4 receptor has been shown to recruit β-arrestin, which can mediate G protein-independent signaling.
Caption: Histamine H4 Receptor Signaling Pathway.
The preclinical to clinical development workflow for these H4R antagonists highlights the critical decision points based on emerging data.
Caption: H4R Antagonist Development and Termination Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (JNJ-39758979) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toreforant, A Histamine H4 Receptor Antagonist, in Patients with Active Rheumatoid Arthritis Despite Methotrexate Therapy: Results of 2 Phase II Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jrheum.org [jrheum.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of JNJ-7777120
For researchers, scientists, and drug development professionals handling JNJ-7777120, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety information and a procedural framework for the disposal of this potent and selective histamine H4 receptor antagonist.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. This compound should be treated as a hazardous substance.[1] All personnel handling the compound must be thoroughly familiar with its potential hazards.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety goggles with side shields.
-
Hand Protection: Chemical-resistant gloves are mandatory. Inspect gloves for any perforations before use.
-
Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator must be used.
-
-
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Quantitative Data Summary
The following table summarizes key chemical and physical properties of this compound, which are pertinent to its safe handling and disposal.
| Property | Value | Reference(s) |
| Molecular Weight | 277.75 g/mol | [2] |
| Molecular Formula | C₁₄H₁₆ClN₃O | [2] |
| Purity | ≥98% | [2] |
| Appearance | Crystalline solid | [1][3] |
| Storage | Store at -20°C | [1][2][3] |
| Solubility | Soluble in DMSO (up to 50 mM), 1eq. HCl (up to 100 mM), and DMF (approx. 14 mg/ml). Sparingly soluble in ethanol and aqueous buffers.[1][2][4][5] | |
| CAS Number | 459168-41-3 | [2] |
Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations for hazardous chemical waste. The following is a general procedural outline.
1. Waste Identification and Segregation:
- Designate a specific, clearly labeled, and sealed container for this compound waste.
- Do not mix this compound waste with other chemical waste unless compatibility has been confirmed.
- This includes unused solid compound, contaminated labware (e.g., pipette tips, vials), and solutions.
2. Preparing for Disposal:
- Solid Waste: Collect any unused or expired solid this compound in its original container or a suitable, labeled waste container. Ensure the container is securely sealed.
- Solutions:
- Solutions of this compound in organic solvents (e.g., DMSO, DMF, ethanol) should be collected in a designated, labeled container for flammable liquid waste.
- Aqueous solutions containing this compound should be collected in a designated aqueous waste container. Due to its potential aquatic toxicity, do not dispose of this compound down the drain.[6]
- Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a dedicated, sealed waste bag or container labeled as hazardous waste.
3. Storage of Waste:
- Store the sealed waste containers in a designated, secure, and well-ventilated waste accumulation area.
- Follow the storage temperature guidelines for the compound (-20°C) if prolonged storage of the waste is necessary before collection.[2][3]
4. Final Disposal:
- Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
- Provide the waste management company with the Safety Data Sheet for this compound to ensure they can handle and dispose of it correctly.
Experimental Workflow & Disposal Pathway
The following diagrams illustrate the logical flow for handling and disposing of this compound.
Caption: Logical workflow for handling and disposal of this compound.
Caption: Decision tree for the proper segregation of this compound waste.
References
Personal protective equipment for handling JNJ-7777120
Essential Safety and Handling Guide for JNJ-7777120
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. [1]
This guide provides essential safety and logistical information for handling the potent and selective histamine H4 receptor antagonist, this compound. All personnel must review the complete Safety Data Sheet (SDS) provided by the supplier before handling this compound.[1] This material should be considered hazardous until all toxicological properties are fully understood.[1]
Immediate Safety and Hazard Information
This compound is a potent bioactive compound. While specific occupational exposure limits have not been established, its pharmacological activity and the limited toxicological data warrant stringent safety precautions. The development of this compound was halted due to observations of hypoadrenocorticism toxicity in animal studies (rats and dogs).[2] Therefore, systemic exposure must be avoided.
Primary Hazards:
-
Ingestion: Do not ingest.[1]
-
Inhalation: Do not inhale dust or aerosols.[1]
-
Skin and Eye Contact: Avoid contact with eyes and skin.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound. The following should be worn at all times in the laboratory:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Change gloves immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Respiratory Protection: For operations that may generate dust or aerosols (e.g., weighing, preparing solutions), a properly fitted respirator (e.g., N95 or higher) should be used.
-
Body Protection: A lab coat must be worn and kept buttoned. Ensure it is regularly laundered by a professional service.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
- All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
- Ensure a safety shower and eyewash station are readily accessible.
- Prepare all necessary equipment and reagents before starting work to minimize movement and potential for spills.
2. Weighing the Compound:
- Weigh the solid compound on a calibrated analytical balance within a ventilated enclosure.
- Use appropriate weighing paper or a tared container.
- Handle with care to avoid generating dust.
3. Solution Preparation:
- This compound is supplied as a crystalline solid.[1]
- Stock solutions can be prepared by dissolving the compound in organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol.[1][3]
- When dissolving, add the solvent slowly to the solid to prevent splashing.
- Cap the vial tightly and vortex or sonicate until the solid is fully dissolved.
- Aqueous solutions are not recommended for storage for more than one day.[1]
4. Storage:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves) must be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions and solvent washes should be collected in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Disposal Procedure:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Occupational exposure limits have not been established for this compound.
| Property | Value |
| Chemical Formula | C₁₄H₁₆ClN₃O |
| Molecular Weight | 277.75 g/mol |
| CAS Number | 459168-41-3 |
| Appearance | Crystalline solid[1] |
| Storage Temperature | -20°C[1][3] |
| Solubility | DMSO: ~14-94.6 mg/mL[1][3]Ethanol: ~2-15.93 mg/mL[1][3]1:1 DMF:PBS (pH 7.2): ~0.5 mg/mL[1] |
| Occupational Exposure Limits | Not available. Handle as a potent compound and minimize exposure. |
Experimental Protocols
This document provides safety and handling guidelines and does not cite specific experimental protocols. For methodologies related to the biological activity of this compound, researchers are directed to the following key publications:
-
Thurmond, R.L., et al. (2004). A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties. Journal of Pharmacology and Experimental Therapeutics, 309(1), 404-413.
-
Dunford, P.J., et al. (2006). The histamine H4 receptor mediates allergic airway inflammation by regulating the activation of CD4+ T cells. The Journal of Immunology, 176(11), 7062-7070.
Mandatory Visualizations
Safe Handling and Disposal Workflow for this compound
Caption: A flowchart illustrating the procedural steps for safely handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
